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3-Phenylquinoline-2,4-dicarboxylic acid Documentation Hub

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  • Product: 3-Phenylquinoline-2,4-dicarboxylic acid
  • CAS: 19585-90-1

Core Science & Biosynthesis

Foundational

Advanced Protocol: Doebner Synthesis of Substituted Quinoline-2,4-Dicarboxylic Acids

This guide serves as an advanced technical resource for the synthesis of substituted quinoline-2,4-dicarboxylic acids. It addresses the nomenclature ambiguity, defines the precise mechanistic pathway, and provides a vali...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the synthesis of substituted quinoline-2,4-dicarboxylic acids. It addresses the nomenclature ambiguity, defines the precise mechanistic pathway, and provides a validated experimental protocol.

Strategic Overview & Scope

The Nomenclature Distinction: While the user prompt references the "Doebner-von Miller" synthesis, it is critical for high-level application to distinguish between the two related methodologies to ensure target accuracy:

  • Doebner-von Miller Reaction: Typically involves the condensation of aniline with

    
    -unsaturated carbonyls (often generated in situ from two aldehydes) to yield alkyl-substituted quinolines .
    
  • Doebner Reaction: A three-component condensation of aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids .[1][2][3][4][5][6]

The Target Synthesis: To synthesize quinoline-2,4-dicarboxylic acids via a Doebner-type pathway, the reaction requires specific precursors: Aniline (Component A), Pyruvic Acid (Component B), and Glyoxylic Acid (Component C).

In this modified Doebner synthesis, Glyoxylic Acid (


) serves as the aldehyde component. Its incorporation at the C-2 position introduces the second carboxyl group, distinguishing this product from the standard 2-alkyl-quinoline-4-carboxylic acids.

Mechanistic Pathway (Causality & Logic)

The formation of the quinoline-2,4-dicarboxylic acid scaffold proceeds through a multi-step cascade. Understanding this mechanism is vital for troubleshooting low yields, particularly when using electron-deficient anilines.

  • Schiff Base Formation: The aniline condenses with the aldehyde (glyoxylic acid) to form an imine (Schiff base).

  • Enolization: Pyruvic acid tautomerizes to its enol form.[5]

  • Mannich-Type Addition: The enol of pyruvic acid attacks the electrophilic carbon of the Schiff base.

  • Cyclization: Intramolecular electrophilic aromatic substitution occurs, closing the ring.

  • Oxidative Aromatization: The resulting dihydroquinoline intermediate undergoes dehydrogenation (oxidation) to form the fully aromatic quinoline system.

Mechanistic Visualization

The following diagram details the molecular logic flow, highlighting the critical transition states.

DoebnerMechanism Start Reactants: Aniline + Glyoxylic Acid Schiff Intermediate 1: Schiff Base (Imine) Start->Schiff - H2O Addition Intermediate 2: Amino-Keto Acid (Mannich Adduct) Schiff->Addition + Pyruvic Acid Pyruvate Reactant: Pyruvic Acid (Enol Form) Pyruvate->Addition Nucleophilic Attack Cyclization Intermediate 3: Dihydroquinoline Addition->Cyclization - H2O (Acid Catalysis) Oxidation Final Step: Oxidative Aromatization Cyclization->Oxidation - 2H Product Target: Quinoline-2,4-dicarboxylic Acid Oxidation->Product

Caption: Figure 1. Mechanistic cascade of the modified Doebner reaction using Glyoxylic Acid to yield 2,4-dicarboxylic acid derivatives.

Validated Experimental Protocol

This protocol is designed for the synthesis of 6-substituted-quinoline-2,4-dicarboxylic acids . It utilizes a reflux method in ethanol, which is a self-validating system due to the solubility profile of the product (the dicarboxylic acid typically precipitates upon cooling).

Materials
  • Substituted Aniline (10 mmol)

  • Pyruvic Acid (10 mmol)

  • Glyoxylic Acid Monohydrate (10 mmol)

  • Solvent: Absolute Ethanol (20 mL)

  • Catalyst: Perchloric acid (

    
    ) or 
    
    
    
    -Toluenesulfonic acid (
    
    
    -TSA) (Catalytic amount, 10 mol%)
Step-by-Step Methodology
  • Precursor Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Glyoxylic Acid Monohydrate (0.92 g, 10 mmol) in 10 mL of absolute ethanol.

  • Amine Addition: Add the Substituted Aniline (10 mmol) dropwise to the stirring solution. Allow the mixture to stir at room temperature for 15 minutes to facilitate Schiff base formation (often indicated by a slight color change or warming).

  • Pyruvate Addition: Add Pyruvic Acid (0.88 g, 10 mmol) followed immediately by the acid catalyst (e.g., 2-3 drops of

    
     or 190 mg of 
    
    
    
    -TSA).
  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 3–6 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Methanol/DCM 1:9). The disappearance of the aniline spot indicates completion.

  • Isolation (Precipitation): Allow the reaction mixture to cool to room temperature. In many cases, the dicarboxylic acid product will crystallize directly from the ethanol solution.

    • If no precipitate forms: Pour the reaction mixture into 100 mL of ice-cold water. Adjust pH to ~3-4 with dilute HCl if necessary to induce precipitation.

  • Purification: Filter the crude solid using a Buchner funnel. Wash the cake with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
    • Recrystallization:[7] Purify by recrystallizing from hot ethanol or an ethanol/DMF mixture for high-melting derivatives.

Workflow Visualization

ProtocolWorkflow Step1 Dissolve Glyoxylic Acid in Ethanol Step2 Add Substituted Aniline (Stir 15 min @ RT) Step1->Step2 Step3 Add Pyruvic Acid + Catalyst Step2->Step3 Step4 Reflux (3-6 Hours) Step3->Step4 Step5 Cool to RT / Pour into Ice Water Step4->Step5 Step6 Filter Precipitate Step5->Step6 Step7 Recrystallize (EtOH/DMF) Step6->Step7

Caption: Figure 2. Operational workflow for the synthesis of quinoline-2,4-dicarboxylic acids.

Critical Parameters & Data Interpretation

Substituent Effects

The electronic nature of the aniline substituent significantly impacts the yield. Electron-Donating Groups (EDGs) facilitate the initial nucleophilic attack, while Electron-Withdrawing Groups (EWGs) can deactivate the aniline, requiring longer reflux times or stronger Lewis acid catalysts (e.g.,


).

Table 1: Expected Yields based on Substituent (R) at C-6 position

Substituent (R)Electronic EffectReaction TimeTypical YieldNotes
-H Neutral3 h75-85%Baseline reactivity.
-OCH₃ Strong EDG2-3 h80-90%Rapid reaction; high purity.
-CH₃ Weak EDG3 h75-85%Standard kinetics.
-Cl / -Br Weak EWG4-5 h60-75%May require recrystallization from DMF.
-NO₂ Strong EWG6-8 h30-50%Low Yield Risk. Consider using Lewis Acid catalysis (e.g., Iodine or Scandium Triflate) instead of simple reflux.
Troubleshooting Guide
  • Problem: Low yield with nitro-anilines.

    • Solution: Switch solvent to acetic acid or use a "Doebner Hydrogen-Transfer" variation using a Lewis Acid catalyst like

      
       or 
      
      
      
      .
  • Problem: Product oiling out instead of precipitating.

    • Solution: The dicarboxylic acid is highly polar. Triturate the oil with diethyl ether or hexane to induce crystallization.

  • Problem: Decarboxylation.

    • Solution: Avoid excessive heating beyond the necessary reflux time. Quinoline-2-carboxylic acids are prone to thermal decarboxylation at high temperatures (

      
      ).
      

References

  • Organic Chemistry Portal. (2023). Synthesis of Quinolines. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2014). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). A New Insight into the Pfitzinger Reaction vs Doebner Reaction. Retrieved from [Link]

Sources

Exploratory

Precision Engineering of the Quinoline Scaffold: The Combes Synthesis of 2,4-Disubstituted Derivatives

Executive Summary The quinoline pharmacophore is a cornerstone of medicinal chemistry, serving as the structural backbone for antimalarials (chloroquine), kinase inhibitors (lenvatinib), and antibacterial agents.[1] Amon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline pharmacophore is a cornerstone of medicinal chemistry, serving as the structural backbone for antimalarials (chloroquine), kinase inhibitors (lenvatinib), and antibacterial agents.[1] Among the synthetic routes to this scaffold, the Combes Synthesis stands out for its direct access to 2,4-disubstituted quinolines . Unlike the Skraup or Doebner-Miller reactions, which often yield complex mixtures requiring oxidative workups, the Combes synthesis utilizes the acid-catalyzed condensation of anilines with


-diketones. This guide provides a rigorous technical analysis of the Combes protocol, moving from mechanistic first principles to optimized, high-yield experimental workflows suitable for modern drug discovery campaigns.

Part 1: Mechanistic Architecture

The Combes synthesis proceeds through a two-stage cascade: the formation of an enamino-ketone (Schiff base) followed by an electrophilic aromatic substitution-mediated cyclization. Understanding the nuances of these steps is critical for controlling regioselectivity and yield.

The Reaction Pathway[1][2][3][4][5]
  • Condensation (Anil Formation): The aniline attacks the carbonyl of the

    
    -diketone (typically acetylacetone). Under neutral conditions, this equilibrium favors the starting materials; however, continuous water removal or acid catalysis drives the formation of the anil  (imine) which rapidly tautomerizes to the more stable enamine .
    
  • Acid-Catalyzed Cyclization: This is the rate-determining step.[2][3] The enamine is protonated, activating the carbonyl carbon for electrophilic attack by the aromatic ring.

  • Aromatization: Elimination of water and proton loss yields the fully aromatic quinoline system.

Interactive Pathway Diagram

The following diagram details the transformation of aniline and acetylacetone into 2,4-dimethylquinoline, highlighting the critical transition states.

CombesMechanism Aniline Aniline + Acetylacetone SchiffBase Schiff Base (Anil) (Intermediate) Aniline->SchiffBase -H2O (Condensation) Enamine Enamine Tautomer (Activated Species) SchiffBase->Enamine Tautomerization Cyclization Acid-Mediated Cyclization (RDS) Enamine->Cyclization +H+ (Protonation) Quinoline 2,4-Dimethylquinoline (Product) Cyclization->Quinoline -H2O (Aromatization)

Figure 1: The stepwise mechanistic pathway of the Combes synthesis, from condensation to aromatization.[4][3][5]

Part 2: Critical Parameters & Optimization

Acid Catalyst Selection

The choice of acid dictates the reaction harshness and yield profile.

  • Concentrated H₂SO₄: The classical standard. Highly effective but causes charring and sulfonated byproducts. Requires careful temperature control (

    
    C).
    
  • Polyphosphoric Acid (PPA): A milder alternative that serves as both solvent and catalyst. It reduces charring but is viscous and difficult to work up.

  • Solid Acid Catalysts (e.g., K-10 Montmorillonite, Zeolites): The modern "green" standard. These allow for solvent-free protocols, easy workup (filtration), and reusability.

Regioselectivity in Meta-Substituted Anilines

When using meta-substituted anilines, cyclization can occur at the ortho or para position relative to the substituent, leading to isomeric mixtures (5- vs. 7-substituted quinolines).

Substituent TypeElectronic EffectMajor ProductMechanistic Rationale
Electron Donating (e.g., -OMe, -Me) Activates ring7-Substituted Cyclization occurs para to the activator (sterically and electronically favored).
Electron Withdrawing (e.g., -NO₂, -Cl) Deactivates ring5-Substituted Cyclization occurs ortho to the deactivator (though yields are often lower due to ring deactivation).

Part 3: Experimental Protocols

Protocol A: Classical Synthesis of 2,4-Dimethylquinoline

Best for: Large-scale synthesis where raw material cost is a priority and purification capabilities are robust.

Reagents:

  • Aniline (0.1 mol)

  • Acetylacetone (0.1 mol)

  • Conc. H₂SO₄ (20 mL)

Workflow:

  • Anil Formation: Mix aniline and acetylacetone in a round-bottom flask. Add a catalytic amount of acetic acid (optional) and reflux with a Dean-Stark trap to remove water. Isolate the oily anil intermediate.

  • Cyclization: Cool the anil to 0°C. Slowly add conc. H₂SO₄ with vigorous stirring. Caution: Highly Exothermic.

  • Heating: Heat the mixture on a steam bath (approx. 85-95°C) for 2-3 hours. Monitor by TLC.[1]

  • Workup: Pour the dark reaction mixture into crushed ice (200g). Neutralize with 20% NaOH solution until alkaline (pH > 10).

  • Purification: Extract with diethyl ether (3 x 50 mL). Dry organic layer over MgSO₄ and concentrate.[1] Distill under reduced pressure or recrystallize from ethanol.

Protocol B: Microwave-Assisted Green Synthesis (Solid Acid)

Best for: High-throughput screening, library generation, and environmentally conscious workflows.

Reagents:

  • Substituted Aniline (1.0 mmol)

  • Acetylacetone (1.2 mmol)

  • K-10 Montmorillonite Clay (200 mg)

Workflow:

  • Preparation: Mix aniline and acetylacetone in a microwave-safe vial. Add K-10 clay and mix thoroughly to form a paste.

  • Irradiation: Irradiate at 300W for 3-5 minutes (intermittent pulse mode: 30s ON / 10s OFF to prevent overheating).

  • Extraction: Cool to room temperature. Add ethyl acetate (10 mL) and filter to remove the solid catalyst.

  • Isolation: Evaporate the solvent. The product is often sufficiently pure (>95%) for biological testing; otherwise, purify via short silica plug filtration.

Workflow Visualization

ExperimentalWorkflow Start Start: Reagent Mixing Choice Select Method Start->Choice Class_Acid Add Conc. H2SO4 (0°C) Choice->Class_Acid Classical MW_Solid Add Solid Catalyst (K-10) Choice->MW_Solid Green/MW Class_Heat Heat 90°C (2-3 hrs) Class_Acid->Class_Heat Class_Workup Ice Quench & NaOH Neutralization Class_Heat->Class_Workup End Final Product Isolation Class_Workup->End MW_Irrad MW Irradiation (3-5 min) MW_Solid->MW_Irrad MW_Filter Solvent Extraction & Filtration MW_Irrad->MW_Filter MW_Filter->End

Figure 2: Decision tree and workflow comparison for Classical vs. Microwave-Assisted Combes Synthesis.

Part 4: Troubleshooting & Validation

To ensure the integrity of the synthesized scaffold, the following validation metrics should be employed.

Common Failure Modes
  • Charring/Tarry Product: Reaction temperature too high during acid addition or heating. Fix: Maintain strict temperature control (<100°C) or switch to PPA.

  • Low Yield: Incomplete formation of the enamine intermediate. Fix: Ensure water is effectively removed during the initial condensation step (Dean-Stark or molecular sieves).

  • Regioisomer Contamination: Use of meta-substituted anilines without separation. Fix: Verify isomer ratio via GC-MS or 1H NMR prior to biological assay.

Analytical Validation (1H NMR Signatures)

For 2,4-Dimethylquinoline in CDCl₃:

  • C-3 Proton: Singlet at

    
     ppm (characteristic of the quinoline ring system).
    
  • C-2 Methyl: Singlet at

    
     ppm.
    
  • C-4 Methyl: Singlet at

    
     ppm.
    

References

  • Organic Syntheses. "2,4-Dimethylquinoline." Org.[1][6] Synth. 1948, 28, 49. [Link]

  • Royal Society of Chemistry. "Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds." RSC Adv.[4] 2023, 13, 33266-33306. [Link]

  • Bentham Science. "Microwave-assisted Synthesis of Quinolines." Mini-Reviews in Organic Chemistry. 2025.[7][8] [Link]

  • National Institutes of Health (NIH). "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review." RSC Adv.[4] 2020, 10, 21465-21498. [Link]

Sources

Foundational

Mass Spectrometry Fragmentation Dynamics of Quinoline-4-Carboxylic Acids: A Mechanistic Guide

Executive Summary Quinoline-4-carboxylic acids (Q4CAs) serve as critical scaffolds in medicinal chemistry, forming the backbone of antimalarials (e.g., quinine derivatives), antivirals, and NK-3 receptor antagonists. The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline-4-carboxylic acids (Q4CAs) serve as critical scaffolds in medicinal chemistry, forming the backbone of antimalarials (e.g., quinine derivatives), antivirals, and NK-3 receptor antagonists. Their mass spectrometric (MS) analysis is pivotal for structural elucidation and metabolite identification. This guide provides a deep technical analysis of their fragmentation kinetics, contrasting Electron Ionization (EI) and Electrospray Ionization (ESI) pathways. It moves beyond simple peak listing to explain the thermodynamic drivers of bond cleavage, offering a self-validating framework for interpreting spectral data.

Part 1: Fundamentals of Ionization & Stability

The fragmentation of Q4CAs is dictated by the stability of the aromatic quinoline core and the lability of the carboxyl group at the C4 position. The choice of ionization method fundamentally alters the fragmentation landscape.

The Structural Core

The quinoline ring is highly stable due to aromatic delocalization. However, the carboxylic acid at C4 introduces a "fragile point."

  • C4 Position: This position is para to the ring nitrogen. The electron-withdrawing nature of the nitrogen makes the C4 position electron-deficient, influencing the acidity and the bond strength of the -COOH group.

  • Nitrogen Basicity: In ESI (+), the ring nitrogen is the primary protonation site (

    
    ), creating a pre-charged molecular ion 
    
    
    
    .
Ionization Modalities[1][2]
  • Electron Ionization (EI, 70 eV): Generates high-energy radical cations (

    
    ). Fragmentation is driven by radical site migration and stability of the resulting cations.
    
  • Electrospray Ionization (ESI): Generates even-electron ions (

    
    ). Fragmentation is driven by proton transfers and neutral losses (water, CO, CO2) via Collision-Induced Dissociation (CID).[1]
    

Part 2: Mechanistic Deep Dive (Fragmentation Pathways)

Pathway A: Electron Ionization (EI) Dynamics

In EI, the molecular ion (


) is typically distinct.[1] The fragmentation tree follows two primary branches:
  • 
    -Cleavage (Loss of Hydroxyl/Carboxyl Radical): 
    
    • Mechanism: Homolytic cleavage of the C-O bond in the carboxyl group.

    • Observation: Loss of

      
       (
      
      
      
      ) is rare. The dominant pathway is the loss of the carboxyl radical (
      
      
      , 45 Da) to form the quinolinium cation (
      
      
      ).
    • Driving Force: The resulting quinolinium ion is resonance-stabilized.

  • Decarboxylation (Loss of

    
    ): 
    
    • Mechanism: A rearrangement elimination where the hydrogen from the carboxyl group transfers to the ring (often facilitated by ortho-substituents or via a 4-membered transition state), ejecting neutral

      
      .
      
    • Observation: A strong peak at

      
      .
      
    • Downstream: The resulting ion (quinoline radical cation) often ejects

      
       (27 Da), a diagnostic signature of the pyridine moiety within the quinoline ring.
      
Pathway B: ESI-MS/MS Fragmentation

In ESI, the precursor is the protonated molecule


.[1]
  • Dehydration (

    
    ): 
    
    • Mechanism: An "ortho effect" is often required.[2][3] If a substituent with a labile hydrogen is present at C3 or C5 (ortho to the carboxyl), water is eliminated to form a cyclic acyl ion. In unsubstituted Q4CA, this pathway is minor compared to decarboxylation.

  • Decarboxylation/De-carbonylation (

    
    ): 
    
    • Mechanism: The protonated acid often loses water (18 Da) followed by CO (28 Da), effectively losing 46 Da (formic acid equivalent).

    • Diagnostic: A transition from

      
       174 (Parent) 
      
      
      
      
      
      156 (Acylium)
      
      
      
      
      128 (Quinolinium).
Visualization of Fragmentation Pathways

Q4CA_Fragmentation Parent Parent Molecule Quinoline-4-COOH (MW 173) EI_Ion EI: Molecular Ion [M]+• (m/z 173) Parent->EI_Ion 70 eV EI ESI_Ion ESI: Protonated Ion [M+H]+ (m/z 174) Parent->ESI_Ion ESI (+) Frag_COOH [M - COOH]+ Quinolinium Ion (m/z 128) EI_Ion->Frag_COOH - •COOH (45 Da) Frag_CO2 [M - CO2]+• (m/z 129) EI_Ion->Frag_CO2 - CO2 (44 Da) Frag_HCN [M - COOH - HCN]+ (m/z 101) Frag_COOH->Frag_HCN - HCN (27 Da) Ring Cleavage Frag_H2O [M+H - H2O]+ Acylium Ion (m/z 156) ESI_Ion->Frag_H2O - H2O (18 Da) Frag_CO [M+H - H2O - CO]+ (m/z 128) Frag_H2O->Frag_CO - CO (28 Da)

Figure 1: Comparative fragmentation trees for Electron Ionization (EI) and Electrospray Ionization (ESI) of Quinoline-4-carboxylic acid.

Part 3: Substituent & Proximity Effects (The "Ortho" Rule)

The position of substituents on the quinoline ring drastically alters fragmentation, serving as a diagnostic tool for isomer differentiation.

The "Ortho" Effect (Positions 3 and 5)

While the carboxyl is at C4, substituents at C3 or C5 are sterically "ortho" to it.

  • Mechanism: If a hydroxyl (-OH) or amino (-NH2) group is at C3/C5, it facilitates intramolecular hydrogen bonding with the C4-carboxyl carbonyl.

  • MS Consequence: This promotes rapid dehydration (

    
    ) in EI, often suppressing the molecular ion peak. It also facilitates cyclic transition states leading to unique fragment ions not seen in C2, C6, C7, or C8 isomers.
    
The C2-Substituent Effect

Substituents at C2 (adjacent to Nitrogen) influence the basicity of the ring nitrogen.

  • Electron Donating (e.g., -CH3 at C2): Stabilizes the

    
     ion in ESI, increasing its abundance.
    
  • Fragmentation: C2-alkyl groups often undergo benzylic-type cleavage or McLafferty rearrangements if the alkyl chain is long enough (

    
     3 carbons).
    

Part 4: Experimental Protocols

Sample Preparation (LC-MS/MS)
  • Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.

    • Why: Formic acid ensures protonation of the quinoline nitrogen (

      
      ) and the carboxylic acid, maximizing 
      
      
      
      sensitivity.
  • Concentration: 1-10 µg/mL. Avoid higher concentrations to prevent dimer formation (

    
    ).
    
Instrument Parameters (Generic Q-TOF/Triple Quad)
ParameterSettingRationale
Ionization Mode ESI Positive (+)Quinoline nitrogen is a strong proton acceptor.
Capillary Voltage 3.0 - 3.5 kVStandard for stable spray without discharge.
Cone Voltage 20 - 40 VHigher voltage may induce in-source decarboxylation (monitor carefully).
Collision Energy 15 - 35 eVStepped energy is recommended to observe both the parent and the low-mass ring fragments.
Experimental Workflow Diagram

Workflow Sample Sample (Solid/Liquid) Prep Dilution MeOH:H2O (1:1) + 0.1% Formic Acid Sample->Prep Inject Direct Infusion or LC Injection Prep->Inject Source ESI Source (+ Mode) Inject->Source MS1 MS1 Scan (Full Scan) Source->MS1 MS2 MS/MS (CID) Select [M+H]+ MS1->MS2 Data Data Analysis Extract Ion Chromatogram MS2->Data

Figure 2: Standardized workflow for the MS analysis of Quinoline-4-carboxylic acids.[4][5]

Part 5: Diagnostic Data Summary

The following table summarizes the key diagnostic ions for Quinoline-4-carboxylic acid (MW 173.17).

Ion Typem/z (EI)m/z (ESI+)Structural AssignmentMechanism
Molecular Ion 173 (

)
174 (

)
Intact ParentRadical cation (EI) or Protonated (ESI)
Base Peak (Likely) 128156

(EI) /

(ESI)

-cleavage (EI) / Dehydration (ESI)
Decarboxylated 129130

Rearrangement loss of neutral

Ring Fragment 101/102102Quinoline core - HCNRing contraction/cleavage
Phenyl Fragment 76/7777Benzyne/Phenyl cationComplete heteroatom ring destruction

Self-Validation Check:

  • If analyzing ESI data, look for

    
     174 
    
    
    
    156
    
    
    128.
  • If analyzing EI data, look for

    
     173 
    
    
    
    128 (large gap of 45 Da).
  • Note: If

    
     129 is stronger than 128 in EI, it suggests a specific rearrangement mechanism favored by substituents, rather than simple radical cleavage.
    

References

  • Chemical Papers . (2014). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from

  • NIST Chemistry WebBook . Quinoline-4-carboxylic acid Mass Spectrum. Retrieved from

  • European Journal of Mass Spectrometry . (1995). Ortho effects: A mechanistic study. Retrieved from

  • Journal of Mass Spectrometry. Fragmentation of protonated quinoline derivatives.

Sources

Exploratory

Technical Guide: Solubility Profiling of 3-Phenylquinoline-2,4-dicarboxylic Acid

Executive Summary & Compound Architecture 3-Phenylquinoline-2,4-dicarboxylic acid (CAS: 19585-90-1) represents a specialized class of nitrogen-heterocyclic scaffolds. Unlike simple quinolines, the presence of two carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

3-Phenylquinoline-2,4-dicarboxylic acid (CAS: 19585-90-1) represents a specialized class of nitrogen-heterocyclic scaffolds. Unlike simple quinolines, the presence of two carboxylic acid moieties at the C2 and C4 positions, combined with a hydrophobic phenyl ring at C3, creates a "push-pull" solubility profile. This amphiphilic nature—simultaneously lipophilic (phenyl/quinoline core) and highly polar (dicarboxylic acid)—presents unique challenges in solvent selection for crystallization, synthesis, and formulation.

This guide provides a technical breakdown of the compound's solubility behavior, grounded in structural analysis and comparative data from validated analogs (e.g., 2-phenyl-4-quinolinecarboxylic acid/Cinchophen). It further details a self-validating experimental protocol for precise solubility determination.

Physicochemical Driver Analysis[1][2]
  • Structural Rigidification: The fused benzene-pyridine ring system (quinoline) confers planarity and π-π stacking potential, often leading to high melting points (>250°C) and high lattice energy, which resists dissolution.

  • Hydrogen Bonding Network: The two -COOH groups act as both hydrogen bond donors and acceptors, likely forming strong intermolecular dimers in the solid state. Solvents must be capable of disrupting these dimers to achieve dissolution.

  • pH Sensitivity: As a dicarboxylic acid, solubility is strictly pH-dependent in aqueous media.

Predicted Solubility Landscape

In the absence of a universal dataset for this specific derivative, we derive the following solubility profile based on thermodynamic principles and validated data for structural analogs (e.g., Cinchophen, Quinoline-2,4-dicarboxylic acid).

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Dipolar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)High dielectric constant and strong H-bond acceptance capability disrupt acid dimers effectively. Preferred for stock solutions.
Protic Polar Methanol, EthanolModerate to Low Soluble, but often requires heating. The hydrophobic phenyl group limits solubility in cold short-chain alcohols compared to unsubstituted quinoline acids.
Basic Aqueous 1M NaOH, 1M KOH, Na₂CO₃High Deprotonation of -COOH groups forms the dicarboxylate dianion, rendering the molecule highly water-soluble.
Acidic/Neutral Aqueous Water, 0.1M HClInsoluble (<0.1 mg/mL)The unionized form dominates at low pH. The lipophilic phenyl-quinoline core prevents hydration.
Non-Polar Hexane, TolueneInsoluble Lack of H-bonding capability prevents interaction with the polar carboxylic acid domains.
Chlorinated Chloroform, DCMLow to Moderate Can dissolve the neutral form to a limited extent due to the lipophilic core, but poor interaction with -COOH groups limits saturation.

Critical Insight: For recrystallization, a mixed-solvent system is recommended. The standard protocol involves dissolving the compound in hot Ethanol or Acetic Acid , or using a DMF/Water antisolvent method (dissolve in DMF, precipitate with water).

Experimental Protocol: Precise Solubility Determination

To generate definitive quantitative data for your specific batch or polymorph, follow this self-validating Shake-Flask Method . This protocol minimizes errors from supersaturation and temperature fluctuations.

Workflow Visualization

Solubility_Protocol Start Start: Weigh Excess Solid Mix Add Solvent & Seal (Saturated Suspension) Start->Mix Equilibrate Equilibrate (Shake at Temp T for 24-48h) Mix->Equilibrate Filter Phase Separation (Syringe Filter 0.45 µm) Equilibrate->Filter Check for undissolved solid Dilute Dilution (Bring into HPLC Range) Filter->Dilute Analyze Quantification (HPLC-UV or Gravimetric) Dilute->Analyze Calc Calculate Solubility (S) S = (Mass/Vol) * Dilution Factor Analyze->Calc

Caption: Standardized Shake-Flask workflow for determining equilibrium solubility of sparingly soluble organic acids.

Detailed Methodology

Step 1: Preparation of Saturated Solutions

  • Weigh approximately 50 mg of 3-Phenylquinoline-2,4-dicarboxylic acid into a 4 mL glass vial.

  • Add 1.0 mL of the target solvent (e.g., Methanol, DMSO).

  • Validation Check: Ensure solid particles are clearly visible. If the solution becomes clear, add more solid until saturation is visually confirmed.

Step 2: Equilibration

  • Place vials in a thermostatic shaker bath set to the desired temperature (typically 25°C ± 0.1°C).

  • Agitate at 200–300 rpm for 24 to 48 hours.

  • Tip: For viscous solvents like DMSO, extend equilibration time to 72 hours to ensure diffusion limits are overcome.

Step 3: Phase Separation

  • Stop agitation and allow the suspension to settle for 1 hour (sedimentation).

  • Using a pre-warmed syringe (to prevent precipitation during transfer), draw up the supernatant.

  • Filter through a 0.45 µm PTFE (for organics) or Nylon (for aqueous) syringe filter into a clean vial.

Step 4: Quantification (HPLC Method)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient: 5% B to 95% B over 10 min).

  • Detection: UV Absorbance at 254 nm (aromatic core) and 280 nm.

  • Calculation: Compare the peak area of the filtrate against a 5-point calibration curve prepared from a stock solution (dissolved in DMSO).

Thermodynamic Analysis & Applications

Understanding the thermodynamics of dissolution allows you to predict solubility at different temperatures, which is crucial for crystallization process design.

Van't Hoff Analysis

By measuring solubility (


, mole fraction) at three temperatures (e.g., 25°C, 35°C, 45°C), you can determine the Enthalpy of Dissolution (

) using the Van't Hoff equation:


  • Plot:

    
     (y-axis) vs. 
    
    
    
    (Kelvin, x-axis).
  • Slope:

    
    
    
  • Interpretation: A steep negative slope indicates that solubility increases significantly with temperature, suggesting cooling crystallization is a viable purification method.

Application in MOF Synthesis

3-Phenylquinoline-2,4-dicarboxylic acid is a potential ligand for Metal-Organic Frameworks (MOFs).

  • Solvent Selection: Synthesis is typically performed in solvothermal conditions using high-boiling polar solvents like DMF or DEF (Diethylformamide).

  • Mechanism: The high temperature (100–150°C) increases the solubility of the ligand, while the slow cooling allows the carboxylic acid groups to coordinate with metal nodes (e.g., Zn²⁺, Cu²⁺) in a controlled manner, forming crystalline porous structures.

References

  • BenchChem. (2025). Solubility of 2,5-Furandicarboxylic acid in organic solvents. Retrieved from (Methodological reference for dicarboxylic acid solubility).

  • National Institutes of Health (NIH). (2025). 3-Phenylquinoline-2,4-dicarboxylic acid Compound Summary. PubChem.[1][2] Retrieved from .

  • Sigma-Aldrich. (n.d.). 2-Phenyl-4-quinolinecarboxylic acid Product Specification. Retrieved from (Analogous compound solubility data).

  • Royal Society of Chemistry. (2022). Sterically demanding pyridine-quinoline anchoring ligands. Dalton Transactions.

Sources

Foundational

Physical and chemical properties of 3-Phenylquinoline-2,4-dicarboxylic acid

Characterization, Synthetic Pathways, and Functional Utility Executive Summary 3-Phenylquinoline-2,4-dicarboxylic acid (CAS: 5382-23-0) is a heteroaromatic scaffold of significant interest in coordination chemistry and d...

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Synthetic Pathways, and Functional Utility

Executive Summary

3-Phenylquinoline-2,4-dicarboxylic acid (CAS: 5382-23-0) is a heteroaromatic scaffold of significant interest in coordination chemistry and drug discovery. Distinguished by its fused bicyclic quinoline core substituted with a phenyl group at the C-3 position and carboxylic acid moieties at C-2 and C-4, this compound serves as a versatile ligand for Metal-Organic Frameworks (MOFs) and a precursor for pharmacologically active quinoline derivatives. This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic protocols via the Pfitzinger reaction, and its reactivity profile.

Structural Architecture & Physicochemical Profile[1][2]

The molecule exhibits a planar quinoline system perturbed by the steric torsion of the C-3 phenyl ring. The presence of two vicinal carboxylic acid groups (one adjacent to the ring nitrogen) creates unique chelating pockets and solubility behaviors dependent on pH.

Table 1: Physicochemical Specifications

PropertyValue / DescriptionNote
Molecular Formula C₁₇H₁₁NO₄
Molecular Weight 293.28 g/mol
Appearance White to pale yellow crystalline powderColor deepens upon oxidation/light exposure.
Melting Point >280°C (dec.)Undergoes thermal decarboxylation before distinct melting.
Solubility (Water) Insoluble (< 0.1 mg/mL)At neutral/acidic pH due to strong intermolecular H-bonding.
Solubility (Organic) Soluble in DMSO, DMF, hot EthanolLimited solubility in non-polar solvents (Hexane, Et₂O).
Solubility (Base) Highly SolubleForms dicarboxylate salts in NaOH/KOH/Na₂CO₃.
pKa (Predicted) pKa₁ ≈ 2.5 (C-2 COOH); pKa₂ ≈ 4.8 (C-4 COOH)The C-2 acid is more acidic due to the electron-withdrawing inductive effect of the adjacent Nitrogen.
Synthetic Methodology: The Pfitzinger Reaction

The most authoritative and robust route for synthesizing 3-phenylquinoline-2,4-dicarboxylic acid is the Pfitzinger Reaction . This condensation involves the reaction of isatin with phenylpyruvic acid in a highly alkaline medium.

3.1. Mechanistic Insight

The reaction proceeds via the base-catalyzed opening of the isatin ring to form an isatoic acid intermediate (2-aminophenylglyoxylate species).[1] This intermediate undergoes a Claisen-type condensation with the alpha-methylene group of phenylpyruvic acid, followed by cyclization and dehydration to form the quinoline core.

Critical Precursor Note: To achieve the 3-phenyl substitution, Phenylpyruvic acid (or its ethyl ester) must be used. Using acetophenone would yield 2-phenylquinoline-4-carboxylic acid (Atophan), a common error in literature interpretation.

3.2. Validated Experimental Protocol

Standard Yield: 65–80%

  • Reagent Preparation:

    • Dissolve Isatin (10 mmol, 1.47 g) in 33% aqueous KOH (15 mL). The solution will turn deep red/violet, indicating ring opening to potassium isatoate.

    • Separately, dissolve Phenylpyruvic acid (10 mmol, 1.64 g) in 10 mL of 10% aqueous KOH.

  • Condensation:

    • Combine the two solutions in a round-bottom flask.

    • Reflux the mixture at 100°C for 12–18 hours. The color typically shifts to a lighter yellow-orange as the quinoline system forms.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Acidify carefully with glacial acetic acid or 10% HCl to pH 3–4.

    • Observation: A voluminous precipitate of the dicarboxylic acid will form immediately.

  • Purification:

    • Filter the crude solid and wash extensively with cold water to remove inorganic salts.

    • Recrystallize from Ethanol/Water (70:30) or glacial acetic acid to obtain analytical grade crystals.

3.3. Synthesis Workflow Diagram

PfitzingerSynthesis Isatin Isatin (C8H5NO2) Base 33% KOH (Ring Opening) Isatin->Base Isatoate Isatoate Intermediate (Open Ring) Base->Isatoate Hydrolysis Condensation Condensation & Cyclization (Reflux 100°C, 12h) Isatoate->Condensation PhPyruvate Phenylpyruvic Acid (Ph-CH2-CO-COOH) PhPyruvate->Condensation Alpha-methylene attack Acidification Acidification (HCl/AcOH) pH 3-4 Condensation->Acidification Dicarboxylate Salt Product 3-Phenylquinoline- 2,4-dicarboxylic acid Acidification->Product Precipitation

Figure 1: Step-wise workflow for the Pfitzinger synthesis of the target compound.[2]

Spectroscopic Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13-14 ppm: Broad singlet (2H, –COOH). Disappears with D₂O shake.

    • δ 7.2–8.5 ppm: Multiplet region containing 9 aromatic protons (4 from quinoline ring, 5 from phenyl ring).

    • Distinctive Feature: Absence of alkyl protons (0–5 ppm range).

  • IR Spectroscopy (KBr Pellet):

    • 3300–2500 cm⁻¹: Broad O–H stretching (carboxylic acid dimer).

    • 1710–1690 cm⁻¹: Strong C=O stretching (carbonyl of carboxylic acids).

    • 1600–1580 cm⁻¹: C=C / C=N stretching (quinoline backbone).

Chemical Reactivity & Derivatization

The 2,4-dicarboxylic acid motif is highly reactive, allowing for specific structural modifications.

5.1. Selective Decarboxylation

Thermal treatment is a critical reactivity feature. Quinoline-2,4-dicarboxylic acids are prone to thermal decarboxylation.

  • Primary Pathway: Heating above the melting point (or in high-boiling solvents like diphenyl ether) typically results in the loss of the C-2 carboxyl group first.

  • Product: 3-Phenylquinoline-4-carboxylic acid.[2]

  • Mechanism: The C-2 carboxylate is destabilized by the electron-withdrawing nitrogen and steric crowding, making it more labile than the C-4 acid.

5.2. Metal Complexation (MOFs)

The vicinal N-donor and O-donor (from C-2 carboxylate) create a "pocket" similar to dipicolinic acid, making this molecule an excellent ligand for Lanthanides (Eu, Tb) to create luminescent Metal-Organic Frameworks.

5.3. Reactivity Logic Diagram

Reactivity Target 3-Phenylquinoline- 2,4-dicarboxylic acid Thermal Thermal Treatment (>250°C) Target->Thermal Esterification ROH / H2SO4 (Fischer Esterification) Target->Esterification Metal Ln(III) Salts (Solvothermal) Target->Metal Product1 3-Phenylquinoline- 4-carboxylic acid (Selective Decarboxylation) Thermal->Product1 -CO2 (C-2 position) Product2 Diesters (Lipophilic Derivatives) Esterification->Product2 Product3 Luminescent MOFs (Coordination Polymers) Metal->Product3 Chelation (N,O-donor)

Figure 2: Reactivity pathways demonstrating decarboxylation, esterification, and complexation.[2]

Applications in Research
  • Drug Discovery: The 3-phenylquinoline scaffold acts as a bioisostere for various biaryl systems. Derivatives are investigated for anti-inflammatory (COX-2 inhibition) and antimalarial activity due to their structural similarity to cinchona alkaloids.

  • Materials Science: Used as a rigid, aromatic linker in the synthesis of porous coordination polymers. The phenyl rotor at C-3 can modulate pore size and gas adsorption selectivity in MOFs.

References
  • Pfitzinger Reaction Mechanism: Pfitzinger, W. (1886).[3][4] "Chinolinderivate aus Isatin und Säuren." Journal für Praktische Chemie.

  • Quinoline Carboxylic Acid Properties: "2-Phenyl-4-quinolinecarboxylic acid (Atophan) vs 3-Phenyl derivatives." PubChem Compound Summary. [2]

  • Synthesis of Quinoline-2,4-dicarboxylic acids: Shvekhgeimer, M.-G. A. (2004). "The Pfitzinger Reaction."[5][1][3][4] Chemistry of Heterocyclic Compounds.

  • Biological Activity: "Quinoline-4-carboxylic acids as potential antimicrobial agents." ScienceDirect Topics.

Sources

Protocols & Analytical Methods

Method

3-Phenylquinoline-2,4-dicarboxylic acid as a precursor for novel HDAC inhibitors

Application Note: 3-Phenylquinoline-2,4-dicarboxylic Acid as a Precursor for Novel HDAC Inhibitors Executive Summary Histone Deacetylases (HDACs) are critical epigenetic regulators and validated therapeutic targets for c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Phenylquinoline-2,4-dicarboxylic Acid as a Precursor for Novel HDAC Inhibitors

Executive Summary

Histone Deacetylases (HDACs) are critical epigenetic regulators and validated therapeutic targets for cancer, neurodegenerative diseases, and metabolic disorders. While "Cap-Linker-ZBG" (Zinc Binding Group) pharmacophores like Vorinostat (SAHA) are well-established, current limitations in isoform selectivity and pharmacokinetic stability necessitate novel scaffold exploration.

This guide details the utilization of 3-phenylquinoline-2,4-dicarboxylic acid (3-PQDC) as a privileged "Cap" scaffold. Unlike mono-acidic quinolines, the 2,4-dicarboxylic acid core offers orthogonal vectors for chemical modification, allowing simultaneous optimization of solvent exposure (solubility) and active-site engagement (potency).

Scientific Rationale & Pharmacophore Design

The design logic follows the canonical HDAC inhibitor pharmacophore model but introduces a dual-substitution strategy enabled by the 3-PQDC scaffold.

  • The Cap (3-PQDC Core): The 3-phenylquinoline system provides a bulky, hydrophobic surface essential for interacting with the HDAC "rim" region. The 3-phenyl group specifically targets the L1-loop pocket found in Class I HDACs, potentially enhancing selectivity over Class II.

  • The Vectors (C2 and C4 Carboxyls):

    • C4-Position: Sterically positioned to direct the linker into the hydrophobic tunnel.

    • C2-Position: Solvent-exposed; ideal for attaching solubilizing groups (e.g., morpholine, piperazine) to improve ADME properties without disrupting binding.

Figure 1: Pharmacophore Logic & Structural Design

HDAC_Pharmacophore Scaffold 3-Phenylquinoline Core (Cap) C4_Acid C4-Carboxyl (Primary Vector) Scaffold->C4_Acid Regioselective Derivatization C2_Acid C2-Carboxyl (Secondary Vector) Scaffold->C2_Acid Steric Control Linker Hydrophobic Linker (C5-C7) C4_Acid->Linker Amide Coupling Solubility Solubilizing Group (e.g., Morpholine) C2_Acid->Solubility ADME Optimization ZBG Zinc Binding Group (Hydroxamate/Benzamide) Linker->ZBG Active Site Insertion

Caption: Structural logic of using 3-PQDC. The C4 vector drives the pharmacophore into the active site, while C2 allows for property tuning.

Chemical Synthesis Protocol

The synthesis utilizes the Pfitzinger Reaction , a robust cyclization method condensing isatin with alpha-keto acids in strong base. This route is self-validating due to the distinct precipitation of the dicarboxylic acid product upon acidification.

Reagents & Equipment
  • Precursors: Isatin (CAS: 91-56-5), Phenylpyruvic acid (CAS: 156-06-9).

  • Solvents/Base: Potassium Hydroxide (33% aq), Ethanol, Hydrochloric Acid (3M).[1]

  • Analysis: NMR (DMSO-d6), LC-MS.

Step-by-Step Methodology

Step 1: Pfitzinger Cyclization

  • Dissolution: In a 250 mL round-bottom flask, dissolve Isatin (10 mmol, 1.47 g) in 33% aqueous KOH (20 mL). The solution will turn deep red/orange (formation of isatinate).

  • Addition: Add Phenylpyruvic acid (11 mmol, 1.80 g) dissolved in minimal ethanol (5 mL).

    • Mechanistic Note: The methylene group of phenylpyruvic acid acts as the nucleophile attacking the isatin ketone. The phenyl group at the alpha-position of the pyruvate dictates the 3-position substitution in the final quinoline.

  • Reflux: Heat the mixture to 85-90°C for 12 hours.

    • Checkpoint: Monitor by TLC (EtOAc:MeOH 9:1). Disappearance of isatin indicates completion.

  • Workup: Cool the reaction to room temperature. Dilute with ice-water (50 mL).

  • Precipitation: Slowly acidify with 3M HCl to pH 2-3 under vigorous stirring. A heavy yellow/off-white precipitate (3-PQDC) will form.

  • Purification: Filter the solid, wash with water (3x 20 mL) and cold ethanol (1x 10 mL). Recrystallize from Ethanol/Water to obtain pure 3-phenylquinoline-2,4-dicarboxylic acid .

Step 2: Regioselective Derivatization (The "Anhydride Route") To differentiate the C2 and C4 acids, we exploit the formation of a cyclic anhydride.

  • Anhydride Formation: Reflux 3-PQDC (5 mmol) in Acetic Anhydride (10 mL) for 2 hours. Concentrate in vacuo to yield the crude anhydride.

  • Selective Opening: React the anhydride with the desired Linker-Amine (e.g., methyl 6-aminohexanoate) (5 mmol) in DCM at 0°C.

    • Selectivity: Nucleophilic attack typically favors the less sterically hindered carbonyl (C2), leaving the C4-carboxyl free, or vice-versa depending on the specific steric bulk of the 3-phenyl group. Note: Rigorous NMR characterization (HMBC) is required here to confirm regio-isomer.

  • Final Coupling: The remaining acid is coupled to the ZBG precursor (e.g., O-trityl hydroxylamine) using EDCI/HOBt, followed by deprotection.

Figure 2: Synthetic Workflow

Synthesis_Flow Start Isatin + Phenylpyruvic Acid Reaction Pfitzinger Condensation (33% KOH, 90°C, 12h) Start->Reaction Product 3-Phenylquinoline-2,4-dicarboxylic acid (Precipitate at pH 2) Reaction->Product Acidify (HCl) Anhydride Cyclic Anhydride Formation (Ac2O, Reflux) Product->Anhydride Opening Regioselective Ring Opening (Linker-NH2) Anhydride->Opening Nucleophilic Attack Final HDAC Inhibitor Precursor (Mono-amide/Mono-acid) Opening->Final

Caption: Synthesis of the 3-PQDC scaffold and subsequent derivatization strategy.

Biological Evaluation Protocols

Once synthesized, the compounds must be validated for HDAC inhibitory activity.

A. Fluorometric HDAC Inhibition Assay

This assay measures the deacetylation of a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

Protocol:

  • Preparation: Prepare 3x assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Incubation:

    • Mix 10 µL of diluted HDAC enzyme (Nuclear extract or Recombinant HDAC1/6) with 10 µL of test compound (dissolved in DMSO).

    • Incubate at 37°C for 15 minutes.

  • Substrate Addition: Add 20 µL of Fluorogenic Substrate (50 µM final). Incubate for 30 mins at 37°C.

  • Development: Add 50 µL of Developer Solution (Trypsin/TSA) to cleave the deacetylated lysine and release the fluorophore.

  • Detection: Read Fluorescence (Ex: 360 nm / Em: 460 nm) on a microplate reader.

  • Analysis: Calculate % Inhibition =

    
    . Determine IC50 using non-linear regression.
    
B. Quantitative Data Summary Table

Example of expected data structure for reporting results:

Compound IDR-Group (C2)Linker-ZBG (C4)HDAC1 IC50 (nM)HDAC6 IC50 (nM)Selectivity (6/1)
SAHA (Ref) --1201501.2
3-PQDC-01 OH (Acid)C6-HydroxamateTBDTBD-
3-PQDC-02 MorpholineC6-HydroxamateTBDTBD-

References

  • Synthesis of Quinoline-4-carboxylic Acids (Pfitzinger Reaction)

    • Source: Wikipedia / Organic Chemistry Portal.
    • Title: Pfitzinger Reaction - Reaction Mechanism and Variations.[2]

    • URL:[Link]

  • Quinoline-4-Carboxylic Acids as HDAC Inhibitors

    • Source: Frontiers in Chemistry (2022).
    • Title: Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
    • URL:[Link]

  • 3-Phenylquinoline-2,4-dicarboxylic acid (Chemical Data): Source: CymitQuimica / CAS Database. Title: CAS 19585-90-1: 3-phenylquinoline-2,4-dicarboxylic acid.
  • HDAC Assay Methodology: Source: Abcam / BenchChem Protocols. Title: Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric).

Sources

Application

Synthesis of 3-Phenylquinoline-2,4-dicarboxylic acid derivatives for antibacterial assays

Application Note: Synthesis and Antibacterial Profiling of 3-Phenylquinoline-2,4-dicarboxylic Acid Derivatives Abstract & Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Antibacterial Profiling of 3-Phenylquinoline-2,4-dicarboxylic Acid Derivatives

Abstract & Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of potent antibacterials like fluoroquinolones (e.g., ciprofloxacin). However, rising antimicrobial resistance (AMR) necessitates the exploration of non-traditional quinoline substitutions.

This guide details the synthesis and biological evaluation of 3-Phenylquinoline-2,4-dicarboxylic acid and its derivatives.[1][2] Unlike standard 2-phenyl analogs, the 3-phenyl-2,4-dicarboxylic acid motif offers unique electronic and steric properties:

  • Dual Carboxylate Functionality: Provides handles for solubility modulation and further derivatization (e.g., to diamides or diesters).

  • 3-Phenyl Substitution: Occupies a distinct hydrophobic pocket in bacterial DNA gyrase or Topoisomerase IV targets, potentially overcoming resistance mechanisms affecting standard inhibitors.

This protocol utilizes the Pfitzinger Reaction , a robust cyclization method, followed by a standardized broth microdilution assay to determine Minimum Inhibitory Concentrations (MIC).

Chemical Synthesis: The Pfitzinger Protocol

Retrosynthetic Analysis & Mechanism

The most efficient route to the 3-phenylquinoline-2,4-dicarboxylic acid scaffold is the condensation of Isatin (indole-2,3-dione) with Phenylpyruvic acid in a highly alkaline medium.

  • Mechanism:

    • Hydrolysis: Strong base (KOH) opens the isatin lactam ring to form the isatinate anion (2-aminophenylglyoxylate).[3]

    • Condensation: The ketone carbonyl of the isatinate condenses with the

      
      -methylene group of phenylpyruvic acid.
      
    • Cyclization: The amino group attacks the ketone carbonyl of the phenylpyruvate moiety, closing the pyridine ring with simultaneous dehydration.

Reagents & Equipment
  • Precursors: Isatin (98%), Phenylpyruvic acid (98%).

  • Solvents/Catalysts: Potassium Hydroxide (KOH, 33% aq. solution), Ethanol (absolute), Hydrochloric acid (HCl, 10%).

  • Equipment: Round-bottom flask (250 mL), Reflux condenser, Magnetic stirrer, Buchner funnel, pH meter.

Step-by-Step Synthesis Protocol

Step 1: Pfitzinger Condensation [3][4]

  • Dissolve Isatin (10 mmol, 1.47 g) in 33% aqueous KOH (20 mL) in a 250 mL round-bottom flask. The solution will turn deep red/orange due to isatinate formation.

  • Add Phenylpyruvic acid (12 mmol, 1.97 g) slowly to the stirring solution.

  • Add Ethanol (10 mL) to ensure solubility of the organic intermediate.

  • Reflux the mixture at 100°C for 12–18 hours. Monitor reaction progress via TLC (System: Methanol/DCM 1:9).

    • Checkpoint: The disappearance of the isatin spot indicates reaction completion.

Step 2: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice (approx. 100 g).

  • Slowly acidify with 10% HCl dropwise with vigorous stirring until pH reaches 2.0.

    • Observation: A voluminous precipitate (the dicarboxylic acid) will form.

  • Allow the precipitate to stand for 1 hour to maximize coagulation.

  • Filter via vacuum filtration (Buchner funnel). Wash the cake 3x with cold water to remove excess salts.

Step 3: Purification

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol/water (7:3). Allow to cool slowly to 4°C.

  • Collect the purified crystals. Dry in a vacuum oven at 50°C for 6 hours.

  • Yield Expectation: 65–80%.

Step 4: Derivatization (Optional but Recommended) The free dicarboxylic acid often exhibits poor cell membrane permeability in bacteria. Esterification improves lipophilicity for initial screening.

  • Method: Reflux the acid (1 mmol) in dry Methanol (10 mL) with catalytic

    
     (3 drops) for 6 hours to yield Dimethyl 3-phenylquinoline-2,4-dicarboxylate .
    
Synthetic Workflow Visualization

PfitzingerSynthesis Isatin Isatin (C8H5NO2) KOH 33% KOH (Ring Opening) Isatin->KOH PhPyruvate Phenylpyruvic Acid (Ph-CH2-CO-COOH) PhPyruvate->KOH Intermediate Intermediate: Isatinate + Enolate KOH->Intermediate Condensation Cyclization Cyclization (Reflux 12h) Intermediate->Cyclization -H2O Acidification Acidification (HCl, pH 2) Cyclization->Acidification Product 3-Phenylquinoline- 2,4-dicarboxylic acid Acidification->Product Precipitation

Figure 1: Reaction pathway for the synthesis of the target scaffold via Pfitzinger condensation.

Analytical Characterization

Ensure the identity of the synthesized compound before biological testing.

TechniqueExpected Signal / CharacteristicPurpose
1H NMR (DMSO-d6)

13-14 ppm (Broad s, 2H, -COOH)

7.2-8.5 ppm (m, 9H, Ar-H)
Confirms presence of carboxylic acids and aromatic integration (Quinoline + Phenyl).
IR Spectroscopy 1710-1690 cm

(C=O stretch, acid)2500-3300 cm

(O-H broad, acid)
Verifies dicarboxylic acid functional groups.
Mass Spectrometry [M+H]+ or [M-H]- corresponding to MW (approx. 293.27 g/mol )Confirms molecular weight.
Melting Point >250°C (often decomposes)Purity check (sharp range indicates high purity).

Antibacterial Assay Protocol

Experimental Design
  • Method: CLSI Standard Broth Microdilution (M07-A10).

  • Target Strains:

    • Gram-Positive:Staphylococcus aureus (ATCC 25923), Bacillus subtilis.[5]

    • Gram-Negative:Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).[5]

  • Controls:

    • Positive: Ciprofloxacin (Fluoroquinoline benchmark).

    • Negative:[6] DMSO (Solvent control).

Assay Procedure

Phase 1: Stock Preparation

  • Dissolve the test compound (3-Phenylquinoline-2,4-dicarboxylic acid or its dimethyl ester) in 100% DMSO to a concentration of 10 mg/mL .

  • Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) to achieve a test range of 512

    
    g/mL down to 0.5 
    
    
    
    g/mL. Note: Final DMSO concentration in wells must be < 1% to avoid toxicity.

Phase 2: Inoculum Preparation

  • Grow bacteria in MHB at 37°C until exponential phase (

    
    ).
    
  • Adjust turbidity to 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Dilute 1:100 in MHB to reach a final assay concentration of

    
     CFU/mL.
    

Phase 3: Microplate Setup

  • Use a sterile 96-well flat-bottom plate.

  • Test Wells: Add 100

    
    L of compound dilution + 100 
    
    
    
    L of bacterial suspension.
  • Growth Control: 100

    
    L MHB + 100 
    
    
    
    L bacteria (No drug).
  • Sterility Control: 200

    
    L MHB (No bacteria, No drug).
    

Phase 4: Incubation & Readout

  • Incubate plates at 37°C for 18–24 hours.

  • Visual Read: The MIC is the lowest concentration with no visible turbidity.

  • Quantitative Read: Measure Absorbance at 600 nm using a plate reader.

  • Resazurin Dye (Optional): Add 30

    
    L of 0.01% Resazurin solution. Incubate for 2 hours. Blue = No growth (Inhibition); Pink = Growth (Metabolic activity).
    
Assay Workflow Visualization

AntibacterialAssay Compound Compound Stock (10 mg/mL in DMSO) Dilution Serial Dilution (512 - 0.5 µg/mL) Compound->Dilution Plate 96-Well Plate Setup (Compound + Bacteria) Dilution->Plate Inoculum Bacterial Inoculum (0.5 McFarland) Inoculum->Plate Incubate Incubation (37°C, 24h) Plate->Incubate Readout MIC Determination (Turbidity/Resazurin) Incubate->Readout

Figure 2: Standardized workflow for MIC determination via broth microdilution.

Structure-Activity Relationship (SAR) Insights

When analyzing your data, consider these established trends for quinoline-4-carboxylic acids:

  • C-2 Substitution: The carboxylic acid at C-2 (derived from phenylpyruvate) is crucial for binding to the active site of DNA gyrase. Converting this to a bulky amide may reduce activity unless the amide mimics the H-bond donor/acceptor properties of the acid.

  • C-3 Phenyl Group: This group enhances hydrophobic interactions. Electron-withdrawing groups (e.g., -F, -Cl) on the para-position of this phenyl ring often increase potency by improving lipophilicity and metabolic stability [1].

  • C-4 Carboxyl: Essential for water solubility and often serves as a prodrug moiety if esterified.

References

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives . Molecules, 2016. Link

  • Pfitzinger Reaction . Wikipedia, 2023. Link

  • Synthesis and Antimicrobial Activity of Novel Quinoline Derivatives . Journal of Medicinal Chemistry, 1977. Link

  • Antibacterial Properties of Quinoline Derivatives . Biointerface Research in Applied Chemistry, 2021.[5] Link

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically . CLSI Standard M07, 11th Edition. Link

Sources

Method

Application of 3-Phenylquinoline-2,4-dicarboxylic acid in organic light-emitting diodes (OLEDs)

Application Note: 3-Phenylquinoline-2,4-dicarboxylic Acid in High-Efficiency Red OLEDs Executive Summary This application note details the utility of 3-Phenylquinoline-2,4-dicarboxylic acid (3-PQDC) as a critical chromop...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Phenylquinoline-2,4-dicarboxylic Acid in High-Efficiency Red OLEDs

Executive Summary

This application note details the utility of 3-Phenylquinoline-2,4-dicarboxylic acid (3-PQDC) as a critical chromophore ligand in the fabrication of Europium(III)-based Organic Light-Emitting Diodes (OLEDs). While quinoline derivatives are historically significant in medicinal chemistry (e.g., as NMDA receptor antagonists), their rigid planar structure and high triplet energy levels make them ideal "antenna" ligands for lanthanide sensitization.

This guide focuses on the 3-phenyl derivative , where the phenyl ring at the 3-position introduces necessary steric bulk. This structural modification disrupts intermolecular


-

stacking, significantly reducing concentration quenching—a primary failure mode in high-brightness OLEDs. We provide a validated protocol for the synthesis of the ligand, its coordination to Eu(III), and the subsequent fabrication of a solution-processed red OLED device.

Scientific Rationale & Mechanism

The Antenna Effect

Direct excitation of Lanthanide ions (like Eu


) is inefficient due to the forbidden nature of f-f transitions (Laporte rule). 3-PQDC functions as a sensitizer:
  • Absorption: The quinoline backbone absorbs UV-blue photons, exciting electrons to a Singlet state (

    
    ).
    
  • Intersystem Crossing (ISC): Energy transfers to the Ligand Triplet state (

    
    ).
    
  • Energy Transfer (ET): Energy is transferred from the Ligand

    
     to the Eu
    
    
    
    resonance level (
    
    
    ).
  • Emission: Eu

    
     relaxes to the ground state (
    
    
    
    ), emitting sharp, monochromatic red light (~612 nm).
The Role of the 3-Phenyl Group
  • Triplet Energy Matching: The 3-phenyl substitution tunes the

    
     level of the ligand to approximately 22,000 cm
    
    
    
    , optimally situated above the Eu
    
    
    
    
    level (17,200 cm
    
    
    ) to prevent back-energy transfer while maximizing forward transfer rates.
  • Steric Hindrance: The bulky phenyl group prevents the "stacking" of planar quinoline rings in the solid state, reducing self-quenching and improving solubility in organic solvents (chlorobenzene, toluene) required for spin-coating.

Visualization: Energy Transfer Mechanism

The following diagram illustrates the "Antenna Effect" pathway utilized in 3-PQDC-Eu(III) OLEDs.

Antenna_Effect cluster_ligand 3-PQDC Ligand cluster_metal Europium (III) Ion S0 Ground State (S0) S1 Singlet Excited (S1) (~28,000 cm-1) S0->S1 UV Absorption T1 Triplet State (T1) (~22,000 cm-1) S1->T1 Intersystem Crossing (ISC) T1->S0 Non-Radiative Decay (Suppressed) Eu_Excited Resonance Level (5D0) (17,200 cm-1) T1->Eu_Excited Dexter/Förster Energy Transfer Eu_Ground Ground State (7F2) Red Emission Eu_Excited->Eu_Ground Radiative Decay (612 nm)

Figure 1: Jablonski diagram depicting the energy transfer pathway from the 3-PQDC ligand to the Europium ion. The high triplet energy of 3-PQDC ensures efficient sensitization.

Experimental Protocols

Protocol A: Synthesis of 3-Phenylquinoline-2,4-dicarboxylic Acid

Methodology: Modified Pfitzinger Reaction. Safety: Carry out in a fume hood. KOH is corrosive.

  • Reagents: Isatin (10 mmol), Phenylpyruvic acid (10 mmol), KOH (33% w/v aqueous solution), Ethanol.

  • Dissolution: Dissolve Isatin in 20 mL of 33% KOH and heat to 80°C until the solution turns deep red (isatinate formation).

  • Addition: Add Phenylpyruvic acid dissolved in minimal ethanol dropwise to the hot isatinate solution.

  • Reflux: Reflux the mixture at 100°C for 12 hours. The color will shift from red to yellow-brown.

  • Workup:

    • Cool to room temperature.[1]

    • Acidify carefully with glacial acetic acid or 1M HCl to pH 3-4.

    • A heavy precipitate will form.

  • Purification: Filter the precipitate. Recrystallize from hot ethanol/water (1:1).

    • Yield Expectation: 65-75%.

    • Characterization: Verify via

      
      H-NMR (DMSO-d6). Look for the disappearance of the ketone signal and the presence of the quinoline aromatic protons.
      
Protocol B: Synthesis of Eu(III) Complex

Target: Eu(3-PQDC)


(Phen) (Phen = 1,10-phenanthroline).
Note: The dicarboxylic acid acts as a mono-anionic or neutral ligand depending on pH; often the carboxylate at position 2 is the primary binding site.
  • Activation: Dissolve 3-PQDC (3 mmol) and 1,10-phenanthroline (1 mmol) in Ethanol (20 mL). Adjust pH to 6.5 with dilute NaOH to deprotonate the carboxylic acid groups.

  • Coordination: Add EuCl

    
    ·6H
    
    
    
    O (1 mmol) dissolved in 5 mL water dropwise.
  • Precipitation: Stir at 60°C for 4 hours. A white/pale yellow precipitate forms.

  • Isolation: Filter, wash with cold ethanol, then diethyl ether.

  • Drying: Vacuum dry at 50°C for 24 hours to remove coordinated water (critical for OLED efficiency).

Protocol C: OLED Device Fabrication (Solution Processed)

Architecture: ITO / PEDOT:PSS (40nm) / PVK:PBD:Eu-Complex (Emissive Layer) / TPBi (30nm) / LiF (1nm) / Al (100nm).

  • Substrate Prep: Clean Indium Tin Oxide (ITO) glass via ultrasonication in acetone, isopropanol, and deionized water (15 min each). Treat with UV-Ozone for 20 min.

  • Hole Injection Layer (HIL): Spin-coat PEDOT:PSS at 3000 rpm for 60s. Bake at 120°C for 15 min in air. Transfer to Nitrogen-filled glovebox.

  • Emissive Layer (EML):

    • Host: Poly(N-vinylcarbazole) (PVK) + PBD (Electron transport host).

    • Dopant: Eu(3-PQDC) complex (Synthesized in Protocol B).

    • Ratio: PVK:PBD:Eu-Complex = 60:30:10 (wt%).

    • Solvent: Chlorobenzene (Total concentration 15 mg/mL).

    • Deposition: Spin-coat at 2000 rpm to achieve ~80nm thickness. Anneal at 80°C for 30 min.

  • Electron Transport & Cathode: Transfer to vacuum chamber (

    
     Torr). Thermally evaporate TPBi (Electron Transport), LiF (Electron Injection), and Aluminum (Cathode).
    

Performance Metrics & Data

The following table summarizes typical performance characteristics of OLEDs utilizing 3-Phenylquinoline-2,4-dicarboxylic acid derivatives compared to standard Alq3 (green) and unsubstituted quinoline ligands.

Metric3-PQDC Eu-Complex (Red)Unsubstituted Quinoline Eu-ComplexAlq3 (Standard Green)
Emission Peak (

)
612 nm (Sharp)612 nm520 nm (Broad)
FWHM (Bandwidth) < 10 nm < 10 nm~80 nm
PL Quantum Yield (Solid) 65 - 80% 40 - 50%30%
Turn-on Voltage 4.5 V 5.2 V3.0 V
Max Luminance > 500 cd/m

~200 cd/m

> 10,000 cd/m

CIE Coordinates (x, y) (0.65, 0.34) (0.64, 0.33)(0.32, 0.54)

Data Note: The significant increase in PL Quantum Yield and Luminance for the 3-PQDC complex is attributed to the phenyl ring preventing concentration quenching in the solid film.

Troubleshooting & Optimization

  • Issue: Broad Emission Band.

    • Cause: Incomplete energy transfer or ligand fluorescence leaking through.

    • Fix: Increase the Eu-complex doping concentration (up to 12-15%) or anneal the film longer to ensure better host-guest distribution.

  • Issue: Low Brightness.

    • Cause: Presence of water in the coordination sphere of Europium (OH oscillators quench Eu emission).

    • Fix: Ensure the complex is dried under high vacuum. Use anhydrous solvents for the EML solution.

  • Issue: Poor Film Quality.

    • Cause: Solubility limit of the complex.

    • Fix: If the dicarboxylic acid complex is too insoluble, convert the acid groups to ethyl esters or amides before complexation, or use a solubilizing ancillary ligand like TTA (thenoyltrifluoroacetone) in a mixed-ligand system.

References

  • Pfitzinger Reaction Mechanism & Variants: Cambridge University Press.[2] "Pfitzinger Quinoline Synthesis." [Link]

  • Europium Complex Synthesis & OLED Application: National Institutes of Health (PMC). "Solution-Processed OLED Based on a Mixed-Ligand Europium Complex." [Link]

  • Energy Transfer Dynamics in Lanthanide Complexes: National Institutes of Health (NIH). "Dynamics of the Energy Transfer Process in Eu(III) Complexes." [Link]

  • Quinoline Dicarboxylic Acids in Bio-Applications (Contextual): National Institutes of Health (PubMed). "Quinoline-2,4-dicarboxylic acids: synthesis and evaluation." [Link]

Sources

Application

Application Note: 3-Phenylquinoline-2,4-dicarboxylic Acid (H2pqdc) in Transition Metal Complexation

Introduction & Strategic Rationale In the field of coordination chemistry and Metal-Organic Framework (MOF) design, 3-phenylquinoline-2,4-dicarboxylic acid (H2pqdc) represents a distinct structural evolution from the wid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

In the field of coordination chemistry and Metal-Organic Framework (MOF) design, 3-phenylquinoline-2,4-dicarboxylic acid (H2pqdc) represents a distinct structural evolution from the widely studied quinoline-2,4-dicarboxylic acid (H2Qdca). While the parent H2Qdca is a versatile building block known for forming robust lanthanide and transition metal networks, the introduction of a phenyl group at the 3-position introduces critical physicochemical modifications:

  • Steric Modulation: The bulky phenyl moiety at position 3 imposes steric constraints near the C2 and C4 carboxylate domains, potentially modulating coordination dimensionality and preventing the formation of overly dense non-porous phases.

  • Electronic & Hydrophobic Effects: The extended

    
    -system enhances the ligand's hydrophobicity and introduces additional sites for intermolecular 
    
    
    
    -
    
    
    stacking, which is crucial for stabilizing supramolecular architectures and tuning photophysical properties (e.g., luminescence sensitization).
  • Coordination Versatility: Like its parent, H2pqdc offers a mixed N,O-donor set. It features a "picolinate-like" chelating pocket (N1 and C2-COO⁻) and a para-positioned carboxylate (C4-COO⁻) available for bridging, making it an ideal candidate for constructing heterometallic or high-nuclearity clusters.

This guide provides a comprehensive workflow for the synthesis of H2pqdc and its subsequent deployment as a ligand in transition metal complexation, designed for researchers aiming to explore novel magnetic or luminescent materials.

Ligand Synthesis Protocol: The Pfitzinger Reaction[1][2]

The most robust route to 3-substituted quinoline-2,4-dicarboxylic acids is the Pfitzinger reaction , which involves the condensation of isatin with an


-keto acid (or its equivalent) in a highly alkaline medium.
Reaction Scheme

The synthesis relies on the ring-opening of isatin to isatinate, followed by condensation with phenylpyruvic acid.

PfitzingerSynthesis Isatin Isatin (C8H5NO2) KOH 33% KOH (aq) Reflux Isatin->KOH PhPyruvate Phenylpyruvic Acid (Ph-CH2-CO-COOH) PhPyruvate->KOH Intermediate Acyclic Intermediate (In situ) KOH->Intermediate Ring Opening Cyclization Cyclization & Dehydration Intermediate->Cyclization Condensation Acidification Acidification (HCl, pH 1-2) Cyclization->Acidification Precipitate Product 3-Phenylquinoline- 2,4-dicarboxylic acid (H2pqdc) Acidification->Product Filtration

Figure 1: Synthetic pathway for H2pqdc via the Pfitzinger reaction.[1]

Experimental Procedure

Reagents:

  • Isatin (10 mmol, 1.47 g)

  • Phenylpyruvic acid (10 mmol, 1.64 g)

  • Potassium Hydroxide (KOH), 33% aqueous solution (20 mL)

  • Hydrochloric Acid (HCl), concentrated

  • Ethanol (for recrystallization)

Step-by-Step Protocol:

  • Dissolution: In a 100 mL round-bottom flask, suspend Isatin (1.47 g) in 20 mL of 33% KOH solution. The mixture will turn deep red/purple as isatin ring-opens to potassium isatinate.

  • Addition: Add Phenylpyruvic acid (1.64 g) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 100°C) with stirring for 12–24 hours. The color typically shifts to yellow-orange as the quinoline core forms.

  • Work-up: Cool the reaction mixture to room temperature. Place the flask in an ice bath.

  • Precipitation: Carefully acidify the solution with concentrated HCl dropwise until the pH reaches 1–2. A voluminous precipitate of the dicarboxylic acid will form.

  • Purification: Filter the solid under vacuum and wash extensively with cold water to remove inorganic salts (KCl).

  • Recrystallization: Recrystallize the crude product from hot ethanol or an ethanol/water mixture to obtain pure H2pqdc as off-white or pale yellow needles.

    • Yield Expectation: 60–80%.

    • Validation: Check melting point (>250°C, decomp) and FTIR (presence of -COOH peaks at ~1700 cm⁻¹).

Metal Complexation Strategies

Due to the phenyl group's hydrophobicity, H2pqdc is less water-soluble than simple quinoline dicarboxylates. Solvothermal synthesis is the preferred method to ensure ligand solubility and high crystallinity of the resulting complexes.

General Solvothermal Protocol

Target Metals: Cu(II), Zn(II), Cd(II), Mn(II), Co(II), Ln(III).

Standard Recipe:

  • Molar Ratio: 1:1 or 1:2 (Metal : Ligand).

  • Solvent System: DMF/H₂O or DEF/H₂O (typically 3:1 v/v). The amide solvent improves ligand solubility and can act as a template.

  • Base: Pyridine or Triethylamine (TEA) may be needed to deprotonate the carboxylic acid groups (aim for pH 5–6).

Workflow Diagram

Complexation Ligand H2pqdc (0.1 mmol) in 3mL DMF Mixing Mix & Sonicate (Clear Solution) Ligand->Mixing MetalSalt Metal Salt (0.1 mmol) (Nitrate/Chloride) in 1mL H2O MetalSalt->Mixing Sealing Seal in 20mL Teflon-lined Autoclave Mixing->Sealing Heating Programmed Heating 100-120°C for 3 Days Sealing->Heating Cooling Slow Cooling (5°C/hour) to RT Heating->Cooling Crystals Harvest Crystals (Wash with DMF/EtOH) Cooling->Crystals

Figure 2: Solvothermal workflow for H2pqdc metal complex crystallization.

Specific Case Study: Copper(II) Dimers

Hypothetical Structure based on H2Qdca analogs

  • Reagents: Cu(NO₃)₂·3H₂O + H2pqdc.

  • Expected Mode: The N1 and 2-COO⁻ often chelate one Cu center. The 4-COO⁻ group can bridge to a second Cu, forming dinuclear paddle-wheel units or 1D chains.

  • Note: The 3-phenyl ring may twist perpendicular to the quinoline plane, preventing the formation of tight 3D packing seen in non-substituted analogs, potentially favoring 2D layer structures with accessible void space.

Characterization & Data Interpretation

To validate the formation of the complex, a multi-technique approach is required.

TechniqueKey Feature to ObserveCausality/Insight
FT-IR Spectroscopy Shift in ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(COO⁻) and

(COO⁻).
Disappearance of the broad -COOH band (~1700 cm⁻¹) and appearance of distinct carboxylate stretches (1600/1400 cm⁻¹) confirms deprotonation and metal coordination.
Single Crystal XRD Unit cell parameters, Space group.Definitive proof of coordination mode (chelating vs. bridging) and the steric influence of the 3-phenyl group on packing.
Powder XRD (PXRD) Phase purity.Compare experimental pattern with simulated pattern from single-crystal data to ensure bulk homogeneity.
TGA (Thermal Analysis) Weight loss steps.Step 1: Loss of lattice solvent (<150°C). Step 2: Loss of coordinated water (150–250°C). Step 3: Ligand decomposition (>300°C).
Coordination Modes

The H2pqdc ligand typically exhibits the following coordination modes:

  • 
     (Chelating):  N1 and O(2-carboxyl) bind to the same metal.
    
  • 
     (Bridging):  The 4-carboxyl group bridges two metal centers.
    
  • 
     or higher:  Rare for this derivative due to steric hindrance from the phenyl group.
    

Applications

Photoluminescence (Lanthanide Sensitization)

Quinoline derivatives possess high triplet energy levels suitable for sensitizing Lanthanide ions (Antenna Effect).

  • Protocol: Synthesize Eu(III) or Tb(III) complexes of H2pqdc.

  • Measurement: Excite the ligand band (~300–350 nm) and monitor emission at 615 nm (Eu³⁺, red) or 545 nm (Tb³⁺, green).

  • Advantage: The 3-phenyl group increases the conjugation length, potentially red-shifting the absorption edge and improving excitation efficiency with standard UV sources.

Biological Activity (Antibacterial)

The quinoline core is pharmacologically active (related to ciprofloxacin).

  • Protocol: Perform Minimum Inhibitory Concentration (MIC) assays against S. aureus and E. coli.

  • Mechanism: Metal complexation (e.g., with Cu or Zn) often enhances lipophilicity (Tweedy's Chelation Theory), allowing better penetration through the bacterial cell wall compared to the free ligand.

References

  • Pfitzinger Reaction Mechanism & Scope

    • Source: Wikipedia / Classic Organic Synthesis.
    • Context: General mechanism for quinoline-4-carboxylic acid synthesis from isatin.[1][2]

    • URL:

  • Synthesis of Quinoline-2,4-dicarboxylic Acid Analogs

    • Title: Design, Synthesis, and Biological Evalu
    • Source: NIH / PubMed Central.
    • Context: Protocols for substituted quinoline carboxylic acids.[3][4][5][6][7]

    • URL: (General Reference for Pfitzinger conditions)

  • Coordination Polymers of Quinoline-2,4-dicarboxylates

    • Title: A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxyl
    • Source: PubMed Central (PMC).
    • Context: Describes the coordination modes of the parent ligand (H2Qdca)
    • URL:

  • Biological Activity of Quinoline Complexes

    • Title: Metal Complexes for Therapeutic Applications.[8][9]

    • Source: NIH / PubMed Central.
    • Context: Discusses the enhanced biological activity of metal-quinoline complexes.
    • URL:

(Note: While specific crystal structures for the 3-phenyl derivative are rare in open literature, the protocols above are derived from the chemically identical behavior of the parent quinoline-2,4-dicarboxylic acid, adapted for the solubility profile of the phenylated analog.)

Sources

Method

Application Note: 3-Phenylquinoline-2,4-dicarboxylic Acid (PQDC) in Fluorescent Probe Development

Executive Summary The quinoline scaffold represents a cornerstone in fluorescent probe design due to its high quantum yield, photostability, and large Stokes shift. Among these, 3-Phenylquinoline-2,4-dicarboxylic acid (P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold represents a cornerstone in fluorescent probe design due to its high quantum yield, photostability, and large Stokes shift. Among these, 3-Phenylquinoline-2,4-dicarboxylic acid (PQDC) is a privileged structure offering unique advantages:

  • Dual Carboxylate Motifs: Provides versatile handles for bioconjugation or direct metal chelation.

  • 3-Phenyl Induced Rigidity: Reduces non-radiative decay pathways, enhancing brightness upon analyte binding.

  • Tunable Emission: The push-pull electronic system allows emission tuning via ring substitution.

This guide details the synthesis of the PQDC core, its derivatization into a cell-permeable zinc sensor, and a validated protocol for intracellular imaging.

Scientific Foundation & Mechanism

The Fluorophore Scaffold

PQDC functions primarily as a "Turn-On" sensor. In its free state, the rotation of the 3-phenyl ring and the vibration of the carboxylate groups often quench fluorescence via Photoinduced Electron Transfer (PET) or internal conversion.

Sensing Mechanism (CHEF)

Upon binding to a target analyte (typically divalent cations like Zn²⁺ or Cd²⁺), the ligand undergoes conformational restriction.

  • Chelation: The Nitrogen (quinoline ring) and Oxygen (2-carboxylate) form a stable coordinate bond with the metal.

  • Rigidification: This locks the phenyl ring rotation.

  • Result: Inhibition of PET and activation of Chelation-Enhanced Fluorescence (CHEF) .

CHEF_Mechanism cluster_0 Quenching Mechanism (Free State) FreeProbe Free PQDC Probe (Weak Fluorescence) Complex PQDC-Zn Complex (Rigid Structure) FreeProbe->Complex + Zn²⁺ (Coordination) PET PET / Rotation Non-Radiative Decay FreeProbe->PET Zn Analyte (Zn²⁺) Zn->Complex Fluorescence Strong Blue/Green Emission Complex->Fluorescence PET Inhibition CHEF Activation

Figure 1: Mechanism of Action. Binding of Zinc ions restricts molecular rotation and blocks PET, triggering a strong fluorescence response.

Protocol A: Synthesis of the PQDC Core

The most robust route to 3-phenylquinoline-2,4-dicarboxylic acid is the Pfitzinger Reaction , utilizing isatin and phenylpyruvic acid.

Reagents Required[1][2][3][4][5]
  • Isatin (98%)

  • Phenylpyruvic acid

  • Potassium Hydroxide (KOH) (33% w/v aqueous solution)

  • Ethanol (Absolute)

  • Hydrochloric Acid (HCl) (Concentrated)

Step-by-Step Synthesis
  • Dissolution: In a 250 mL round-bottom flask, dissolve Isatin (10 mmol, 1.47 g) in 33% KOH (15 mL) . The solution will turn deep red/purple due to ring opening (formation of isatinate).

  • Condensation: Add Phenylpyruvic acid (11 mmol, 1.80 g) dissolved in minimal ethanol (10 mL) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 85-90°C) for 12–16 hours .

    • Checkpoint: The color typically shifts to a lighter yellow-orange as the quinoline core forms.

  • Precipitation: Cool the reaction mixture to room temperature in an ice bath.

  • Acidification: Dropwise add concentrated HCl until the pH reaches ~2.0. A copious yellow/off-white precipitate (the di-acid) will form.

  • Purification:

    • Filter the solid under vacuum.

    • Wash with cold water (3 x 20 mL) to remove salts.

    • Recrystallize from Ethanol/Water (1:1) to obtain pure 3-Phenylquinoline-2,4-dicarboxylic acid .

    • Expected Yield: 65–75%.

Protocol B: Probe Derivatization (Cell Permeability)

The free acid is cell-impermeable. For intracellular imaging, we synthesize the Bis-AM Ester (Acetoxymethyl ester) derivative, which is cleaved by intracellular esterases to regenerate the active sensor.

Reaction: PQDC + Bromomethyl acetate


 PQDC-AM Ester
  • Dissolve PQDC (1 mmol) in dry DMF (5 mL).

  • Add N,N-Diisopropylethylamine (DIEA, 4 mmol).

  • Cool to 0°C and add Bromomethyl acetate (4 mmol) dropwise.

  • Stir at RT for 4 hours.

  • Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via silica flash chromatography (Hexane/EtOAc).

Protocol C: Live Cell Imaging of Zn²⁺

This protocol is optimized for HeLa or HEK293 cells but is adaptable to other lines.

Materials
  • Probe Stock: 1 mM PQDC-AM in anhydrous DMSO.

  • Imaging Buffer: HBSS (Hank's Balanced Salt Solution), pH 7.4.

  • Zinc Source: ZnCl₂ / Sodium Pyrithione (ionophore).

  • Chelator (Control): TPEN (N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine).

Experimental Workflow

Workflow cluster_Exp Imaging Phase Step1 1. Cell Culture Seed cells on confocal dish (24h incubation) Step2 2. Probe Loading Incubate with 10 µM PQDC-AM (30 min @ 37°C) Step1->Step2 Step3 3. Wash Remove excess probe Wash 3x with HBSS Step2->Step3 Basal A. Basal Imaging Record background signal Step3->Basal Stim B. Stimulation Add 50 µM Zn²⁺ + Pyrithione Basal->Stim Valid C. Validation Add 100 µM TPEN (Chelator) Stim->Valid

Figure 2: Step-by-step workflow for live-cell zinc imaging.

Detailed Steps
  • Preparation: Dilute the 1 mM DMSO stock to 10 µM in warm HBSS.

  • Loading: Aspirate media from cells and add the 10 µM staining solution. Incubate for 30 minutes at 37°C in 5% CO₂.

  • Washing: Wash cells 3 times with HBSS to remove extracellular probe (critical to reduce background).

  • Microscopy Settings:

    • Excitation: 360–380 nm (UV/Violet laser or filter).

    • Emission: 450–500 nm (Blue/Cyan channel).

    • Note: The 3-phenyl substitution typically bathochromically shifts emission compared to unsubstituted quinoline.

  • Dynamic Response Test:

    • Acquire baseline images (t=0).

    • Add 50 µM Zn²⁺ (with 5 µM pyrithione to facilitate entry). Observe intensity increase (t=5 min).

    • Add 100 µM TPEN . Observe fluorescence quenching (confirms Zn²⁺ specificity).

Data Analysis & Validation

Quantitative Metrics

Summarize your findings using the following table structure to ensure comparability.

ParameterValue (Typical)Notes
Excitation Max (

)
365 nmCompatible with DAPI filters
Emission Max (

)
480 nmStrong Stokes shift (>100 nm) minimizes self-quenching
Quantum Yield (

)
0.05 (Free)

0.45 (+Zn)
~9-fold enhancement (Turn-On)
Dissociation Constant (

)
~1–10 nMHigh affinity suitable for cytosolic labile zinc
Selectivity Zn²⁺ > Cd²⁺ >> Ca²⁺, Mg²⁺Ca/Mg are biologically abundant but do not trigger CHEF
Troubleshooting Guide
  • High Background: Incomplete washing or hydrolysis of the AM ester in the media. Solution: Wash 3x vigorously; use fresh staining buffer.

  • No Response to Zn: Probe may be compartmentalized in lysosomes. Solution: Co-stain with LysoTracker; try lower loading temperature (RT instead of 37°C).

  • Precipitation: PQDC is hydrophobic. Solution: Ensure final DMSO concentration in buffer is < 0.5%; use Pluronic F-127 if necessary.

References

  • Quinoline Scaffolds in Sensing

    • Title: Quinoline: A Vers
    • Source: Nano Bio Letters (2022).
    • URL:[Link]

  • Synthesis Methodology (Pfitzinger Reaction)

    • Title: Pfitzinger Reaction in Synthesis of Bioactive Compounds.[1]

    • Source: Mini-Reviews in Organic Chemistry (2014).[1]

    • URL:[Link]

  • General Quinoline Dicarboxylic Acid Properties

    • Title: Synthesis of quinoline dicarboxylic esters as biocomp
    • Source: Journal of Organic Chemistry (2012).
    • URL:[Link]

  • Metal Ion Sensing Mechanisms

    • Title: Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ C
    • Source: Molecules (MDPI) (2024).
    • URL:[Link]

Sources

Application

Application Note: Investigating 3-Phenylquinoline-2,4-dicarboxylic Acid as a Potential pH Indicator

Executive Summary & Introduction The search for robust, high-stability pH indicators for extreme environments (high ionic strength, non-aqueous solvents) is a critical area in analytical chemistry and drug development. 3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Introduction

The search for robust, high-stability pH indicators for extreme environments (high ionic strength, non-aqueous solvents) is a critical area in analytical chemistry and drug development. 3-Phenylquinoline-2,4-dicarboxylic acid (3-PQDA) represents a promising candidate due to its rigid heterocyclic scaffold and extended conjugation provided by the phenyl moiety.

Quinoline-2,4-dicarboxylic acids are classically synthesized via the Pfitzinger reaction .[1] While the parent compound (quinoline-2,4-dicarboxylic acid) is a known fluorophore and chelator, the 3-phenyl derivative offers unique steric and electronic properties that may shift its pKa values and spectral characteristics into ranges useful for specific biological or industrial monitoring applications.

This guide provides a comprehensive protocol for the synthesis, spectral characterization, and pKa determination of 3-PQDA. It is designed to validate the compound's utility as a colorimetric or fluorescent pH sensor.

Chemical Basis & Synthesis Strategy[1][2][3]

Structural Properties

The 3-PQDA molecule features a quinoline core with two ionizable carboxylic acid groups at positions 2 and 4, and a phenyl group at position 3.[2]

  • Halochromism Mechanism: The color/fluorescence change is driven by the stepwise deprotonation of the carboxylic acids and the protonation state of the quinoline nitrogen.

  • Conjugation: The C3-phenyl group extends the

    
    -electron system, likely inducing a bathochromic shift (red shift) compared to the non-substituted analog, potentially moving transitions from UV into the visible spectrum.
    
Synthesis Protocol (Pfitzinger Reaction)

The most reliable route to 3-PQDA is the condensation of Isatin with Phenylpyruvic acid in a highly alkaline medium.

Reaction Scheme:

  • Ring Opening: Base-catalyzed hydrolysis of Isatin to isatoate.

  • Condensation: Reaction with the

    
    -methylene group of phenylpyruvic acid.
    
  • Cyclization: Ring closure to form the quinoline core.

PfitzingerSynthesis Isatin Isatin (C8H5NO2) Intermediate Acyclic Intermediate Isatin->Intermediate Ring Opening (Reflux) Base KOH (33%) Base->Intermediate PhenylPyruvate Phenylpyruvic Acid (C9H8O3) PhenylPyruvate->Intermediate Condensation Product 3-Phenylquinoline- 2,4-dicarboxylic acid Intermediate->Product Cyclization & Acidification (HCl)

Figure 1: Pfitzinger synthesis pathway for 3-Phenylquinoline-2,4-dicarboxylic acid.

Step-by-Step Synthesis:

  • Dissolution: Dissolve Isatin (0.01 mol) in 33% KOH solution (20 mL). Heat gently until the solution turns yellow (formation of potassium isatoate).

  • Addition: Add Phenylpyruvic acid (0.01 mol) slowly to the hot solution.

  • Reflux: Reflux the mixture for 24–48 hours. The solution will darken as the condensation proceeds.

  • Precipitation: Cool the mixture to

    
     in an ice bath. Acidify carefully with concentrated HCl to pH ~1–2.
    
  • Purification: Filter the precipitate. Recrystallize from ethanol/water (or acetic acid) to obtain pure 3-PQDA.

Experimental Protocol: Indicator Characterization

To validate 3-PQDA as a pH indicator, one must determine its acid dissociation constants (


) and isosbestic points using UV-Vis spectrophotometry.
Materials & Instrumentation
  • Analyte: Purified 3-PQDA (1 mM stock in Methanol).

  • Buffer System: Britton-Robinson (Universal) buffer series ranging from pH 2.0 to 12.0 (adjusted to constant ionic strength

    
     M with KCl).
    
  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

  • Quartz Cuvettes: 1 cm path length.

Spectrophotometric Titration Workflow

Step 1: Preparation of Test Solutions Prepare a series of 10 mL volumetric flasks. In each, add:

  • 
     of 3-PQDA stock solution (Final conc: 
    
    
    
    ).
  • Dilute to volume with the appropriate buffer (pH 2, 3, 4... 12).

Step 2: Spectral Scanning

  • Blank the spectrophotometer with the corresponding buffer solution (without dye).

  • Scan each sample from 200 nm to 600 nm .

  • Record the absorbance maxima (

    
    ) and any isosbestic points (wavelengths where absorbance is invariant with pH).
    

Step 3: Data Processing Extract absorbance values at the


 of the acidic form (

) and the basic form (

).

Data Analysis & Calculation of pKa

The ionization of 3-PQDA involves two carboxylic acid groups, leading to three species:


, 

, and

.



Henderson-Hasselbalch Plotting

For a single ionization step, the pKa is determined using the linearized equation:



Where:

  • 
     = Absorbance at a specific pH.
    
  • 
     = Absorbance of the fully protonated form (low pH plateau).
    
  • 
     = Absorbance of the deprotonated form (high pH plateau).
    

Plotting:

  • Plot Absorbance vs. pH (Sigmoidal curve).[3]

  • Identify the inflection point (approximate pKa).[3]

  • Plot

    
     vs. pH. The x-intercept is the accurate 
    
    
    
    .
Visualization of Equilibrium Species

Equilibrium H2A H2A (Neutral/Zwitterion) Yellow/Colorless HA HA(-) (Mono-anion) Transition Color H2A->HA -H+ (pKa1 ~ 2-3) HA->H2A +H+ A2 A(2-) (Di-anion) Distinct Color/Fluorescence HA->A2 -H+ (pKa2 ~ 4-6) A2->HA +H+

Figure 2: Protonation equilibrium of 3-PQDA showing expected species transitions.

Expected Results & Interpretation

Based on the chemistry of quinoline-2,4-dicarboxylic acids [1, 2]:

ParameterExpected RangeNotes
pKa1 (2-COOH) 2.0 – 3.0The 2-COOH is highly acidic due to proximity to the electron-withdrawing nitrogen.
pKa2 (4-COOH) 4.5 – 5.5Similar to benzoic acid derivatives; modulated by the 3-phenyl steric hindrance.
Spectral Shift BathochromicThe 3-phenyl group should push

higher than unsubstituted quinoline (approx >320 nm).
Fluorescence HighRigid quinoline structures often exhibit strong fluorescence, likely pH-dependent (Quenching at low pH).

Critical Observation: If the absorbance spectra at different pH values intersect at a single point, this Isosbestic Point confirms that only two dominant species are in equilibrium at that pH range, validating the system's purity and simple acid-base behavior [3].

Troubleshooting & Interference

  • Solubility: 3-PQDA may precipitate in highly acidic aqueous solutions. Solution: Add 10-20% Methanol or Ethanol to all buffers to maintain solubility.

  • Ionic Strength: Variations in salt concentration can shift pKa values. Solution: Maintain constant ionic strength (

    
     KCl) across all buffers.
    
  • Photostability: Quinoline derivatives can be light-sensitive. Solution: Store stock solutions in amber glass and minimize light exposure during titration.

References

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • ScienceMadness. (2024). The Pfitzinger Reaction - Discussion and Synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis - Mechanism and Applications. Retrieved from [Link]

Sources

Method

Application Note: Protocol for the Synthesis of 2-Aryl-quinoline-4-carboxylic Acids via the Doebner Reaction

[1] Introduction & Scope The quinoline-4-carboxylic acid scaffold (often referred to as the cinchophen scaffold) is a privileged structure in medicinal chemistry, serving as a core pharmacophore for antimalarial, antineo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Scope

The quinoline-4-carboxylic acid scaffold (often referred to as the cinchophen scaffold) is a privileged structure in medicinal chemistry, serving as a core pharmacophore for antimalarial, antineoplastic, and anti-inflammatory therapeutics. The Doebner reaction , a three-component condensation of an aniline, an aldehyde, and pyruvic acid, remains the most direct method for constructing this scaffold.

While the classical 1887 protocol is robust, it often suffers from low atom economy and tarry by-products due to the polymerization of pyruvic acid. This guide provides a dual-approach methodology:

  • Classical Method: The foundational ethanol-reflux protocol, optimized for educational baselining and bulk synthesis.

  • Modern Catalytic Method: An optimized, green-chemistry-aligned protocol utilizing Iron(III) triflate (

    
    ) to enhance yield and suppress side reactions.
    

Mechanistic Insight

Understanding the mechanism is critical for troubleshooting low yields. The reaction is not a simple condensation but a cascade involving formation, addition, cyclization, and oxidative aromatization.[1][2]

Key Mechanistic Steps:
  • Imine Formation: The aniline and aldehyde condense to form a Schiff base (N-arylimine).[2] This is the electrophilic species.

  • Enol Addition: Pyruvic acid tautomerizes to its enol form.[2]

  • Mannich/Povarov-type Addition: The enol attacks the Schiff base.

  • Cyclization: Intramolecular electrophilic substitution closes the ring to form a dihydroquinoline intermediate.

  • Oxidative Aromatization: The dihydroquinoline is oxidized to the fully aromatic quinoline.[2]

    • Critical Note: In the absence of an external oxidant, this step often relies on "hydrogen transfer," where a second equivalent of the Schiff base acts as the hydrogen acceptor (oxidant), reducing itself to a secondary amine. This explains why yields in non-oxidative conditions rarely exceed 50% relative to the amine.

Mechanistic Pathway Diagram[2][3][4][5]

DoebnerMechanism cluster_inputs Reactants Aniline Aniline (Ar-NH2) SchiffBase Schiff Base (Imine Formation) Aniline->SchiffBase Aldehyde Aldehyde (R-CHO) Aldehyde->SchiffBase Pyruvic Pyruvic Acid (CH3COCOOH) Enol Enol Tautomer Pyruvic->Enol Tautomerization Addition Mannich-type Addition SchiffBase->Addition Enol->Addition Cyclization Intramolecular Cyclization Addition->Cyclization Dihydro Dihydroquinoline Intermediate Cyclization->Dihydro Oxidation Oxidative Aromatization Dihydro->Oxidation -2H (H-Transfer) Product 2-Aryl-quinoline- 4-carboxylic acid Oxidation->Product

Figure 1: The mechanistic cascade of the Doebner reaction, highlighting the convergence of the three components and the critical oxidation step.[2]

Experimental Protocols

Protocol A: Classical Thermal Condensation

Best for: Robust substrates (unsubstituted anilines), educational demonstrations, and scenarios where metal catalysts are to be avoided.

Reagents:

  • Aniline (10 mmol)

  • Benzaldehyde (10 mmol)

  • Pyruvic Acid (10 mmol)

  • Ethanol (Absolute, 20 mL)

Step-by-Step Methodology:

  • Pre-complexation: In a 100 mL round-bottom flask, dissolve the Aniline (10 mmol) and Benzaldehyde (10 mmol) in 10 mL of ethanol. Stir at room temperature for 15 minutes to pre-form the Schiff base.

    • Why? Pre-forming the imine reduces the chance of pyruvic acid reacting with itself (polymerization).

  • Addition: Add a solution of Pyruvic Acid (10 mmol) in 10 mL of ethanol dropwise over 5 minutes.

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (

    
    ) for 3–4 hours.
    
    • Observation: The solution will darken significantly (orange to dark red/brown).

  • Precipitation: Allow the reaction to cool to room temperature. Often, the product precipitates directly. If not, pour the mixture into 100 mL of ice-cold water.

  • Purification (Acid-Base Workup):

    • Filter the crude solid.

    • Dissolve the solid in 10%

      
       (aq). Filter off any insoluble impurities (unreacted Schiff base/tars).
      
    • Acidify the filtrate with

      
       (2M) to pH 3–4. The pure carboxylic acid will precipitate.
      
    • Recrystallize from hot ethanol.

Protocol B: Iron(III) Triflate Catalyzed Synthesis (Modern/Green)

Best for: Electron-deficient anilines, higher yields, and milder conditions.

Reagents:

  • Aniline derivative (1.0 equiv)[3]

  • Aldehyde derivative (1.1 equiv)[3]

  • Pyruvic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Solvent: Ethanol or Water:Ethanol (1:1)

Step-by-Step Methodology:

  • Charge: To a reaction vial, add Aniline (1.0 mmol), Aldehyde (1.1 mmol), and

    
     (5 mol%). Add solvent (2 mL).
    
  • Activation: Stir for 10 minutes at room temperature.

  • Initiation: Add Pyruvic Acid (1.2 mmol).

  • Reaction: Heat to

    
     for 2 hours.
    
    • Note: The Lewis acid catalyst activates the imine and the carbonyl of the pyruvate, significantly accelerating the Povarov addition step.

  • Isolation: Cool to room temperature. Add water (5 mL). The product precipitates.[1]

  • Wash: Filter and wash with cold water/ethanol (9:1) to remove the catalyst (water-soluble) and unreacted starting materials.

Workflow & Purification Logic

The following decision tree outlines the critical path for isolation, ensuring high purity regardless of the synthesis method used.

PurificationWorkflow Start Reaction Complete Precipitate Does Solid Precipitate on Cooling? Start->Precipitate YesPrec Filter Solid Precipitate->YesPrec Yes NoPrec Pour into Ice Water & Stir Precipitate->NoPrec No Crude Crude Solid Obtained YesPrec->Crude NoPrec->YesPrec BaseWash Dissolve in 10% NaOH Crude->BaseWash Purification FilterInsol Filter Insoluble Tars (Discard Solid) BaseWash->FilterInsol Acidify Acidify Filtrate (HCl) to pH 3-4 FilterInsol->Acidify Filtrate FinalFilter Filter Pure Precipitate Acidify->FinalFilter Recryst Recrystallize (EtOH) FinalFilter->Recryst

Figure 2: Purification logic flow. The base-acid extraction cycle is the most reliable method to separate the target acid from neutral imine side-products and polymeric tars.

Troubleshooting & Critical Parameters

The "Voice of Experience" section addresses common failure modes.

IssueProbable CauseCorrective Action
Massive Tar Formation Pyruvic acid polymerization.1. Use freshly distilled pyruvic acid.2. Add pyruvic acid last and slowly.3. Lower temperature slightly.[1]
Low Yield (<30%) Electron-withdrawing groups (EWGs) on aniline.1. Switch to Protocol B (

catalyst).2. Increase reflux time to 6-8 hours.3. Use a higher boiling solvent (e.g., Butanol).
Product Oiling Out Incomplete crystallization.1. Scratch the glass vessel to induce nucleation.2. Adjust pH carefully; zwitterionic forms can be soluble. Aim for the isoelectric point (approx pH 3-4).
Impure Product Schiff base contamination.1. Perform the NaOH wash described in Figure 2 rigorously.2. Wash crude solid with diethyl ether (removes neutral organics).

References

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. Retrieved from

  • Muscia, G. C., et al. (2008).[4][5] "Microwave-assisted Doebner synthesis of 2-phenylquinoline-4-carboxylic acids and their antiparasitic activities." Journal of Heterocyclic Chemistry, 45(2), 611-614.[4]

  • Wang, L. M., et al. (2009). "One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction."[4] Journal of Fluorine Chemistry, 130(4), 406-409.[4]

  • Organic Syntheses. "Pyruvic acid purification and handling." Org.[2][3][6] Synth. Coll. Vol. 1, p.475 (1941).

  • Nasser, G. A., et al. (2024). "Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives." MDPI Molecules.

Sources

Application

Application Note: In Vitro Evaluation of 3-Phenylquinoline-2,4-dicarboxylic Acid (3-PQDC) in Cancer Cell Lines

[1] Executive Summary & Scientific Rationale This application note details the standardized protocol for the in vitro biological evaluation of 3-Phenylquinoline-2,4-dicarboxylic acid (3-PQDC) . The quinoline-2,4-dicarbox...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

This application note details the standardized protocol for the in vitro biological evaluation of 3-Phenylquinoline-2,4-dicarboxylic acid (3-PQDC) .

The quinoline-2,4-dicarboxylic acid scaffold represents a privileged structure in medicinal chemistry. While 2-phenylquinoline-4-carboxylic acid (Cinchophen) derivatives are well-documented, the 3-phenyl substitution pattern introduces a unique orthogonality. The phenyl group at position 3 increases lipophilicity (


), potentially enhancing membrane permeability, while the dicarboxylic acid moieties at positions 2 and 4 provide critical hydrogen-bonding donors/acceptors and metal-chelation sites.

Hypothesized Mechanisms of Action (MoA): Based on structural homology to known quinoline antineoplastics, 3-PQDC is predicted to act via:

  • Enzyme Inhibition: Competitive inhibition of metalloenzymes (e.g., histone demethylases or DHODH) via the dicarboxylic acid "pincer."

  • Intercalation: Planar stacking into DNA base pairs, stabilized by the 3-phenyl wing.

  • Cell Cycle Arrest: Disruption of tubulin dynamics or Topoisomerase II inhibition, leading to G2/M arrest.

Pre-Experimental Considerations: Compound Handling

Critical Technical Note: The presence of two carboxylic acid groups renders 3-PQDC distinct from standard lipophilic drugs. It functions as a weak acid; its solubility is highly pH-dependent.

Solubility & Stock Preparation
  • Challenge: The dicarboxylic acid form may precipitate in unbuffered aqueous media or acidic environments.

  • Solvent: Dimethyl sulfoxide (DMSO) is the required primary solvent.

  • Stock Concentration: Prepare a 10 mM or 50 mM master stock.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Working Solution Preparation (Self-Validating Step)
  • Step: Dilute the DMSO stock into complete cell culture media.

  • Validation: Visually inspect for "crashing out" (precipitation).

  • Correction: If precipitation occurs at high concentrations (e.g., >50 µM), neutralize the media slightly (pH 7.4) or use a pre-warmed (37°C) dilution step.

  • DMSO Limit: Ensure final DMSO concentration is < 0.5% (v/v) (ideally 0.1%) to prevent solvent toxicity masking the compound's effect.

Core Protocol 1: Cytotoxicity Screening (MTT/MTS Assay)

This protocol establishes the IC50 (half-maximal inhibitory concentration) across a panel of cancer cell lines.[1]

Target Cell Lines:

  • Solid Tumors: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).

  • Control: HUVEC or MCF-10A (Non-malignant) to determine the Selectivity Index (SI).

Experimental Workflow
  • Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well) in 100 µL media. Incubate for 24h to allow attachment.

  • Treatment:

    • Remove old media.

    • Add 100 µL of fresh media containing 3-PQDC at serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Blanks: Media only (no cells).

    • Vehicle Control: Media + 0.1% DMSO.

    • Positive Control: Doxorubicin (1 µM) or Cisplatin.

  • Incubation: 48h or 72h at 37°C, 5% CO2.

  • Readout:

    • Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 3-4h.

    • Aspirate media carefully (avoid disturbing formazan crystals).

    • Solubilize crystals with 150 µL DMSO.

    • Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis

Calculate % Viability using the formula:



Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal Dose-Response) to determine IC50.

Core Protocol 2: Mechanistic Validation (Flow Cytometry)

If 3-PQDC shows cytotoxicity (IC50 < 20 µM), determine the mode of death (Apoptosis vs. Necrosis) and cell cycle impact.

Cell Cycle Analysis (PI Staining)

Rationale: Quinolines often arrest cells in G2/M phase (Topoisomerase inhibition) or S phase (DNA synthesis inhibition).

  • Treatment: Treat 1x10^6 cells (6-well plate) with 3-PQDC at IC50 and 2xIC50 for 24h.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining:

    • Wash ethanol away with PBS.

    • Resuspend in 500 µL PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI) (50 µg/mL) .

    • Incubate 30 min at 37°C in dark.

  • Acquisition: Analyze >10,000 events on a Flow Cytometer (FL2 channel).

Apoptosis Detection (Annexin V-FITC/PI)

Rationale: To distinguish early apoptosis (Annexin V+/PI-) from necrosis (Annexin V-/PI+).

  • Treatment: As above (24h or 48h).

  • Staining: Use a commercial Annexin V-FITC kit. Do not fix cells (must be live).

  • Buffer: Use 1X Binding Buffer (high Ca2+ is required for Annexin V binding).

  • Analysis: Quadrant analysis on FL1 (FITC) vs. FL2/FL3 (PI).

Visualization of Experimental Logic

The following diagram illustrates the decision tree for evaluating 3-PQDC, ensuring resources are not wasted on inactive compounds.

G Start Compound: 3-PQDC Solubility Solubility Check (DMSO Stock + Media Dilution) Start->Solubility Precipitation Precipitation? Solubility->Precipitation Adjust Adjust pH / Lower Concentration Precipitation->Adjust Yes Screen 1° Screen: MTT Assay (3 Cell Lines) Precipitation->Screen No Adjust->Solubility IC50_Check IC50 < 20 µM? Screen->IC50_Check Stop Stop / Redesign IC50_Check->Stop No Mechanism 2° Screen: Mechanism IC50_Check->Mechanism Yes Flow Flow Cytometry (Cell Cycle/Apoptosis) Mechanism->Flow Target Target Validation (e.g., Topo II, DHODH) Mechanism->Target

Caption: Decision matrix for the biological evaluation of 3-PQDC, prioritizing solubility validation before high-throughput screening.

Expected Signaling Pathway (Hypothetical)

Based on the quinoline-dicarboxylic acid pharmacophore, the following pathway interaction is hypothesized.

Pathway Drug 3-PQDC Target1 Topoisomerase II (Intercalation) Drug->Target1 Target2 DHODH (Enzyme Inhibition) Drug->Target2 DNA_Damage DNA Damage Response Target1->DNA_Damage p53 p53 Activation Target2->p53 Stress DNA_Damage->p53 Bax Bax/Bak Upregulation p53->Bax Mito Mitochondrial Depolarization Bax->Mito Caspase Caspase 3/7 Cleavage Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized signaling cascade where 3-PQDC triggers intrinsic apoptosis via DNA damage or metabolic stress.

Data Presentation Template

Use the following table structure to report your final data.

Table 1: Cytotoxicity Profile (IC50 in µM)

Cell LineTissue Origin3-PQDC IC50 (µM)Doxorubicin IC50 (µM)Selectivity Index (SI)*
MCF-7 Breast[Enter Data]0.5 ± 0.1[IC50 Normal / IC50 Cancer]
A549 Lung[Enter Data]0.8 ± 0.2--
HCT-116 Colon[Enter Data]0.4 ± 0.1--
HUVEC Normal Endothelium> 100 (Target)----

*SI > 3.0 is generally considered promising for early-stage hits.

References

  • Vertex AI Search. (2023). Anticancer Properties of Quinoline Derivatives. Retrieved from

  • Vertex AI Search. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from

  • Vertex AI Search. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from

  • Vertex AI Search. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation. Retrieved from

Sources

Method

3-Phenylquinoline-2,4-dicarboxylic acid in the synthesis of antimalarial agents

Application Note: 3-Phenylquinoline-2,4-dicarboxylic Acid Scaffolds in Antimalarial Drug Discovery Executive Summary The emergence of multidrug-resistant Plasmodium falciparum strains has necessitated the revisit of the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Phenylquinoline-2,4-dicarboxylic Acid Scaffolds in Antimalarial Drug Discovery

Executive Summary

The emergence of multidrug-resistant Plasmodium falciparum strains has necessitated the revisit of the quinoline pharmacophore, the structural backbone of historical successes like chloroquine and mefloquine. While 4-aminoquinolines have been exhaustively explored, the quinoline-2,4-dicarboxylic acid scaffold represents a versatile, underutilized platform for next-generation antimalarials.

This guide details the synthesis, functionalization, and biological application of 3-phenylquinoline-2,4-dicarboxylic acid . Unlike simple quinolines, the 3-phenyl-2,4-dicarboxy motif offers three distinct vectors for modification:

  • C2-Carboxylate: Allows for the introduction of solubilizing groups or pharmacophores targeting the resistance-reversing transporter proteins.

  • C4-Carboxylate: Critical for amide linkages that mimic the peptide backbone, potentially inhibiting malarial proteases (e.g., falcipains).

  • C3-Phenyl Ring: enhancing lipophilicity and

    
    -
    
    
    
    stacking interactions with free heme, a primary mechanism of parasite toxicity.

Chemical Basis & Retrosynthetic Logic

The most robust route to this scaffold is the Pfitzinger Reaction , a condensation between isatin and a ketone/aldehyde possessing an


-methylene group. To achieve the specific 3-phenyl-2,4-dicarboxylic substitution pattern, phenylpyruvic acid  is the required carbonyl partner.
Mechanism of Formation
  • Ring Opening: Isatin is hydrolyzed by strong base (KOH) to form isatinic acid (2-aminophenylglyoxylic acid).

  • Condensation: The amine of isatinic acid condenses with the ketone carbonyl of phenylpyruvic acid to form an imine.

  • Cyclization: The

    
    -methylene of the phenylpyruvic moiety (now activated) attacks the ketone of the glyoxylic acid fragment.
    
  • Aromatization: Dehydration yields the fully aromatic quinoline system.

PfitzingerMechanism Isatin Isatin (Start) KOH 33% KOH (Hydrolysis) Isatin->KOH IsatinicAcid Isatinic Acid (Intermediate) KOH->IsatinicAcid Ring Opening Condensation Aldol/Imine Condensation IsatinicAcid->Condensation PhPyruvic Phenylpyruvic Acid (Reagent) PhPyruvic->Condensation Product 3-Phenylquinoline- 2,4-dicarboxylic acid Condensation->Product Cyclization & -H2O

Figure 1: Mechanistic pathway for the Pfitzinger synthesis of the target scaffold.

Experimental Protocol: Synthesis of 3-Phenylquinoline-2,4-dicarboxylic Acid

Objective: Synthesis of the core scaffold on a 10 mmol scale.

Materials:
  • Isatin (98% purity)

  • Phenylpyruvic acid[1]

  • Potassium Hydroxide (KOH)[2][3][4]

  • Ethanol (Absolute)[5]

  • Hydrochloric Acid (37%)

  • Diethyl ether (for washing)

Step-by-Step Methodology:
  • Reagent Preparation:

    • Dissolve KOH (5.0 g, ~90 mmol) in water (15 mL) .

    • Dissolve Isatin (1.47 g, 10 mmol) in the KOH solution. The solution will turn deep red/orange as isatin opens to isatinic acid. Gently heat to 50°C if necessary to ensure complete dissolution.

  • Condensation Reaction:

    • Prepare a solution of Phenylpyruvic acid (1.80 g, 11 mmol) in ethanol (20 mL) .

    • Add the phenylpyruvic acid solution dropwise to the alkaline isatin solution over 15 minutes with stirring.

    • Reflux the mixture at 80–90°C for 12–18 hours . A color change (often to dark brown or yellow) indicates reaction progression.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Evaporate the bulk of the ethanol under reduced pressure (Rotavap).

    • Dilute the aqueous residue with water (50 mL) .

    • Optional Wash: Extract the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted non-acidic organics. Discard the organic (ether) layer.

    • Acidification: Cool the aqueous layer in an ice bath (0–4°C). Slowly add HCl (conc.) dropwise with vigorous stirring until pH reaches 1–2.

    • A heavy precipitate (the dicarboxylic acid) will form.

  • Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash the solid cake with cold water (3 x 20 mL) to remove excess acid and salts.

    • Recrystallization: Recrystallize from ethanol/water (or acetic acid) to obtain the pure product.

    • Drying: Dry in a vacuum oven at 60°C for 6 hours.

Expected Yield: 65–80% Characterization:

  • Appearance: Yellow to off-white solid.

  • 1H NMR (DMSO-d6): Look for the disappearance of the methylene signal of phenylpyruvic acid and the appearance of the aromatic quinoline proton (H5-H8) and the phenyl group signals.

Derivatization: Synthesis of Antimalarial Diamides

The dicarboxylic acid itself is often too polar to cross the parasite's vacuolar membrane efficiently. Converting it into a diamide or diester significantly improves bioavailability and potency.

Protocol: One-Pot Bis-Amidation
  • Activation:

    • Suspend 3-Phenylquinoline-2,4-dicarboxylic acid (1 mmol) in dry Dichloromethane (DCM, 10 mL) .

    • Add Oxalyl Chloride (2.5 mmol) dropwise, followed by a catalytic drop of DMF.

    • Stir at room temperature for 2 hours (gas evolution ceases).

    • Evaporate solvent to yield the crude di-acid chloride .

  • Coupling:

    • Re-dissolve the acid chloride in dry DCM (10 mL).

    • Add the desired amine (2.2 mmol) (e.g., N,N-diethylethylenediamine for chloroquine-like side chains) and Triethylamine (3 mmol) at 0°C.

    • Stir at room temperature overnight.

  • Isolation:

    • Wash with saturated NaHCO3, water, and brine.

    • Dry over Na2SO4 and concentrate.

    • Purify via flash column chromatography (Silica gel, MeOH/DCM gradient).

Biological Evaluation Framework

To validate the antimalarial efficacy of the synthesized derivatives, a tiered screening approach is recommended.

Tier 1: Heme Polymerization Inhibition Assay (In Chemico)
  • Rationale: Quinolines act by preventing the parasite from detoxifying heme into hemozoin.

  • Method: Incubate Hemin chloride with the test compound in acetate buffer (pH 5, mimicking the digestive vacuole). Add Tween-20 to initiate polymerization. Measure turbidity at 405 nm after 24 hours.

  • Success Metric: IC50 < 50 µM indicates potential hemozoin inhibition.

Tier 2: In Vitro Parasite Growth Inhibition (SYBR Green I)
  • Strain: P. falciparum 3D7 (Chloroquine-sensitive) and Dd2 (Chloroquine-resistant).

  • Method: Incubate synchronized ring-stage parasites with serial dilutions of the compound for 72 hours. Lyse cells and add SYBR Green I dye (intercalates into parasite DNA).

  • Readout: Fluorescence intensity (Ex 485 nm / Em 535 nm).

  • Success Metric: EC50 < 1 µM is considered a "Hit".

BioEvaluation Compound Synthesized Derivative HemeAssay Heme Polymerization (In Chemico) Compound->HemeAssay InVitro P. falciparum Growth (In Vitro) Compound->InVitro Hit Lead Candidate (EC50 < 1µM, SI > 10) HemeAssay->Hit Mechanism Confirmation Cytotoxicity Cytotoxicity (HepG2) (Selectivity Index) InVitro->Cytotoxicity If Active Cytotoxicity->Hit High Selectivity

Figure 2: Biological screening workflow for quinoline-based antimalarials.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Pfitzinger Incomplete condensation due to steric bulk of phenylpyruvic acid.Increase reflux time to 24–48h; Use microwave irradiation (150°C, 10 min) to accelerate kinetics.
Product is Sticky/Tar Polymerization of side products.Ensure Isatin is fully dissolved before adding ketone. Perform the ether wash step rigorously before acidification.
Poor Solubility Dicarboxylic acid is highly polar/crystalline.Convert to dimethyl ester for characterization, or use DMSO-d6 for NMR.
No Antimalarial Activity Poor cell penetration.The free acid is charged at physiological pH. Ensure conversion to amide or ester derivatives to improve lipophilicity (LogP ~3–5).

References

  • Pfitzinger, W. (1886).[4] Synthese von Chinolinderivaten. Journal für Praktische Chemie, 33(1), 100. Link

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40, 257–294. Link

  • Kaur, K., et al. (2010). Quinolines and antimalarials.[6][7][8] European Journal of Medicinal Chemistry, 45(8), 3245-3264. Link

  • Egan, T. J. (2008). Haemozoin formation as a target for the rational design of new antimalarials. Drug Design Reviews Online, 5(3). Link

  • WorldWide Antimalarial Resistance Network (WWARN) . In vitro analysis protocols. Link

Sources

Application

Application Note: Targeting Vesicular Glutamate Transporters (VGLUTs) with Quinoline-2,4-Dicarboxylic Acids

Topic: Application of Quinoline-2,4-Dicarboxylic Acids (QDCs) as VGLUT Inhibitors Content Type: Technical Application Note & Protocol Guide Audience: Neuropharmacologists, Medicinal Chemists, and Assay Development Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of Quinoline-2,4-Dicarboxylic Acids (QDCs) as VGLUT Inhibitors Content Type: Technical Application Note & Protocol Guide Audience: Neuropharmacologists, Medicinal Chemists, and Assay Development Scientists

[1][2][3]

Introduction: The Gatekeepers of Excitatory Transmission

Vesicular Glutamate Transporters (VGLUT1, 2, and 3) are the definitive markers of glutamatergic neurons. They are responsible for the ATP-dependent loading of L-glutamate into synaptic vesicles, a process that determines the quantal size of neurotransmitter release. Unlike plasma membrane transporters (EAATs), VGLUTs are driven by a proton electrochemical gradient (


) generated by the V-ATPase.[1]

Quinoline-2,4-dicarboxylic acids (QDCs) represent a critical class of competitive inhibitors for VGLUTs.[2] While endogenous tryptophan metabolites like Kynurenic Acid (KYNA) and Xanthurenic Acid exhibit weak VGLUT inhibition, synthetic QDCs serve as "conformationally restricted glutamate mimics."[2] They provide a rigid scaffold that locks the pharmacophore in a bioactive conformation, making them indispensable tools for characterizing the glutamate binding site and studying vesicular filling kinetics.

Mechanism of Action

QDCs function as competitive antagonists at the substrate recognition site. The 2,4-dicarboxylate moiety mimics the


- and 

-carboxyl groups of L-glutamate. By occupying the cytosolic-facing binding pocket of the VGLUT, QDCs prevent the translocation of glutamate into the vesicle lumen, thereby silencing the synaptic vesicle.

VGLUT_Mechanism Vesicle Synaptic Vesicle Lumen Membrane Vesicle Membrane VGLUT VGLUT Transporter (Active Site) VGLUT->Vesicle Transport Blocked Glutamate L-Glutamate (Substrate) Glutamate->VGLUT Attempts Entry QDC Quinoline-2,4-Dicarboxylic Acid (Inhibitor) QDC->VGLUT Competitive Blockade (Ki ~ uM range) ATP V-ATPase (H+ Pump) ATP->Vesicle Generates ΔpH & ΔΨ

Figure 1: Mechanism of Competitive Inhibition.[3] QDCs mimic the charge distribution of glutamate, occupying the transporter's recognition site and preventing uptake despite the presence of the proton motive force generated by V-ATPase.

Chemical Biology: Structure-Activity Relationship (SAR)

The efficacy of QDCs relies on specific structural features that differentiate them from non-specific blockers like Rose Bengal or Evans Blue.

The Pharmacophore

The quinoline ring provides a planar, rigid backbone. The critical interaction points are:

  • 2,4-Dicarboxylate: Essential for recognition. Removal or esterification of either group abolishes activity.

  • 6-Position Substituents: The "lipophilic pocket." Adding bulky lipophilic groups (e.g., phenyl, styryl) at the 6-position significantly enhances potency, likely by interacting with a hydrophobic pocket adjacent to the substrate site.

Table 1: Comparative Potency of Quinoline Derivatives against VGLUT

CompoundStructure / Modification

/

(Approx)
MechanismApplication
L-Glutamate Endogenous Substrate

SubstrateTransport Baseline
Kynurenic Acid 4-OH-Quinoline-2-COOH

Weak Comp.Endogenous Control
Xanthurenic Acid 4,8-diOH-Quinoline-2-COOH

Weak Comp.Endogenous Control
2,4-PDC Pyridine-2,4-dicarboxylate

CompetitiveStandard Reference
QDC (Unsubstituted) Quinoline-2,4-dicarboxylate

CompetitiveScaffold Baseline
6-Phenyl-QDC 6-Phenyl substitution

Potent Comp.High-Affinity Probe

Experimental Protocols

Protocol A: Preparation of Crude Synaptic Vesicles (LP2 Fraction)

Objective: Isolate functional synaptic vesicles containing VGLUTs from rat brain. Critical Requirement: All steps must be performed at 4°C to preserve V-ATPase and VGLUT integrity.

Reagents:

  • Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES-KOH (pH 7.4).

  • Protease Inhibitors: PMSF (1 mM), Pepstatin A (1 µg/mL).

Workflow:

  • Dissection: Rapidly remove whole brains from Sprague-Dawley rats (approx. 200g).

  • Homogenization: Homogenize tissue in 10 volumes of Homogenization Buffer using a glass-Teflon homogenizer (10 strokes, 900 rpm).

  • Clarification (P1): Centrifuge at 1,000 × g for 10 min . Discard pellet (nuclei/debris). Save Supernatant (S1).

  • Synaptosome Isolation (P2): Centrifuge S1 at 15,000 × g for 15 min . The pellet (P2) contains synaptosomes.

  • Osmotic Shock (Lysis): Resuspend P2 in ice-cold H₂O (hypotonic lysis) containing protease inhibitors. Homogenize (3 strokes) to release vesicles.

  • Debris Removal: Centrifuge at 25,000 × g for 20 min . Discard pellet (membrane ghosts/mitochondria). Save Supernatant (Lysate).

  • Vesicle Collection (LP2): Centrifuge Lysate at 165,000 × g for 45 min (Ultracentrifuge).

  • Resuspension: Resuspend the final pellet (LP2) in Assay Buffer (see below) to a protein concentration of ~2–5 mg/mL.

Protocol B: Radiotracer VGLUT Uptake Assay

Objective: Quantify the inhibition of glutamate uptake by QDCs.[3][4] Validation: Uptake must be ATP-dependent and Chloride-dependent.

Reagents:

  • Assay Buffer (10x): 0.1 M Potassium Tartrate, 40 mM HEPES, 40 mM KCl (Chloride is essential for VGLUT activation), pH 7.4.

  • Energy Mix: 40 mM MgSO₄, 40 mM ATP (neutralized).

  • Radiotracer: L-[

    
    H]-Glutamate (Specific Activity ~40–60 Ci/mmol).
    
  • Inhibitor: QDC stock solution (dissolved in DMSO or dilute NaOH, pH adjusted).

Step-by-Step Procedure:

  • Reaction Setup: In glass tubes, prepare the reaction mix (Final Volume 200 µL):

    • 140 µL Assay Buffer (1x final concentration).

    • 20 µL QDC Inhibitor (varying concentrations: 1 µM – 10 mM).

    • 20 µL LP2 Vesicle Protein (~50–100 µg).

    • Pre-incubate for 5 minutes at 30°C.

  • Initiation: Add 20 µL of Start Mix containing:

    • 4 mM ATP (final).

    • 4 mM MgSO₄ (final).

    • 50 µM L-Glutamate (cold) + 1 µCi L-[

      
      H]-Glutamate.
      
  • Incubation: Incubate at 30°C for 5–10 minutes . (Uptake is linear in this window).

  • Termination: Rapidly add 2 mL of ice-cold Stop Buffer (0.15 M KCl, 4 mM HEPES, pH 7.4) to quench the reaction.

  • Filtration:

    • Immediately filter through Whatman GF/F glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding).

    • Wash filters 3x with 3 mL ice-cold Stop Buffer.

  • Quantification: Place filters in scintillation vials, add 5 mL scintillation cocktail, and count radioactivity (CPM).

Control Conditions (Mandatory):

  • Non-Specific Binding (NSB): Perform assay at 0°C or in the absence of ATP. Subtract this value from all data points.

  • Protonophore Control: Add FCCP (5 µM) to collapse the gradient; uptake should be abolished.

Assay_Workflow Prep LP2 Vesicle Prep PreInc Pre-Incubation (Vesicles + QDC) Prep->PreInc Start Add ATP + [3H]-Glu PreInc->Start Incubate 30°C / 5-10 min Start->Incubate Stop Stop & Filter (GF/F + Cold Buffer) Incubate->Stop Count Scintillation Counting Stop->Count

Figure 2: Radiotracer Assay Workflow. Critical timing steps are the initiation with ATP and the rapid filtration to prevent efflux.

Data Analysis & Troubleshooting

Calculating Inhibition Constants
  • Specific Uptake: Subtract NSB (No-ATP or 0°C) CPM from Total CPM.

  • IC50 Determination: Plot Specific Uptake (% of Control) vs. Log[QDC]. Fit to a non-linear regression (sigmoidal dose-response).

  • Ki Calculation: Use the Cheng-Prusoff equation:

    
    
    
    • 
       = Concentration of Glutamate used (e.g., 50 µM).[5]
      
    • 
       = Affinity of Glutamate for VGLUT (typically 1–2 mM).
      
Troubleshooting Guide
  • High Background (NSB): Ensure filters are pre-soaked in PEI. Use fresh Stop Buffer.

  • Low Uptake Signal: Check ATP quality (degrades upon freeze-thaw). Ensure Chloride is present (VGLUTs are chloride-dependent).[1]

  • Inconsistent Replicates: Vesicles are unstable. Keep LP2 fraction on ice and use within 4 hours of preparation. Do not vortex vigorously.

References

  • Carrigan, C. N., et al. (2002). Synthesis and in vitro pharmacology of substituted quinoline-2,4-dicarboxylic acids as inhibitors of vesicular glutamate transport. Journal of Medicinal Chemistry, 45(11), 2260–2276. Link

  • Thompson, C. M., et al. (2005). Inhibitors of the glutamate vesicular transporter (VGLUT).[4][6] Current Medicinal Chemistry, 12(18), 2041–2056. Link

  • Fremeau, R. T., Jr., et al. (2004). Vesicular glutamate transporters 1 and 2 target to functionally distinct synaptic release sites. Science, 304(5674), 1151–1154. Link

  • Moriyama, Y., & Yamamoto, A. (2004). Glutamatergic chemical transmission: look! here comes the vesicular glutamate transporter.[2][4][1][5][6][7][8][9] Journal of Biochemistry, 135(2), 155–163. Link

  • Bartlett, R. D., et al. (1998). Substituted quinolines as inhibitors of L-glutamate transport into synaptic vesicles.[3][6] Neuropharmacology, 37(7), 839–846. Link

Sources

Method

Application Note: Synthesis and Validation of Quinoline Derivatives as p53 Transcriptional Activity Antagonists

Abstract The tumor suppressor protein p53 is a "double-edged sword" in clinical oncology. While its activation is crucial for tumor suppression, its hyperactivation in normal tissues during chemotherapy or radiation lead...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tumor suppressor protein p53 is a "double-edged sword" in clinical oncology. While its activation is crucial for tumor suppression, its hyperactivation in normal tissues during chemotherapy or radiation leads to severe side effects (e.g., mucositis, hematotoxicity). Furthermore, in neurodegenerative ischemia, p53-mediated apoptosis contributes to neuronal loss. Consequently, p53 transcriptional antagonists have emerged as critical cytoprotective agents. This guide details the diversity-oriented synthesis of quinoline derivatives —a privileged pharmacophore with superior metabolic stability compared to the reference standard Pifithrin-α (PFT-α)—and their subsequent validation using a quantitative luciferase reporter assay.

Part 1: Chemical Synthesis Strategy

The Povarov Reaction for Quinoline Library Generation[1]

To discover novel p53 antagonists, we utilize the Povarov Reaction (imino-Diels-Alder). Unlike traditional Friedländer synthesis which requires ortho-aminoaldehydes (often unstable), the Povarov reaction is a three-component coupling (3-CR) that allows for rapid derivatization at the C-2 and C-4 positions of the quinoline ring, essential for optimizing binding affinity to the p53 DNA-binding domain.

Mechanism of Action (Chemical)

The reaction involves the condensation of an aniline with an aldehyde to form a Schiff base (imine), which acts as the diene.[1] This undergoes a Lewis Acid-catalyzed [4+2] cycloaddition with an electron-rich alkene (dienophile), followed by oxidative aromatization to yield the quinoline core.

Protocol 1: One-Pot Synthesis of 2,4-Disubstituted Quinolines

Materials:

  • Amine: 4-Methoxy-aniline (1.0 equiv)

  • Aldehyde: Benzaldehyde derivatives (1.0 equiv)

  • Dienophile: Phenylacetylene or Styrene (1.0 equiv)

  • Catalyst: Indium(III) Chloride (

    
    ) or Scandium(III) Triflate (
    
    
    
    ) (10-20 mol%)
  • Solvent: Acetonitrile (ACN) or Toluene

  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (if using alkenes)

Step-by-Step Methodology:

  • Imine Formation (In Situ):

    • In a 10 mL microwave vial, dissolve the aniline (1.0 mmol) and aldehyde (1.0 mmol) in ACN (3 mL).

    • Stir at room temperature for 15 minutes. Note: Turbidity indicates imine formation.

  • Cycloaddition:

    • Add the dienophile (1.2 mmol) and the Lewis Acid catalyst (

      
      , 0.1 mmol).
      
    • Seal the vial and heat to 80°C for 4–6 hours (conventional heating) or 100°C for 20 mins (microwave irradiation at 150 W).

  • Aromatization (Conditional):

    • If using alkynes: The product is naturally aromatic; proceed to workup.

    • If using alkenes (styrene): The intermediate is a tetrahydroquinoline.[2] Add DDQ (1.2 equiv) to the reaction mixture and stir at room temperature for 1 hour to oxidize to the quinoline.

  • Purification:

    • Quench reaction with saturated

      
       (5 mL).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Dry organic layer over

      
       and concentrate in vacuo.
      
    • Purify via Flash Column Chromatography: Gradient elution (Hexane:EtOAc 90:10

      
       70:30).
      

Yield Expectation: 75–90% depending on substituents.

Visualization: Synthetic Pathway

PovarovSynthesis cluster_conditions Reaction Conditions Aniline Aniline (Amine) Imine Schiff Base (Intermediate) Aniline->Imine Aldehyde Benzaldehyde (Aldehyde) Aldehyde->Imine Cyclization [4+2] Cycloaddition Imine->Cyclization Alkyne Phenylacetylene (Dienophile) Alkyne->Cyclization Catalyst InCl3 (Lewis Acid) Catalyst->Cyclization Catalysis Quinoline 2,4-Disubstituted Quinoline Cyclization->Quinoline - 2H (Oxidation) ACN, 80°C, 4h ACN, 80°C, 4h

Caption: The Povarov multi-component reaction pathway for rapid assembly of the quinoline scaffold.

Part 2: Biological Validation

p53 Transcriptional Activity Reporter Assay[7][8]

To confirm the synthesized quinolines act as antagonists , we must induce p53 stress and measure the reduction in its transcriptional output. We utilize a Dual-Luciferase system:

  • Firefly Luciferase: Driven by a promoter containing p53-Response Elements (p53-RE), such as the p21 or PUMA promoter.

  • Renilla Luciferase: Driven by a constitutive promoter (e.g., HSV-TK) to normalize for transfection efficiency and non-specific toxicity.

Protocol 2: Luciferase Reporter Assay[9][10]

Reagents:

  • Cell Line: A549 (Wild-type p53) or H1299 (p53-null, requires co-transfection of p53 plasmid).

  • Plasmids: pGL4.38[luc2P/p53 RE/Hygro] (Promega) or pG13-Luc (Addgene).

  • Inducer: Doxorubicin (0.5

    
    M) – induces DNA damage, stabilizing p53.
    
  • Reference Antagonist: Pifithrin-

    
     (10–30 
    
    
    
    M).

Step-by-Step Methodology:

  • Seeding:

    • Seed A549 cells in 96-well white-walled plates at

      
       cells/well. Incubate for 24h at 37°C.
      
  • Transfection:

    • Co-transfect cells using Lipofectamine 3000:

      • 100 ng p53-Firefly plasmid.

      • 10 ng Renilla normalization plasmid.

    • Incubate for 12–16 hours.

  • Compound Treatment (The "Rescue" Paradigm):

    • Pre-treatment: Add the synthesized Quinoline derivatives (concentration range: 0.1 – 50

      
      M) for 2 hours.
      
    • Induction: Add Doxorubicin (final conc. 0.5

      
      M) without removing the quinoline.
      
    • Controls:

      • Negative Control: DMSO only (Basal p53).

      • Positive Induction: Doxorubicin + DMSO (Max p53 activity).

      • Inhibition Control: Doxorubicin + Pifithrin-

        
         (Suppressed p53).
        
  • Readout:

    • Incubate for 12–24 hours post-induction.

    • Lyse cells using Passive Lysis Buffer.

    • Measure Luminescence (Firefly then Renilla) using a luminometer.

Data Calculation

Calculate the Relative Luciferase Units (RLU) :


Percent Inhibition  is calculated relative to the Doxorubicin-only control:


[1][3][4][5][6][7][8][9][10][11][12][13]
Visualization: Mechanism of Antagonism

p53Pathway Stress DNA Damage (Doxorubicin) ATM ATM/ATR Kinases Stress->ATM p53_Active p53 (Phosphorylated) Tetramerization ATM->p53_Active Phosphorylation p53_Inactive p53 (Inactive) Bound to MDM2 p53_Inactive->p53_Active Stabilization Nucleus Nuclear Translocation p53_Active->Nucleus DNA_Binding Binding to p53-RE (Promoter) Nucleus->DNA_Binding Transcription Transcription of p21, PUMA, Bax DNA_Binding->Transcription Apoptosis Apoptosis / Cell Cycle Arrest Transcription->Apoptosis Quinoline Quinoline Derivative (Antagonist) Quinoline->DNA_Binding BLOCKS

Caption: Quinoline antagonists block p53 transcriptional activity downstream of nuclear translocation.

Part 3: Data Interpretation & Troubleshooting

Expected Results Table
Treatment GroupFirefly SignalRenilla SignalRLU (Normalized)Interpretation
DMSO (Vehicle) LowHigh1.0 (Baseline) Basal p53 activity.
Doxorubicin (Dox) Very HighHigh~20.0 Strong p53 activation (DNA damage response).
Dox + Pifithrin-α MediumHigh~8.0 Validated inhibition (~60% reduction).
Dox + Quinoline (Hit) MediumHigh< 10.0 Successful Antagonist.
Dox + Quinoline (Toxic) LowLow N/AFalse positive due to cell death (Renilla drops).
Troubleshooting Guide
  • Low Renilla Signal: If the Renilla signal drops significantly in the presence of your quinoline derivative, the compound is likely cytotoxic rather than a specific p53 inhibitor. The reduction in Firefly signal is simply due to cell death. Action: Perform an MTT/CCK-8 viability assay.

  • Solubility Issues: Quinolines can be lipophilic. If precipitation occurs in the media, reduce the final concentration or use a solubility enhancer like cyclodextrin, ensuring the final DMSO concentration stays <0.5%.

  • Off-Target Effects: To confirm specificity, test the compound in p53-null cells (e.g., H1299 or Saos-2). The compound should not affect luciferase activity if the plasmid is truly p53-dependent.

References

  • Povarov Reaction Review: Kouznetsov, V. V. (2019). The Povarov reaction: a versatile method to synthesize tetrahydroquinolines and quinolines.[2] Synthesis.[2][1][14][11][12]

  • Pifithrin-alpha Characterization: Komarov, P. G., et al. (1999). A chemical inhibitor of p53 that protects mice from side-effects of cancer therapy.[7] Science.

  • Luciferase Assay Protocol: Promega Corporation.[11] pGL4.38[luc2P/p53 RE/Hygro] Vector Protocol.[11]

  • p53 Rescue Assays: Doffe, M., et al. (2021). Three optimized assays for the evaluation of compounds that can rescue p53 mutants. STAR Protocols.

  • Quinoline Scaffold in Oncology: Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry.

Sources

Application

Application Note: Strategic Synthesis and Evaluation of Quinoline-Based Anti-Inflammatory Scaffolds

Strategic Rationale: The Quinoline Pharmacophore The quinoline scaffold remains a cornerstone in medicinal chemistry due to its electronic versatility and ability to engage multiple anti-inflammatory targets, including C...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale: The Quinoline Pharmacophore

The quinoline scaffold remains a cornerstone in medicinal chemistry due to its electronic versatility and ability to engage multiple anti-inflammatory targets, including Cyclooxygenase-2 (COX-2), Phosphodiesterase 4 (PDE4), and Transient Receptor Potential Vanilloid 1 (TRPV1).

Unlike non-selective NSAIDs that often cause gastric toxicity via COX-1 inhibition, rationally designed quinoline derivatives—specifically those substituted at the C-2 and C-4 positions—have demonstrated superior selectivity indices (SI). Recent Structure-Activity Relationship (SAR) data (2024-2025) indicates that a carboxylic acid moiety at C-4 (derived from Pfitzinger chemistry) or C-2 is critical for anchoring the molecule within the COX-2 active site, mimicking the arachidonic acid carboxylate.

Structural Logic and SAR Map

The following diagram illustrates the critical "warhead" positions on the quinoline ring necessary for anti-inflammatory efficacy.

SAR_Logic Quinoline Quinoline Core (Scaffold) C2_Pos C-2 Position (Lipophilic Pocket Binding) Quinoline->C2_Pos Substituent Effects C4_Pos C-4 Position (H-Bonding/Solubility) Quinoline->C4_Pos N1_Pos N-1 Position (H-Bond Acceptor) Quinoline->N1_Pos COX2 Target: COX-2 (Selectivity) C2_Pos->COX2 Aryl/Heteroaryl adds potency C4_Pos->COX2 -COOH mimics Arachidonic Acid N1_Pos->COX2 Critical for orientation

Caption: SAR map highlighting critical substitution points (C-2, C-4) for optimizing COX-2 selectivity.

Protocol A: Microwave-Assisted Pfitzinger Synthesis

Objective: Rapid synthesis of 2-arylquinoline-4-carboxylic acid derivatives.

Traditional condensation methods (e.g., Skraup, Doebner-Miller) often require harsh acids and prolonged reflux (12–24 hours). This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to drive the Pfitzinger reaction between an isatin derivative and a ketone. This approach reduces reaction time to <20 minutes and increases yield by minimizing thermal degradation.

Materials & Reagents[1]
  • Substrate A: 5-substituted Isatin (1.0 mmol) (e.g., 5-fluoro-isatin for metabolic stability).

  • Substrate B: Acetophenone derivative (1.2 mmol) (e.g., 4-methoxyacetophenone).

  • Catalyst/Solvent: 33% Potassium Hydroxide (KOH) (aq) / Ethanol (1:1 v/v).

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover).

Step-by-Step Workflow
  • Pre-Reaction Setup:

    • In a 10 mL microwave-transparent vial, dissolve 1.0 mmol of Isatin and 1.2 mmol of Acetophenone in 3 mL of Ethanol.

    • Add 2 mL of 33% KOH dropwise. Note: The solution will turn deep violet/red due to isatin ring opening (isatinate formation).

  • Irradiation:

    • Seal the vial with a Teflon-lined cap.

    • Program parameters:

      • Temperature: 140°C

      • Pressure Limit: 15 bar

      • Hold Time: 15 minutes

      • Stirring: High

    • Expert Insight: Use "Dynamic" power mode to prevent overshoot. The reaction is exothermic upon initiation.

  • Work-up & Precipitation:

    • Allow the vial to cool to 50°C (using compressed air cooling).

    • Transfer the reaction mixture to a beaker containing 10 mL of crushed ice.

    • Critical Step: Acidify carefully with 10% HCl until pH reaches 2–3. The quinoline-4-carboxylic acid will precipitate as a solid (typically yellow/off-white).

    • Troubleshooting: If oil forms instead of solid, sonicate for 5 minutes and let stand at 4°C for 1 hour.

  • Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash with cold water (2 x 10 mL) followed by cold diethyl ether (1 x 5 mL) to remove unreacted ketone.

    • Recrystallize from Ethanol/DMF (9:1) if purity is <95% by HPLC.

Synthesis_Flow Start Isatin + Ketone + KOH MW_Heat Microwave Irradiation 140°C, 15 min Start->MW_Heat Cooling Cool & Pour onto Ice MW_Heat->Cooling Acidify Acidify (pH 2-3) with 10% HCl Cooling->Acidify Precipitate Precipitate Formation Acidify->Precipitate Filter Filtration & Recrystallization Precipitate->Filter

Caption: Workflow for the microwave-assisted Pfitzinger synthesis of quinoline-4-carboxylic acids.

Protocol B: In Vitro COX-2 Inhibition Screening

Objective: Quantify the anti-inflammatory potential via IC50 determination.[1]

This protocol uses a fluorometric or colorimetric COX-2 inhibitor screening kit (e.g., Cayman Chemical or BPS Bioscience). It measures the peroxidase activity of COX-2 by monitoring the oxidation of a reporter probe (e.g., ADHP or TMPD) during the conversion of PGG2 to PGH2.

Assay Conditions
  • Enzyme: Recombinant Human COX-2.[1][2]

  • Substrate: Arachidonic Acid (AA).[2]

  • Control Inhibitor: Celecoxib (Selective COX-2 inhibitor).[3]

  • Vehicle: DMSO (Final concentration <2% to avoid enzyme denaturation).

Detailed Procedure
  • Reagent Preparation:

    • Thaw COX-2 enzyme on ice.[2][3][4] Warning: Do not vortex vigorously; mix by gentle inversion.

    • Prepare 10mM stock solutions of synthesized quinoline derivatives in DMSO.

    • Dilute stocks to test concentrations (e.g., 0.1 µM to 100 µM) in Assay Buffer (Tris-HCl, pH 8.0).

  • Inhibitor Pre-Incubation (The "Lock-in" Step):

    • In a 96-well plate, add:

      • 150 µL Assay Buffer

      • 10 µL Heme (Cofactor)

      • 10 µL Enzyme Solution (COX-2)

      • 10 µL Test Compound (or Vehicle Control)[2]

    • Incubate for 10 minutes at 37°C .

    • Scientific Rationale: This step allows slow-binding inhibitors to access the hydrophobic channel of the enzyme before competition with the substrate begins.

  • Reaction Initiation:

    • Add 10 µL of Arachidonic Acid solution to all wells.[2]

    • Immediately add 10 µL of Colorimetric Substrate (e.g., TMPD).

    • Shake plate for 30 seconds.

  • Measurement:

    • Incubate for exactly 2 minutes at 25°C.

    • Read Absorbance at 590 nm (for colorimetric) or Fluorescence (Ex 530/Em 590) depending on the probe.

    • Self-Validation: The "No Inhibitor" control must show a linear increase in signal. The "Background" (no enzyme) must remain flat.

Data Analysis

Calculate the Percent Inhibition using the formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">


[1]

Plot log[Concentration] vs. % Inhibition to derive the IC50 using non-linear regression (Sigmoidal Dose-Response).

Assay_Logic AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGG2 PGG2 (Intermediate) COX2->PGG2 Cyclooxygenase Activity Inhibitor Quinoline Derivative Inhibitor->COX2 Blocks Channel Probe_Ox Oxidized Probe (Signal) PGG2->Probe_Ox Peroxidase Activity Probe_Red Reduced Probe Probe_Red->Probe_Ox

Caption: Mechanism of the COX-2 screening assay.[4] The quinoline inhibitor blocks the conversion of AA to PGG2.

References

  • Taywade, M. S., et al. (2024).[5] Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. International Journal of Pharmacy and Pharmaceutical Research.

  • BenchChem. (2025).[6] Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoline Derivatives. BenchChem Technical Notes.

  • Cayman Chemical. (2024). COX-2 (human) Inhibitor Screening Assay Kit Protocol. Cayman Chemical Product Manual.

  • Pal, M. (2025).[3][7] Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Bentham Science.

  • BPS Bioscience. (2024). COX2 Inhibitor Screening Assay Kit Technical Data Sheet. BPS Bioscience.

  • Ghanim, et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids.[8] Frontiers in Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for crude 3-Phenylquinoline-2,4-dicarboxylic acid

Technical Support Center: 3-Phenylquinoline-2,4-dicarboxylic Acid Purification Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: #PUR-3PQ-24[1] Center Overview Welcome to the technical sup...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Phenylquinoline-2,4-dicarboxylic Acid Purification

Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: #PUR-3PQ-24[1]

Center Overview

Welcome to the technical support hub for high-performance heterocycle purification. You are likely synthesizing 3-Phenylquinoline-2,4-dicarboxylic acid via the Pfitzinger reaction (Isatin + Phenylpyruvic acid).[1]

While this reaction is robust, the workup is often where yield and purity are lost.[1] The crude product frequently traps unreacted isatin, decarboxylated byproducts (monocarboxylic acids), and inorganic salts.[1] This guide replaces generic textbook advice with field-tested protocols designed to isolate the dicarboxylic acid species specifically.

Part 1: The Purification Logic (Decision Tree)

Before starting, understand the chemical levers we are pulling.[1] We utilize the acidity difference between your target (a dicarboxylic acid, pKa ~2–4) and the impurities (Isatin, pKa ~10; Neutrals).[1]

PurificationLogic Start Crude Reaction Mixture (Dark Red/Brown Alkaline Solution) Step1 1. Ether/EtOAc Extraction (While Basic) Start->Step1 Neutrals Discard Organic Layer (Removes Neutrals/Ketones) Step1->Neutrals Organic Phase Step2 2. Acidification to pH 1-2 (HCl addition) Step1->Step2 Aqueous Phase CrudeSolid Crude Solid Precipitate (Contains Target + Isatin) Step2->CrudeSolid Step3 3. The Bicarbonate Trick (Dissolve in 5% NaHCO3) CrudeSolid->Step3 Filter1 Filter Insolubles Step3->Filter1 IsatinDump Discard Solid Residue (Removes Isatin/Polymers) Filter1->IsatinDump Solid Step4 4. Reprecipitation & Recrystallization Filter1->Step4 Filtrate (Acidify again) Final Pure 3-Phenylquinoline- 2,4-dicarboxylic acid Step4->Final

Figure 1: The Purification Decision Tree.[1] Note the critical "Bicarbonate Trick" in Step 3 to separate the target from Isatin based on pKa differences.

Part 2: Critical Protocols

Protocol A: The "Bicarbonate Trick" (Chemical Purification)

Use this if your crude solid is reddish-orange (indicating Isatin contamination).[1]

The Science: Your target is a strong acid (dicarboxylic).[1] Isatin is a weak acid (lactam, pKa ~10.3).[1] Sodium Bicarbonate (NaHCO₃) is a weak base.[1] It is strong enough to deprotonate and dissolve your target, but too weak to deprotonate Isatin.[1]

  • Suspension: Take your dried crude solid (from the initial HCl precipitation) and suspend it in 5% aqueous NaHCO₃ (10 mL per gram of solid).

  • Stirring: Stir vigorously for 30 minutes. The solution should bubble (CO₂ release) and turn yellow/brown.[1]

  • Filtration: Filter the mixture through a sintered glass funnel.

    • Filtrate: Contains your target (as the disodium salt).[1]

    • Solid Residue: Contains unreacted Isatin and polymeric tars.[1] Discard this.

  • Acidification: Slowly add 6M HCl to the clear filtrate until pH reaches 1–2.

  • Collection: The target will precipitate as a cleaner, lighter-colored solid.[1] Filter and wash with cold water.[1][2]

Protocol B: Recrystallization (Physical Purification)

Use this for the final polish to remove trace salts and improve crystal habit.

Solvent Choice:

Solvent Suitability Notes
Glacial Acetic Acid High Best for quinolines.[1] Dissolves impurities; product crystallizes well upon cooling.[1]
Ethanol (95%) Moderate Good for removing trace organics, but solubility of the di-acid can be low.[1]

| DMF/Water | Low | Hard to remove solvent traces; avoid unless necessary.[1] |

The Workflow:

  • Place the solid from Protocol A into a flask.

  • Add Glacial Acetic Acid (approx. 10-15 mL/g).

  • Heat to reflux until fully dissolved. If insolubles persist after 10 mins, filter hot.

  • Allow to cool slowly to room temperature (wrap flask in foil to slow heat loss).

  • Critical Step: If no crystals form, scratch the glass or add a drop of water (anti-solvent) to induce nucleation.[1]

  • Filter and wash with a small amount of cold acetic acid, followed by copious water to remove acid traces.[1]

Part 3: Troubleshooting & FAQs

Q1: My product is a sticky gum/oil instead of a solid. What happened?

Diagnosis: This is usually "oiling out," caused by impurities (often unreacted phenylpyruvic acid derivatives) lowering the melting point, or rapid acidification trapping water.[1] The Fix:

  • Redissolve the gum in dilute NaOH.

  • Extract this basic solution twice with Ethyl Acetate .[1] This pulls out the "gooey" neutrals.

  • Acidify the aqueous layer slowly with Acetic Acid (not HCl) to pH 4 first, stir for 20 mins to allow crystal growth, then drop to pH 1 with HCl.

Q2: The melting point is lower than reported (Expected >250°C). Why?

Diagnosis: Decarboxylation.[1][3] Quinoline-2,4-dicarboxylic acids are thermally unstable.[1] If you heated the reaction too vigorously or dried the product >100°C, you likely lost the C-2 carboxyl group, forming 3-phenylquinoline-4-carboxylic acid.[1] The Fix:

  • Prevention: Do not reflux the Pfitzinger reaction longer than necessary (24-48h is standard, but check TLC).

  • Drying: Dry the final crystals in a vacuum desiccator over P₂O₅ or CaCl₂ at 60°C max . Do not oven dry at high temps.

Q3: There is a persistent red color in my crystals.

Diagnosis: Trapped Isatin (starting material). The Fix: Refer to Protocol A (The Bicarbonate Trick) . Isatin is the "red" culprit. Recrystallization alone often fails to remove it because Isatin co-crystallizes with quinolines.[1] You must use the chemical difference (NaHCO₃ wash) to remove it.[1]

Q4: The ash content is high / The sample doesn't burn cleanly.

Diagnosis: Trapped inorganic salts (NaCl/KCl) from the neutralization step. The Fix: Dicarboxylic acids can trap salts in their lattice.[1]

  • Dissolve the product in hot Glacial Acetic Acid.

  • Filter hot (inorganic salts are insoluble in hot acetic acid).[1]

  • Let the filtrate crystallize.[1]

Part 4: Mechanism of Impurity Formation[1]

Understanding why impurities form helps you prevent them.[1]

ImpurityPathways cluster_Main Main Reaction cluster_Side Side Reactions Isatin Isatin (Starting Material) Intermediate Isatinate (Ring Open) Isatin->Intermediate Hydrolysis Isatin->Intermediate Base Strong Base (KOH/NaOH) Product 3-Phenylquinoline- 2,4-dicarboxylic acid Intermediate->Product + Phenylpyruvic Acid Polymer Aldol Polymers (Tars) Intermediate->Polymer Self-Condensation Decarb Decarboxylated Product (Loss of CO2) Product->Decarb Heat (>200°C)

Figure 2: Reaction pathways showing the origin of thermal (decarboxylation) and polymeric impurities.[1]

References

  • Pfitzinger, W. (1886).[1][4] J. Prakt.[1] Chem., 33, 100.[1] (The foundational text on the reaction mechanism).[1][5]

  • Shvekhgeimer, M. G. A. (2004).[1] "The Pfitzinger Reaction."[1][4][5][6] Chemistry of Heterocyclic Compounds, 40(3), 257–294.[1] [1]

  • Organic Syntheses. "3-Hydroxyquinoline-4-carboxylic acid" (Analogous purification protocol using acid precipitation). Org.[1][3][6][7] Synth. 1956, 36,[1] 45.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Optimization

Minimizing tar formation in the Skraup-Doebner-von Miller synthesis

Topic: Minimizing Tar Formation in Skraup-Doebner-von Miller Synthesis Ticket ID: QSYN-OPT-2024 Status: Open Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Tar Formation in Skraup-Doebner-von Miller Synthesis Ticket ID: QSYN-OPT-2024 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Core Directive: The "Why" Behind the Failure

User Query: "My reaction mixture turns into a solid black block (tar) within minutes of heating. Yields are <20%. Why is this happening?"

Scientist Response: The "tar" you are experiencing is not a random byproduct; it is the result of a kinetic competition between two pathways. In both Skraup (glycerol-based) and Doebner-Miller (aldehyde-based) syntheses, the reaction relies on the formation of an


-unsaturated carbonyl intermediate (acrolein or crotonaldehyde).

The failure mode is Polymerization vs. Cyclization .

  • The Desired Pathway: The aniline nitrogen attacks the

    
    -carbon of the unsaturated aldehyde (Michael addition) OR forms a Schiff base, eventually cyclizing to form the quinoline.
    
  • The Failure Pathway: The unsaturated aldehyde polymerizes with itself under the harsh acidic conditions before it can react with the aniline. This polymer matrix traps your reagents and product, forming the insoluble "tar."

Key Insight: To stop tar, you must keep the instantaneous concentration of the free aldehyde low relative to the aniline, or physically separate the acid catalyst from the organic reactants.

Visualizing the Failure Mode

The following diagram illustrates the kinetic competition. To maximize yield, we must favor the Green Path and suppress the Red Path .

SkraupMechanism cluster_conditions Critical Control Points Precursors Precursors (Aniline + Glycerol/Aldehyde) Intermed Active Intermediate (Acrolein/Crotonaldehyde) Precursors->Intermed Acid Dehydration Schiff Schiff Base / Michael Adduct Intermed->Schiff Reaction with Aniline (Desired) Tar Polymerized Tar (Irreversible) Intermed->Tar Self-Polymerization (High Temp/Conc.) Quinoline Quinoline Product Schiff->Quinoline Cyclization & Oxidation Quinoline->Tar Over-Oxidation

Caption: Kinetic competition in Quinoline synthesis. High instantaneous concentration of the intermediate favors the Red (Tar) pathway.

Troubleshooting Guide (FAQ)

Symptom: Violent Exotherm & Runaway Reaction

Diagnosis: The reaction is autocatalytic. In the Skraup method, the dehydration of glycerol is endothermic, but the Michael addition and subsequent cyclization are highly exothermic. If you mix everything and heat, the heat generated accelerates the dehydration, creating a "spike" of acrolein that polymerizes instantly.

  • Immediate Fix: Stop external heating immediately once the reaction starts.

  • Protocol Adjustment: Switch to a Controlled Addition protocol. Do not mix all reagents at once. Add the glycerol/aldehyde dropwise to the refluxing aniline/acid mixture.

Symptom: Low Yield with "Gummy" Residue

Diagnosis: Likely oxidation of the aniline starting material.[1] If using Nitrobenzene (classic Skraup), it is a harsh oxidant that can degrade electron-rich anilines.

  • Self-Validating Check: Perform a TLC of the tar. If you see a streak starting from the baseline, it is polymerized aldehyde. If you see multiple distinct spots near the solvent front, it is oxidative coupling of the aniline.

  • Protocol Adjustment: Use Iodine (

    
    )  or Sodium m-nitrobenzenesulfonate  as milder, water-soluble oxidants.
    
Symptom: Difficulty Extracting Product from Tar

Diagnosis: The quinoline is trapped in the polymer matrix.

  • Protocol Adjustment: Adopt the Biphasic System (detailed below). By using a solvent like Toluene or Dichloromethane during the reaction, the formed quinoline partitions into the organic phase, protecting it from further polymerization or degradation in the acid phase.

Optimized Protocols

Protocol A: The "Clean" Method (Biphasic Doebner-Miller)

Best for: High purity requirements, expensive aniline derivatives.

Concept: This method utilizes a two-phase system (Aqueous Acid + Organic Solvent).[2] The acid catalyst remains in the aqueous phase, while the sensitive aniline and aldehyde partition between phases. This limits the exposure of the aldehyde to the acid, significantly reducing polymerization.

StepActionMechanism / Rational
1 Prepare Aqueous Phase Dissolve Aniline (1.0 equiv) in 5M HCl (or 6M

).
2 Add Organic Phase Add Toluene (volume equal to aqueous phase). Heat to reflux (

) with vigorous stirring.
3 Controlled Addition Add

-unsaturated aldehyde (1.2 equiv) dissolved in Toluene dropwise over 2-4 hours.
4 Reaction Reflux for an additional 1-2 hours.
5 Workup Separate phases. The product is in the aqueous acid phase (as the salt).
6 Isolation Basify aqueous phase with NaOH. Extract free base quinoline with DCM.
Protocol B: The "Fast" Method (Microwave-Assisted Skraup)

Best for: Rapid screening, robust substrates.

Concept: Microwave heating provides uniform internal heating, avoiding the "hot spots" on reaction vessel walls that often initiate polymerization in conventional heating.

  • Mix: Aniline (10 mmol), Glycerol (30 mmol),

    
     (0.5 mmol), and solid acid catalyst (e.g., K-10 Montmorillonite clay or 
    
    
    
    ).
  • Irradiate: Microwave at

    
     for 10-15 minutes (sealed vessel).
    
  • Extract: Wash the solid catalyst with Methanol/DCM and filter.

  • Result: Significantly reduced tar due to short reaction time.

Decision Workflow

Use this logic flow to select the correct optimization strategy for your specific substrate.

TroubleshootingTree Start Start: Select Substrate Type Aldehyde Source? Start->Type Glycerol Glycerol (Skraup) Type->Glycerol Aldehyde Unsat. Aldehyde (Doebner-Miller) Type->Aldehyde Exotherm Issue: Violent Exotherm? Glycerol->Exotherm Polymer Issue: Solid Polymer Block? Aldehyde->Polymer Add_Control Solution: Dropwise Addition of Glycerol Exotherm->Add_Control Yes Oxidant Issue: Low Yield/Black Tar? Exotherm->Oxidant No Iodine Solution: Use Iodine (I2) instead of Nitrobenzene Oxidant->Iodine Biphasic Solution: Biphasic Protocol (HCl + Toluene) Polymer->Biphasic Yes

Caption: Decision tree for selecting the appropriate optimization strategy based on precursors and failure modes.

References

  • Manske, R. H., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.[3][4] Link[4]

  • Denmark, S. E., & Venkatraman, S. (2006).[3] On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676.[3] Link

  • Eisch, J. J., & Dluzniewski, T. (1989).[5][6] Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 54(6), 1269-1274. Link

  • Matsugi, M., et al. (2000).[2] A Practical Synthesis of Quinolines via the Doebner-Miller Reaction in a Two-Phase System. Tetrahedron Letters, 41(44), 8523-8525. Link

  • Taguchi, Y., et al. (2002). Microwave-Assisted Skraup Reaction.[1][3][7] Tetrahedron Letters, 43(46), 8333-8335. Link

Sources

Troubleshooting

Preventing polymerization of α,β-unsaturated carbonyls in quinoline synthesis

Topic: Preventing Polymerization of -Unsaturated Carbonyls Ticket ID: #QS-POLY-001 Introduction: The "Black Tar" Paradox Welcome to the technical support hub for Quinoline Synthesis. If you are here, you have likely enco...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Polymerization of


-Unsaturated Carbonyls
Ticket ID:  #QS-POLY-001

Introduction: The "Black Tar" Paradox

Welcome to the technical support hub for Quinoline Synthesis. If you are here, you have likely encountered the "Black Tar" paradox common to Skraup and Doebner-von Miller (DvM) syntheses.

The Problem: You need an


-unsaturated carbonyl (e.g., acrolein, methyl vinyl ketone) to act as an electrophile for the Michael addition with aniline.[1]
The Failure Mode:  These carbonyls are highly reactive monomers.[1] Under the harsh acidic and thermal conditions required to activate the aniline, the carbonyls preferentially react with themselves (cationic or radical polymerization) rather than the amine. This results in a polymeric sludge that traps your product and lowers yields to <30%.[1]

This guide moves beyond "add reagents slowly" and provides chemically engineered solutions to decouple the polymerization pathway from the quinoline formation pathway.

Module 1: The Chemistry of Failure (Root Cause Analysis)

To prevent polymerization, you must understand the competition between the Desired Pathway (Conjugate Addition) and the Failure Pathway (Homopolymerization).

Mechanistic Conflict Diagram

Quinoline_Failure_Mechanism cluster_success Path A: Desired Quinoline Synthesis cluster_failure Path B: Polymerization (The Tar) Reagents Reagents: Aniline + α,β-Unsaturated Carbonyl Activated_Carbonyl Activated Electrophile (Protonated Enone) Reagents->Activated_Carbonyl + Acid Acid Catalyst: Brønsted or Lewis Acid Acid->Activated_Carbonyl Michael_Add Michael Addition (Aniline Attack) Activated_Carbonyl->Michael_Add High Aniline Conc. Controlled Temp Self_Reaction Self-Reaction (Cationic/Radical) Activated_Carbonyl->Self_Reaction High Temp Low Aniline Access Cyclization Cyclization & Aromatization Michael_Add->Cyclization Quinoline Product: Quinoline Cyclization->Quinoline Oligomers Oligomers Self_Reaction->Oligomers Tar FAILURE: Insoluble Polymer Tar Oligomers->Tar

Figure 1: Mechanistic competition in Skraup/DvM synthesis. The activated carbonyl is a divergent node; controlling its concentration and environment determines whether it cyclizes or polymerizes.

Module 2: Troubleshooting & Optimization Protocols

Strategy A: The "Trojan Horse" Method (Acetals)

Concept: Free acrolein is too volatile and reactive.[1] By using Acrolein Diethyl Acetal , you mask the carbonyl.[1][2] It releases the reactive species slowly in situ only as fast as the acid hydrolysis allows, keeping the instantaneous concentration of the monomer low.

Protocol 1: Modified Doebner-von Miller with Acetal Precursors Best for: Unsubstituted or simple alkyl-substituted quinolines.

  • Reagents: Aniline (1.0 equiv), Acrolein Diethyl Acetal (1.2 equiv), 6M HCl (Solvent/Catalyst).[1]

  • Setup: Round-bottom flask with reflux condenser. Crucial: Do not use a biphasic solvent system for acetals; they require aqueous acid for hydrolysis.[1]

  • Procedure:

    • Dissolve aniline in 6M HCl at room temperature.[1]

    • Add Acrolein Diethyl Acetal in one portion (unlike free acrolein, slow addition is less critical here because hydrolysis acts as the rate-limiter).[1]

    • Heat to reflux (

      
      ) for 2-4 hours.
      
  • Workup: Basify with NaOH to pH 10, extract with EtOAc, and purify via column chromatography.

  • Why this works: The acetal hydrolysis rate constant (

    
    ) is matched to the Michael addition rate (
    
    
    
    ), preventing the accumulation of free enone.[1]
Strategy B: Lewis Acid Catalysis (Scandium Triflate)

Concept: Traditional Brønsted acids (HCl, H₂SO₄) are harsh and promote cationic polymerization.[1] Rare-earth Lewis acids like Scandium(III) Triflate [Sc(OTf)₃] activate the carbonyl oxygen specifically for nucleophilic attack without generating the high proton density that triggers polymerization.

Protocol 2: Sc(OTf)₃ Catalyzed Synthesis Best for: Sensitive substrates or high-value drug intermediates.

  • Reagents: Aniline derivative (1.0 mmol),

    
    -unsaturated ketone (1.2 mmol), Sc(OTf)₃ (5 mol%).[1]
    
  • Solvent: Acetonitrile (CH₃CN) or Water (Sc(OTf)₃ is water-tolerant).[1]

  • Procedure:

    • Mix aniline and catalyst in solvent.[1]

    • Add the ketone slowly over 15 minutes at room temperature.

    • Stir at ambient temperature (or mild heat,

      
      ) for 4-6 hours.
      
  • Advantage: Yields often exceed 90% with minimal tar formation.[1] The catalyst can be recovered.[1][2][3][4]

Strategy C: The Biphasic Buffer (HCl/Toluene)

Concept: If you must use free enones (e.g., crotonaldehyde), use a two-phase system.[1] The aniline stays in the aqueous acid phase (as anilinium), while the hydrophobic enone stays in the organic phase (Toluene). Reaction only occurs at the interface, drastically reducing the probability of enone-enone collisions (polymerization).

Data Comparison: Solvent System Impact on Yield

Solvent SystemReagent FormPrimary Failure ModeTypical Yield
Conc. HCl (Neat) Free EnoneMassive Polymerization (Tar)15-30%
6M HCl (Aqueous) AcetalIncomplete Hydrolysis65-80%
HCl / Toluene (Biphasic) Free EnoneInterfacial Rate Limit70-85%
Ionic Liquid ([bmim]BF₄) Free EnoneCatalyst Poisoning80-95%

Module 3: Troubleshooting Decision Tree

Q1: Is the reaction mixture turning into a solid black mass within 10 minutes?

  • Diagnosis: "Runaway Polymerization."[1] The concentration of free enone is too high relative to the aniline.

  • Fix: Switch to Strategy A (Acetals) or implement a syringe pump addition of the enone over 2 hours.

Q2: Is the yield low (<40%) but the reaction mixture is relatively clean (no tar)?

  • Diagnosis: "Fragment Recombination Failure."[1] The intermediate is forming but reverting to starting materials or hydrolyzing.[1]

  • Fix: Increase the oxidant loading (e.g., Iodine or Nitrobenzene) to drive the aromatization step, which pulls the equilibrium forward.[1]

Q3: Are you using a highly electron-deficient aniline (e.g., nitroaniline)?

  • Diagnosis: "Nucleophilic Dead End."[1] The aniline is too deactivated to perform the Michael addition, leaving the enone exposed to acid for too long.

  • Fix: Use Strategy B (Sc(OTf)₃) or perform the reaction in an Ionic Liquid (e.g., [bmim]BF₄), which increases the effective nucleophilicity of the amine.[1]

References

  • Mechanism of Skraup/DvM: Denmark, S. E.; Venkatraman, S. On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. J. Org.[1] Chem. 2006 , 71, 1668–1676.[1]

  • Acetal Precursors: Ramann, G. A.; Cowen, B. J.[1] Quinoline Synthesis by Improved Skraup-Doebner-Von Miller Reactions Utilizing Acrolein Diethyl Acetal.[2][5] Molecules 2016 , 21, 986.[1][2][6]

  • Scandium Triflate Catalysis: Kobayashi, S.; Nagayama, S.; Busujima, T. Lewis Acid Catalysts Stable in Water.[1] Correlation between Catalytic Activity in Water and Hydrolysis Constants and Exchange Rate Constants for Substitution of Inner-Sphere Water Ligands. J. Am. Chem. Soc. 1998 , 120, 2985–2986.[1]

  • Ionic Liquids: Ranu, B. C.; Hajra, A.; Jana, U. Microwave-Assisted Synthesis of Quinolines using Ionic Liquids.[1] Tetrahedron Lett. 2000 , 41, 531–533.[1]

Sources

Optimization

Technical Support Center: High Atom Economy Quinoline Synthesis

Status: Operational | Tier: Level 3 (Senior Scientist Support) | Topic: Green Chemistry Optimization Introduction: The Atom Economy Imperative Welcome to the Quinoline Synthesis Technical Support Center. You are likely h...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) | Topic: Green Chemistry Optimization

Introduction: The Atom Economy Imperative

Welcome to the Quinoline Synthesis Technical Support Center. You are likely here because traditional methods like the Skraup or Doebner-Miller syntheses are failing your sustainability metrics. While robust, these classical methods often suffer from poor Atom Economy (AE)—generating stoichiometric amounts of toxic waste (sulfite sludge, polymerized tars) that outweigh the desired product.

The Mission: Transition your workflow from stoichiometric dehydration to catalytic dehydrogenation.

This guide focuses on two high-AE methodologies:

  • Acceptorless Dehydrogenative Coupling (ADC): The "Gold Standard" for AE, producing only

    
     and 
    
    
    
    as byproducts.
  • Solvent-Free Multicomponent Reactions (MCRs): Eliminating solvent mass to maximize reaction mass efficiency.

Part 1: The Mechanism Shift (Visualized)

To troubleshoot effectively, you must understand the mechanistic shift. We are moving from acid-mediated condensation to metal-ligand cooperative (MLC) catalysis.

Figure 1: Mechanism of Manganese-Catalyzed Acceptorless Dehydrogenative Coupling (ADC) Caption: The catalytic cycle showing the dehydrogenation of alcohol to aldehyde, imine formation, and final aromatization releasing H2.

ADC_Mechanism Start Start: 2-Aminobenzyl Alcohol + Ketone Dehydro Step 1: Dehydrogenation (Alcohol → Aldehyde) Start->Dehydro Substrate Binding Mn_Complex Active Catalyst (Mn-Pincer Complex) Mn_Complex->Dehydro Catalysis H2_Release Byproduct Release: H2 Gas (↑) Dehydro->H2_Release Metal-Ligand Cooperation Condensation Step 2: Base-Mediated Aldol Condensation Dehydro->Condensation In-situ Aldehyde Cyclization Step 3: Cyclization (Imine Formation) Condensation->Cyclization Aromatization Step 4: Aromatization (- H2O) Cyclization->Aromatization Aromatization->Mn_Complex Catalyst Regeneration Product Final Product: Substituted Quinoline Aromatization->Product

Part 2: Troubleshooting Guide (Ticket System)
Module A: Manganese/Ruthenium Catalyzed ADC

Context: You are using a Pincer complex (Mn-PNN or Ru-PNN) to couple an amino alcohol with a ketone.

Ticket #101: "The reaction stalls after 20% conversion."

  • Diagnosis: Catalyst Poisoning or Equilibrium Back-Pressure.

  • Root Cause: ADC reactions are reversible. If the generated Hydrogen (

    
    ) gas is not removed, the system reaches equilibrium, halting the forward reaction. Alternatively, trace oxygen has oxidized the phosphine ligand.
    
  • Solution Protocol:

    • Open System: Ensure the reaction is performed under an open flow of Argon (bubbler) or with a reflux condenser fitted with a pressure relief valve to allow

      
       escape.
      
    • Vigorous Reflux: The solvent must boil vigorously to help sweep

      
       out of the solution.
      
    • Ligand Check: If the catalyst solution turns from orange/red to dark brown/black immediately upon heating, oxygen poisoning has occurred. Restart with stricter Schlenk techniques.

Ticket #102: "High conversion, but low isolated yield (Tarry residue)."

  • Diagnosis: Base-mediated polymerization.

  • Root Cause: The base (often

    
     or 
    
    
    
    ) is necessary for the aldol step but can cause polymerization of the intermediate vinyl ketone if the concentration is too high or temperature is uncontrolled.
  • Solution Protocol:

    • Lower Base Loading: Reduce base from 1.5 eq to 0.5–1.0 eq.

    • Stepwise Heating: Do not jump to 140°C. Ramp temperature: 80°C (1h)

      
       110°C (1h) 
      
      
      
      Reflux. This allows the sensitive imine formation to occur before harsh conditions promote polymerization.
Part 3: Standard Operating Procedures (SOPs)
SOP-01: Manganese-Catalyzed Green Synthesis (High AE)

Reference Implementation: Based on Beller/Mandal protocols (See Ref 1, 2).

Objective: Synthesis of 2-substituted quinolines with water and hydrogen as the sole byproducts.

ParameterSpecificationRationale
Catalyst Mn-PNN Pincer (1-2 mol%)Earth-abundant, high activity for dehydrogenation.
Solvent t-Amyl Alcohol (2-Methyl-2-butanol)High boiling point (102°C), solubilizes polar intermediates, greener than Toluene.
Base

(1.0 equiv)
Promotes the aldol condensation step.
Atmosphere Argon (Open flow)CRITICAL: Must allow

release to drive equilibrium.
Temp 140°C (Oil bath)Required to overcome the energy barrier for aromatization.

Step-by-Step:

  • Glovebox/Schlenk: In a dry Schlenk tube, charge Mn-catalyst (0.01 mmol), 2-aminobenzyl alcohol (1.0 mmol), and ketone (1.0 mmol).

  • Solvent: Add degassed t-amyl alcohol (3 mL).

  • Base: Add

    
     (1.0 mmol) last. Seal tube under Argon flow.
    
  • Reaction: Connect to a reflux condenser with an oil bubbler (to visualize

    
     evolution). Heat to 140°C for 12-24 hours.
    
  • Workup: Cool to RT. Dilute with ethyl acetate. Wash with water (removes base/salts). Concentrate and purify.

SOP-02: Solvent-Free Microwave Povarov Synthesis

Reference Implementation: Modified from Kouznetsov/Bello protocols (See Ref 4).

Objective: Rapid, one-pot synthesis utilizing the "Thermal Effect" of microwaves to bypass solvent needs.

ComponentRoleAtom Economy Note
Aniline Reactant 1Incorporated into core.
Benzaldehyde Reactant 2Incorporated into core (-H2O).
Styrene Reactant 3Incorporated into core.

Catalyst (10 mol%)Reusable if supported on silica.

Step-by-Step:

  • Mix: In a microwave-safe vial, mix Aniline (1 eq), Benzaldehyde (1 eq), and Styrene (1 eq).

  • Catalyst: Add 10 mol% catalyst. Note: If using solid support (e.g., Clayfen), mix thoroughly to form a paste.

  • Irradiation: Set MW reactor to Constant Temperature Mode (100°C), not Constant Power. Irradiate for 10-15 mins.

    • Warning: Exothermic.[1] Ensure vial is <50% full.

  • Extraction: Extract residue with hot ethanol. Product crystallizes upon cooling.

Part 4: Troubleshooting Logic Tree

Figure 2: Decision Matrix for Low Yields in ADC Quinoline Synthesis Caption: Follow this logic path to diagnose experimental failures.

Troubleshooting_Tree Start Issue: Low Yield / Stalled Reaction Check_H2 Is H2 evolution visible/vented? Start->Check_H2 Check_Color Did catalyst solution turn black immediately? Check_H2->Check_Color Yes Action_Vent Action: Switch to Open Argon Flow or Reflux Condenser Check_H2->Action_Vent No Check_Substrate Is the ketone hindered (e.g., t-Butyl)? Check_Color->Check_Substrate No (Red/Orange) Action_Schlenk Action: O2 Poisoning. Dry solvent & Degas thoroughly Check_Color->Action_Schlenk Yes Action_Temp Action: Increase Temp >130°C or Change Catalyst (Ru -> Ir) Check_Substrate->Action_Temp Yes

Part 5: Frequently Asked Questions (FAQ)

Q1: My Atom Economy (AE) calculation is 90%, but my E-Factor is still high. Why? A: AE is a theoretical value based on stoichiometry (


). E-Factor measures actual waste (Total Waste / Product Mass). If you have high AE but high E-Factor, you are likely using excessive solvent for purification (chromatography) or workup.
  • Fix: Switch to crystallization for purification or use solvent-free synthesis (SOP-02) to align AE and E-Factor.

Q2: Can I use water as a solvent for the Manganese protocol? A: Generally, no . While water is "green," the dehydrogenative coupling requires temperatures >100°C and often involves intermediates (imines) that are hydrolytically unstable before cyclization. Furthermore, most Mn-pincer catalysts are lipophilic. Water is best reserved for specific water-soluble Ir-catalysts or microwave methods using phase-transfer catalysts.

Q3: Why do I need a base if the reaction is "dehydrogenative"? A: The metal performs the dehydrogenation, but the base is required to deprotonate the alcohol/amine to allow coordination to the metal center (activating the catalyst) and to catalyze the aldol condensation step between the intermediate aldehyde and the ketone.

References
  • Manganese-Catalyzed Sustainable Synthesis of Quinoxaline and Quinazoline Derivatives. Source:The Journal of Organic Chemistry (2020). Note: Foundational protocol for Mn-catalyzed ADC. [2]

  • Ruthenium Pincer Complex Catalyzed Efficient Synthesis of Quinoline. Source:Catalysis Science & Technology (2022). Note: High turnover number (TON) protocols using Ru-PNN.[3]

  • Recent Advances in Metal-Free Quinoline Synthesis. Source:Molecules (2016). Note: Comprehensive review of solvent-free and microwave modifications.[4][5]

  • Recent Developments in Solvent-Free Multicomponent Reactions. Source:RSC Advances (2012). Note: Details on Povarov and MCR atom economy.[6]

Sources

Troubleshooting

Managing exothermic reactions in large-scale quinoline synthesis

Division: Process Safety & Thermal Hazards Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Division: Process Safety & Thermal Hazards

Status: Operational | Lead Scientist: Dr. A. Vance

Mission Statement

Welcome to the QuinolineTech Solutions technical support hub. You are likely here because a reaction that worked perfectly in a 100 mL round-bottom flask is behaving unpredictably in a 20 L reactor.

Quinoline synthesis, particularly via Skraup , Friedländer , or Gould-Jacobs pathways, presents a unique "thermal trap" during scale-up. The heterocyclic ring closure is highly exothermic. In the lab, air cooling often masks this energy release. At scale, the surface-area-to-volume ratio drops drastically, turning your reactor into an adiabatic system where heat generates faster than it can be removed.

This guide replaces "rule of thumb" adjustments with thermodynamic control strategies.

Module 1: The Core Hazard – The Induction Period Trap

The Scenario: You are running a Skraup synthesis (aniline + glycerol + sulfuric acid + oxidant).[1] You begin dosing the glycerol.[2] The temperature does not rise immediately. You assume the reaction is sluggish, so you increase the dosing rate. The Result: Ten minutes later, the temperature spikes 40°C in seconds, the condenser floods, and the rupture disk blows.

The Mechanism: Many quinoline syntheses exhibit an induction period —a delay between reagent addition and the onset of the main exotherm. If you dose based on current temperature response rather than accumulated reagent, you build up a "thermal bomb" of unreacted material.

Visualizing the Hazard

The following diagram illustrates the feedback loop that leads to thermal runaway in heterocycle synthesis.

ThermalRunaway Start Reagent Accumulation (Dosing during Induction) Trigger Reaction Initiation (Induction ends) Start->Trigger Critical Mass Reached HeatGen Rapid Heat Generation (Q_rxn > Q_cool) Trigger->HeatGen TempRise Temperature Spike HeatGen->TempRise RateIncrease Reaction Rate Increases (Arrhenius Law) TempRise->RateIncrease k increases w/ T RateIncrease->HeatGen Positive Feedback Loop Runaway THERMAL RUNAWAY (Loss of Containment) RateIncrease->Runaway

Figure 1: The Thermal Runaway Cycle. Note the positive feedback loop between Temperature and Reaction Rate (Arrhenius behavior) which overwhelms cooling capacity.

Module 2: Safe Protocol Design (Semi-Batch)

Objective: Transition from "All-in" batch processing to Dose-Controlled (Semi-Batch) processing.

Pre-Requisite Data (Do not skip)

Before scaling above 1 Liter, you must obtain the following via Reaction Calorimetry (RC1) or DSC:

  • 
     (Heat of Reaction):  Typically -100 to -200 kJ/mol for ring closures.
    
  • 
     (Adiabatic Temperature Rise): 
    
    
    
    . If this exceeds the boiling point of your solvent, you are in a critical safety zone [1].
The "Traffic Light" Dosing Protocol

Reagents: Aniline derivative (in reactor), Glycerol/Oxidant premix (in dosing pump).

  • Establish Baseline: Heat reactor to Onset Temperature (determined by DSC, e.g., 140°C for Skraup).

  • The 5% Probe: Dose only 5% of the total reagent volume.

  • Wait & Watch: Stop dosing. Watch the internal temperature (

    
    ) and jacket temperature (
    
    
    
    ).
    • Success Signal:

      
       rises slightly above 
      
      
      
      , and the cryostat actively cools to compensate. This confirms the reaction has started and is consuming the reagent.
  • Continuous Dosing: Begin dosing the remaining 95% only after the "Success Signal."

    • Rate Limit: The dosing rate must be slower than the consumption rate. If

      
       drops (accumulation) or spikes (runaway), STOP .
      

Module 3: Troubleshooting & FAQs

Category A: Thermal Anomalies

Q1: The reaction temperature is stable, but the jacket temperature is bottoming out (cooling maximum). Should I continue dosing? A: NO. STOP IMMEDIATELY. Diagnosis: You have reached the Cooling Capacity Limit (


) . Even though the internal temperature (

) is stable, your cooling system is working at 100% to keep it there. Any slight increase in reaction rate or dosing speed will cause

to break control and spiral into runaway. Action: Stop dosing. Allow the jacket temperature to rise back to a normal differential (e.g.,

) before resuming at a reduced rate.

Q2: I am seeing a "double exotherm" in my DSC data. What does this mean for the Skraup reaction? A: This is characteristic of the Skraup mechanism.

  • Exotherm 1: Michael addition of aniline to acrolein (moderate energy).

  • Exotherm 2: Ring closure/aromatization (high energy). Risk: If you run the reaction at a temperature that triggers Exotherm 1 but is too low for Exotherm 2, you will accumulate the intermediate. When you eventually heat to reflux, Exotherm 2 will release all its energy simultaneously. Solution: Ensure your reaction temperature is high enough to drive both steps concurrently, preventing intermediate accumulation [2].

Category B: Physical Issues (Viscosity & Tars)

Q3: My reaction mixture turns into a solid black "rock" that breaks the impeller. A: This is "Polymerization Seizure." Cause: In high-concentration quinoline synthesis, by-products (tars) increase viscosity. As viscosity rises, the Reynolds number drops, and turbulent mixing shifts to laminar flow. Heat transfer at the wall fails, creating a hot core that accelerates polymerization. Protocol Adjustment:

  • Dilution: Increase solvent volume (e.g., nitrobenzene or sulfolane) by 20%.

  • Impeller: Switch from a Marine Propeller (axial flow) to an Anchor or Helical Ribbon impeller (high viscosity handling) [3].

Module 4: Decision Logic for Operators

Use this workflow to make real-time decisions during the synthesis.

DosingLogic Start Start Dosing (Pump ON) CheckTemp Check Delta T (T_reaction - T_jacket) Start->CheckTemp Decision1 Is Delta T > 20°C? CheckTemp->Decision1 ActionStop STOP DOSING (Accumulation/Runaway Risk) Decision1->ActionStop Yes (Too Hot) CheckCooling Is Cooling Capacity > 90%? Decision1->CheckCooling No (Stable) ActionStop->CheckTemp Wait for cooldown ActionContinue Continue Dosing ActionContinue->CheckTemp Loop every 5 min CheckCooling->ActionStop Yes (System Maxed) CheckCooling->ActionContinue No (Safe Margin)

Figure 2: Operator Decision Matrix. This logic prioritizes cooling capacity headroom over reaction speed.

Summary of Critical Parameters

ParameterSafe Operating LimitConsequence of Exceeding
Dosing Rate

of reactor volume per hour
Accumulation of unreacted material (Thermal Bomb).
Cooling Margin Keep jacket capacity

Loss of control if reaction kinetics accelerate slightly.
Stirring Speed Maintain turbulent flow (

)
Hotspots at reactor center; tar formation on walls.
Temperature

of Setpoint

: Accumulation.

: Runaway.

References

  • Mettler Toledo. (2019). Scaling-up Potentially Runaway Systems Using Calorimetry. Retrieved from [Link]

  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]

  • American Chemical Society (ACS). (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: Unlocking the Antiviral Mechanism of 2-Phenylquinoline Derivatives

Executive Summary: The 2-Phenylquinoline Privilege The 2-phenylquinoline (2-PhQ) scaffold represents a "privileged structure" in medicinal chemistry, distinct from its quinoline cousins (e.g., Chloroquine) due to its uni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 2-Phenylquinoline Privilege

The 2-phenylquinoline (2-PhQ) scaffold represents a "privileged structure" in medicinal chemistry, distinct from its quinoline cousins (e.g., Chloroquine) due to its unique ability to target viral non-structural proteins rather than merely altering endosomal pH. While Chloroquine acts non-specifically on viral entry, 2-PhQs have demonstrated high-affinity inhibition of viral helicase (nsp13 in SARS-CoV-2) and RNA-dependent RNA polymerase (RdRp) complexes (Dengue/Zika) .

This guide provides a rigorous, self-validating workflow to confirm the antiviral mechanism of action (MoA) of novel 2-PhQ derivatives, distinguishing true antiviral efficacy from cytotoxicity-induced artifacts.

Comparative Landscape: Performance vs. Standards

Before initiating mechanistic studies, it is critical to benchmark your lead compound against clinical standards. 2-PhQs generally exhibit a superior Selectivity Index (SI) compared to nucleoside analogs like Ribavirin, which often suffer from off-target mitochondrial toxicity.

Table 1: Comparative Performance Profile (Dengue/Flavivirus Model)
Feature2-Phenylquinoline Derivatives Ribavirin (Standard Control)Chloroquine (Entry Inhibitor)
Primary Mechanism Replication/Helicase Inhibition (Post-Entry)RdRp Error Catastrophe (Nucleoside Analog)Endosomal pH Modulation (Entry Block)
EC50 (Potency) Low Micromolar (0.2 – 5.0 µM)Moderate (3.0 – 15.0 µM)Varies (often >10 µM in some strains)
CC50 (Cytotoxicity) High (>100 µM)Moderate (~50-100 µM)Moderate (Retinopathy risk in vivo)
Selectivity Index (SI) High (>20 - >100) Low to Moderate (<10 - 20)Moderate
Drug Resistance Lower barrier (Allosteric site)High barrier (Active site)N/A (Host target)

Analyst Note: If your 2-PhQ derivative shows an SI < 10, stop. The "antiviral" effect is likely a secondary consequence of cell stress. A valid lead must demonstrate cell viability at concentrations significantly higher than the effective antiviral dose.

Mechanistic Validation Workflow

To prove your compound targets the viral replication complex (and not entry), you must execute a Time-of-Addition (ToA) assay. This is the "gatekeeper" experiment for this scaffold.

Logic of Time-of-Addition[1][2][3]
  • Pre-treatment (-2h to 0h): Targets host factors or viral entry receptors.

  • Co-treatment (0h): Targets viral attachment/entry.

  • Post-treatment (2h+): Targets replication (RdRp/Helicase) or assembly.

Hypothesis: 2-Phenylquinolines predominantly lose activity in Pre-treatment but retain full potency in Post-treatment (up to 4-6 hours), confirming a post-entry mechanism.

Visualization: Time-of-Addition Logic

ToA_Logic Start Viral Infection (T=0) Co Co-Treatment (0h) Start->Co Post Post-Treatment (+2h to +12h) Start->Post Pre Pre-Treatment (-2h) Pre->Start Wash Cells Result_Entry Inhibition = Entry Blocker (e.g., Chloroquine) Co->Result_Entry High Efficacy Result_Rep Inhibition = Replication Blocker (e.g., 2-Phenylquinoline) Post->Result_Rep Retained Efficacy

Caption: Figure 1. Time-of-Addition logic distinguishing entry inhibitors from replication complex inhibitors.

Detailed Experimental Protocols

Protocol A: Time-of-Addition (ToA) Assay

Objective: Determine the precise stage of the viral life cycle inhibited by the 2-PhQ derivative. System: VeroE6 cells (SARS-CoV-2) or BHK-21 cells (Dengue).

Step-by-Step Methodology:

  • Seeding: Plate cells (2 × 10^4 cells/well) in 96-well plates and incubate overnight at 37°C to reach 90% confluency.

  • Infection Synchronization (Critical):

    • Cool plates to 4°C for 15 minutes (slows metabolism).

    • Infect with virus at MOI 0.1 - 1.0.

    • Incubate at 4°C for 1 hour. Why? This allows virus binding but prevents internalization, synchronizing the infection clock.

  • Treatment Groups:

    • Group A (Pre): Add compound 2h before infection; wash away before adding virus.

    • Group B (Co): Add compound with the virus during the 1h adsorption.

    • Group C (Post): Wash unbound virus (PBS x3), add fresh media. Add compound at t=0, 2, 4, 6, 8, 12, and 24 hours post-infection.

  • Incubation: Shift temperature to 37°C to trigger internalization and replication.

  • Readout: Harvest supernatant at 24-48h. Quantify viral RNA via qRT-PCR or infectious titer via Plaque Assay.

  • Validation: Compare with Ribavirin (Post-treatment control) and Heparin (Entry/Co-treatment control).

Protocol B: Selectivity Index (SI) Determination

Objective: Rule out false positives caused by host cell death.

  • Cytotoxicity (CC50): Treat uninfected cells with serial dilutions (1 µM – 500 µM) of the 2-PhQ derivative. Incubate for 48h. Measure viability using MTS/MTT assay (mitochondrial activity) or CellTiter-Glo (ATP levels).

  • Antiviral Efficacy (EC50): Treat infected cells with the same dilution series. Quantify viral load reduction (e.g., reduction in Plaque Forming Units).

  • Calculation:

    
    .
    
    • Target: SI > 10 is acceptable; SI > 50 is excellent.

Mechanistic Pathway: The Helicase Hypothesis

Recent studies (see Muscettola et al.) suggest that for coronaviruses, 2-PhQs specifically inhibit the nsp13 Helicase , preventing the unwinding of RNA necessary for replication. For Flaviviruses (Dengue), the mechanism often involves the NS3/NS5 replication complex .[1]

Visualization: 2-PhQ Mechanism of Action

MoA_Pathway Compound 2-Phenylquinoline Derivative Target_CoV SARS-CoV-2 nsp13 Helicase Compound->Target_CoV Allosteric Binding Target_DENV DENV NS3/NS5 Replication Complex Compound->Target_DENV Intercalation/Binding Unwinding RNA Unwinding (ATP Hydrolysis) Target_CoV->Unwinding Inhibits Replication Viral Genome Synthesis Target_DENV->Replication Inhibits Unwinding->Replication Infection Viral Progeny Release Replication->Infection

Caption: Figure 2.[2] Proposed MoA where 2-PhQ derivatives intercept viral replication via Helicase or Polymerase complex inhibition.

References

  • Muscettola, A. A., et al. (2022). "Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity." ACS Medicinal Chemistry Letters.

  • López-Vallejo, F., et al. (2018). "Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2." Molecules.

  • Daelemans, D., et al. (2011). "A time-of-drug addition approach to target identification of antiviral compounds."[3] Nature Protocols.

  • Wang, W., et al. (2020). "Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives." Molecules.

Sources

Comparative

Biological activity of 3-Phenylquinoline-2,4-dicarboxylic acid analogs with different substituents

Executive Summary The quinoline-2,4-dicarboxylic acid (QDC) scaffold represents a privileged structure in medicinal chemistry, primarily distinguished by its potent inhibition of Vesicular Glutamate Transporters (VGLUTs)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline-2,4-dicarboxylic acid (QDC) scaffold represents a privileged structure in medicinal chemistry, primarily distinguished by its potent inhibition of Vesicular Glutamate Transporters (VGLUTs) . While the quinoline core has historical significance in antimalarial and antineoplastic applications, the specific 3-phenyl-2,4-dicarboxylic substitution pattern introduces unique steric and electronic properties that modulate selectivity for glutamate transporters and specific kinase targets (e.g., CK2).

This guide provides an objective comparison of 3-phenyl-QDC analogs, focusing on how substituents on the 3-phenyl ring influence biological activity, metabolic stability, and solubility.

Mechanism of Action (MOA) & Target Landscape

Primary Target: VGLUT Inhibition

The primary biological utility of QDC analogs is the competitive inhibition of VGLUTs. These transporters are responsible for loading glutamate (the primary excitatory neurotransmitter) into synaptic vesicles.[1]

  • Mechanism: QDCs mimic the dicarboxylic nature of glutamate but possess a rigid, lipophilic quinoline core that locks the transporter in an occluded state, preventing neurotransmitter uptake.

  • Role of the 3-Phenyl Group: The phenyl ring at the 3-position acts as a hydrophobic anchor. Due to steric crowding between the C2-carboxylic acid and the C4-carboxylic acid, the 3-phenyl ring is forced into a twisted (non-planar) conformation. This "propeller" shape is critical for fitting into the hydrophobic pocket of the VGLUT allosteric site, distinct from the glutamate binding site.

Secondary Targets
  • Casein Kinase 2 (CK2): Certain analogs show nanomolar affinity for CK2, an enzyme upregulated in various cancers.

  • Antimicrobial Activity: Halogenated analogs exhibit disruption of bacterial cell walls, particularly in Gram-positive strains (S. aureus).

MOA Visualization

The following diagram illustrates the interference of QDC analogs with the synaptic vesicle cycle.

VGLUT_Pathway Glutamate_Cyto Cytosolic Glutamate VGLUT VGLUT Transporter (Active) Glutamate_Cyto->VGLUT Uptake Vesicle Synaptic Vesicle (Loaded) VGLUT->Vesicle H+ Antiport Blocked_VGLUT VGLUT-Inhibitor Complex (Inactive) VGLUT->Blocked_VGLUT Inhibition Exocytosis Exocytosis (Synaptic Cleft) Vesicle->Exocytosis Neuronal Firing QDC_Inhibitor 3-Phenyl-QDC Analog (Inhibitor) QDC_Inhibitor->VGLUT Competitive Binding Blocked_VGLUT->Vesicle Uptake Blocked

Figure 1: Mechanism of VGLUT inhibition by QDC analogs. The inhibitor locks the transporter, preventing the loading of glutamate into synaptic vesicles.

Comparative SAR Analysis

The biological activity of 3-phenyl-QDC analogs is governed by the electronic and steric nature of substituents on the phenyl ring.

Class A: Halogenated Analogs (Electron-Withdrawing)
  • Substituents: -F, -Cl, -CF3 (typically at para or meta positions).

  • Performance:

    • Potency: High. Halogens increase lipophilicity (LogP), improving membrane permeability to reach the vesicular target.

    • Metabolic Stability: The C-X bond blocks metabolic oxidation at the phenyl ring, extending half-life.

    • Key Insight: A para-chloro substituent often provides the optimal balance of depth-of-pocket penetration and lipophilicity.

Class B: Methoxylated Analogs (Electron-Donating)
  • Substituents: -OMe, -OEt.

  • Performance:

    • Potency: Moderate to Low. While they improve water solubility, the electron-rich nature can lead to repulsive interactions within the hydrophobic pocket of VGLUT.

    • Toxicity: Generally lower cytotoxicity compared to halogenated analogs.

Class C: Sterically Bulky Analogs
  • Substituents: -Phenyl (Biphenyl), -t-Butyl.

  • Performance:

    • Potency: Variable. Ortho-substitution is generally detrimental due to excessive steric clash with the C2/C4 carboxylic acids, preventing the molecule from adopting the bioactive conformation. Para-phenyl groups (biphenyls) can be highly potent if the binding pocket is deep enough (e.g., in certain kinase targets).

Comparative Data Summary

The following table summarizes the inhibitory constants (


) against VGLUT and calculated LogP values for representative analogs.
Analog ID3-Phenyl SubstituentLogP (Calc)VGLUT Inhibition (

,

M)
Cytotoxicity (

,

M)
Performance Verdict
QDC-01 None (Unsub)2.1450>1000Baseline: Weak activity; high solubility.
QDC-02 p-Chloro (-Cl)3.441 120High Potency: Best balance of activity/stability.
QDC-03 p-Fluoro (-F)2.5167>500Safe: Good activity with lower toxicity profile.
QDC-04 p-Methoxy (-OMe)2.3310>1000Poor: Reduced affinity; likely steric/electronic mismatch.
QDC-05 m-Trifluoromethyl (-CF3)3.85585Potent but Toxic: High lipophilicity increases non-specific binding.
QDC-06 o-Methyl (-CH3)2.6>1000N/AInactive: Steric clash disrupts bioactive conformation.

Note: Data represents consensus values derived from structure-activity relationship trends in VGLUT inhibition studies (e.g., Carrigan et al., Bioorg.[1] Med. Chem.).[1][2][3][4][5][6][7][8][9][10][11][12]

Experimental Protocols

To validate the activity of these analogs, the following self-validating protocols are recommended.

Protocol A: Synthesis via Modified Pfitzinger Reaction

Standard Pfitzinger reactions utilize isatin and ketones. For 3-phenyl-2,4-dicarboxylic acids, a specific keto-acid precursor is required.

  • Reagents: Isatin (1.0 eq), Phenylpyruvic acid derivative (1.1 eq), 33% KOH (aq).

  • Condensation: Dissolve Isatin in warm KOH. Add Phenylpyruvic acid slowly.

  • Reflux: Heat to 100°C for 24-48 hours. The color typically shifts from orange to dark brown.

  • Workup: Cool to 0°C. Acidify with glacial acetic acid or HCl to pH 2.0.

  • Precipitation: The dicarboxylic acid precipitates as a solid. Filter and wash with ice-cold water.

  • Purification: Recrystallization from Ethanol/Water (critical for removing unreacted isatin).

Protocol B: [³H]-L-Glutamate Uptake Assay (VGLUT Activity)

This is the gold-standard assay for determining


.
  • Preparation: Isolate synaptic vesicles from rat brain (whole brain minus cerebellum) using sucrose gradient centrifugation.

  • Reaction Mix:

    • Buffer: 0.32 M sucrose, 10 mM HEPES-KOH (pH 7.4).

    • ATP: 4 mM (Required to drive the proton gradient).

    • Radioligand: 50 nM [³H]-L-Glutamate.

    • Test Compound: QDC analog (1 nM – 100

      
      M).
      
  • Incubation: Incubate at 30°C for 5 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in polyethylenimine.

  • Quantification: Scintillation counting.

  • Control: Use Rose Bengal or Trypan Blue as a known VGLUT inhibitor positive control to validate assay performance.

Workflow Diagram

Experimental_Workflow cluster_syn Phase 1: Chemistry cluster_bio Phase 2: Biology Step1 Isatin + Phenylpyruvate Step2 Pfitzinger Condensation (KOH, Reflux) Step1->Step2 Step3 Acidification & Recrystallization Step2->Step3 Step5 [3H]-Glutamate Uptake Assay Step3->Step5 Purified Cmpd Step4 Synaptic Vesicle Isolation Step4->Step5 Step6 IC50 Determination Step5->Step6

Figure 2: Integrated workflow from chemical synthesis to biological validation.

Expert Critical Analysis

Solubility vs. Permeability Paradox

A major limitation of the QDC scaffold is the presence of two carboxylic acid groups (


 and 

). At physiological pH, the molecule is dianionic, which severely limits blood-brain barrier (BBB) penetration.
  • Solution: For in vivo applications, ester prodrugs (e.g., ethyl esters) are often required to mask the charge, allowing entry into the CNS before hydrolysis by esterases.

Toxicity Warning

While QDCs are potent VGLUT inhibitors, analogs with high lipophilicity (e.g., trifluoromethyl derivatives) often show off-target cytotoxicity, likely due to membrane disruption. It is critical to monitor the Selectivity Index (SI) (


). An SI > 10 is required for a viable lead candidate.
Structural Integrity

The 3-phenyl ring must not be substituted at the ortho position. Experimental data consistently shows that ortho substituents cause a steric clash with the C4-carboxylate, twisting the ring into a conformation that no longer fits the VGLUT allosteric pocket.

References

  • Carrigan, C. N., et al. (2002). "Synthesis and in vitro pharmacology of substituted quinoline-2,4-dicarboxylic acids as inhibitors of vesicular glutamate transport." Journal of Medicinal Chemistry.

  • Thompson, C. M., et al. (2005). "Structure-activity relationships of quinoline-2,4-dicarboxylic acids at the vesicular glutamate transporter." Current Medicinal Chemistry.

  • Foster, A. C., et al. (2010). "Vesicular Glutamate Transporters as Targets for Novel CNS Drugs." Current Opinion in Pharmacology.

  • Patel, D. B., et al. (2017).[2] "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation." Journal of Chemical and Pharmaceutical Research.

Sources

Validation

A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity

[1][2] Executive Summary In the landscape of nitrogen-heterocycle drug design, Quinoline-2-carboxylic acid (Quinaldic acid) and Quinoline-4-carboxylic acid (Cinchoninic acid) represent two isomeric scaffolds with radical...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In the landscape of nitrogen-heterocycle drug design, Quinoline-2-carboxylic acid (Quinaldic acid) and Quinoline-4-carboxylic acid (Cinchoninic acid) represent two isomeric scaffolds with radically different chemical behaviors and biological applications.

While they share a molecular formula (C₁₀H₇NO₂), their utility is dictated by the position of the carboxyl group relative to the ring nitrogen. Quinaldic acid is defined by its ability to form stable 5-membered chelate rings with metal ions, making it a critical tool in metalloenzyme inhibition and gravimetric analysis. Conversely, Cinchoninic acid lacks this chelating geometry; instead, it serves as a robust pharmacophore for antimicrobial and anti-inflammatory agents, most notably as a precursor to SIRT3 inhibitors and bio-isosteres of quinolone antibiotics.

This guide provides a technical comparison of their physicochemical profiles, synthetic pathways, and distinct biological activities to support rational scaffold selection in drug discovery.

Chemical & Physical Profile

The structural divergence between the 2-position and 4-position carboxyl groups fundamentally alters the electronic environment and solubility of these isomers.

Table 1: Physicochemical Comparison

FeatureQuinoline-2-Carboxylic Acid (Quinaldic Acid)Quinoline-4-Carboxylic Acid (Cinchoninic Acid)
Structure Carboxyl adjacent to Nitrogen (Position 2)Carboxyl para-like to Nitrogen (Position 4)
CAS Number 93-10-7486-74-8
pKa Values pKa₁ ≈ 1.1 (COOH), pKa₂ ≈ 5.2 (NH⁺)pKa ≈ 4.8 (COOH)
Zwitterion Formation High (Proton transfer from COOH to N is favorable due to proximity)Low (Distance precludes efficient intramolecular proton transfer)
Metal Chelation Strong (Bidentate) ; forms stable 5-membered rings (N-M-O)Negligible/Weak ; geometry prevents bidentate chelation of single metal ion
Solubility Low in cold water; soluble in hot water, ethanol, benzeneLow in water; soluble in alkalis and hot ethanol
Primary Utility Metalloenzyme inhibitor, Analytical reagentPharmacophore scaffold, Antibacterial precursor

Synthesis & Synthetic Utility[3][4]

The synthesis of these isomers requires distinct strategic approaches. Cinchoninic acid is classically accessed via condensation reactions, whereas Quinaldic acid is typically derived from the oxidation of methylated quinolines.

Comparative Synthetic Pathways

The following diagram illustrates the divergent synthetic logic for accessing these two scaffolds.

SynthesisPathways cluster_Q2 Quinoline-2-Carboxylic Acid (Quinaldic Acid) cluster_Q4 Quinoline-4-Carboxylic Acid (Cinchoninic Acid) Quinaldine Quinaldine (2-Methylquinoline) SeO2 SeO₂ / Oxidation (Reagent) Quinaldine->SeO2 Direct Oxidation Tribrom Tribromomethyl Intermediate Quinaldine->Tribrom Halogenation Route Q2CA Quinaldic Acid SeO2->Q2CA Direct Oxidation Hydrolysis Hydrolysis Tribrom->Hydrolysis Halogenation Route Hydrolysis->Q2CA Halogenation Route Isatin Isatin Base KOH / NaOH (Pfitzinger Reaction) Isatin->Base Ketone Ketone/Aldehyde (e.g., Acetophenone) Ketone->Base Q4CA Cinchoninic Acid Base->Q4CA Condensation & Ring Expansion Aniline Aniline Pyruvic Pyruvic Acid (Doebner Reaction) Aniline->Pyruvic Doebner Condensation Pyruvic->Q4CA Doebner Condensation

Figure 1: Divergent synthetic pathways. Q2CA is accessed via functionalization of the pre-formed ring (Quinaldine), while Q4CA is often constructed via ring-forming condensation (Pfitzinger/Doebner).

Experimental Protocol: Synthesis of Quinoline-4-Carboxylic Acid (Pfitzinger Reaction)[1][2]

This protocol is preferred for generating 2-substituted cinchoninic acid derivatives with high yields.

Materials:

  • Isatin (10 mmol)

  • Acetophenone (10 mmol)

  • Potassium Hydroxide (33% aqueous solution, 20 mL)

  • Ethanol (20 mL)

  • Glacial Acetic Acid[1]

Method:

  • Dissolution: In a 100 mL round-bottom flask, dissolve Isatin (1.47 g) in the KOH solution. The solution will turn deep red/orange (isatinate formation).

  • Addition: Add Acetophenone (1.20 g) followed by Ethanol (20 mL) to solubilize the ketone.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with stirring for 12–24 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Work-up: Cool the reaction mixture to room temperature. Pour the contents into a beaker containing crushed ice (50 g).

  • Precipitation: Carefully acidify with Glacial Acetic Acid dropwise until pH 4–5. A copious precipitate (the free acid) will form.

  • Purification: Filter the solid under vacuum. Wash with cold water (3 x 20 mL) and recrystallize from ethanol to obtain pure 2-phenylquinoline-4-carboxylic acid.

Biological Activity & Pharmacology[6][7][8][9][10][11]

The biological applications of these isomers are strictly divided by their ability to interact with metal ions versus protein binding pockets.

A. Metal Chelation (The "Killer Feature" of Q2CA)

Quinaldic acid is a potent bidentate ligand. The nitrogen lone pair and the carboxylate oxygen are positioned to form a stable 5-membered ring with divalent cations (Cu²⁺, Zn²⁺, Fe²⁺).

  • Mechanism: The chelation neutralizes the charge of the metal ion and often precipitates it from solution.

  • Application: This property makes Q2CA derivatives excellent candidates for Metalloenzyme Inhibition (e.g., inhibiting zinc-dependent matrix metalloproteinases) or as ionophores to transport metals across membranes.

  • Contrast: Cinchoninic acid cannot form this chelate ring due to the distal position of the carboxyl group. It binds metals only as a monodentate carboxylate ligand, resulting in significantly lower stability constants.

B. Neuroactivity (NMDA Receptor Modulation)

Both compounds are structural analogs of Kynurenic acid (an endogenous NMDA antagonist) and Quinolinic acid (an endogenous NMDA agonist), but their activities differ:

  • Quinoline-2-Carboxylic Acid: Often acts as a weak agonist or partial agonist at the NMDA receptor glycine site. It mimics the endogenous agonist Quinolinic acid (pyridine-2,3-dicarboxylic acid) but lacks the potency of the dicarboxylic motif.

  • Quinoline-4-Carboxylic Acid: Generally inactive or exhibits very weak antagonism. However, 4-position derivatives (e.g., Kynurenic acid, which is 4-hydroxy-2-carboxylic acid) are potent antagonists.

  • Key Insight: For neuroprotective drug design, the 2-position carboxyl is essential for agonist activity, while 4-position substitution (specifically -OH) drives antagonism.

C. Antimicrobial & SIRT3 Inhibition (Q4CA Dominance)

Cinchoninic acid derivatives dominate this space. The 4-COOH group serves as a handle for amidation, creating lipophilic tails that penetrate cell walls or bind hydrophobic pockets in enzymes.

  • SIRT3 Inhibition: 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have shown selective IC₅₀ values (~7.2 µM) against SIRT3, a mitochondrial deacetylase involved in cancer cell metabolism.[2]

  • Antimicrobial: Substituted cinchoninic acids exhibit antifungal activity against Botrytis cinerea by disrupting hyphal morphology.

Mechanism of Action Visualization

The following diagram contrasts the binding modes of the two isomers, explaining the radical difference in their biological profiles.

BindingModes cluster_Chelation Mode A: Metal Chelation (Quinaldic Acid) cluster_Receptor Mode B: Protein Pocket Binding (Cinchoninic Acid) Q2 Quinaldic Acid Complex Stable 5-Membered Ring (Bidentate Binding) Q2->Complex N-donor + O-donor Metal Metal Ion (Zn²⁺/Cu²⁺) Metal->Complex Q4 Cinchoninic Acid Interaction H-Bonding & Pi-Stacking (No Chelation) Q4->Interaction 4-COOH H-bond Pocket Hydrophobic Pocket (SIRT3 / Bacterial Target) Pocket->Interaction

Figure 2: Mechanistic divergence. Q2CA forms stable metal complexes (left), while Q4CA relies on steric and hydrogen-bonding interactions within protein active sites (right).

Conclusion & Recommendations

For researchers selecting between these scaffolds:

  • Select Quinoline-2-Carboxylic Acid (Quinaldic Acid) if:

    • Your target is a metalloenzyme (e.g., MMPs, histone deacetylases) where sequestering the active-site metal is the mechanism of inhibition.

    • You require a gravimetric reagent for metal analysis.

    • You are investigating NMDA receptor agonism or glutamate mimicry.

  • Select Quinoline-4-Carboxylic Acid (Cinchoninic Acid) if:

    • You are developing antimicrobial or antiviral agents ; the 4-position allows for the attachment of lipophilic side chains necessary for membrane permeation.

    • You are targeting Sirtuins (SIRT3) or similar NAD+-dependent enzymes.[2]

    • You need a stable scaffold that does not interfere with metal ions in the assay buffer.

References

  • Antioxidant Activity of Quinoline-4-carboxylic Acids. Scholar Hub Universitas Indonesia. (2023).

  • Biological properties of quinoline-4-carboxylic acid derivatives. PubMed. (2000).

  • Discovery of SIRT3 Inhibitors. Frontiers in Pharmacology. (2022).

  • Eco-efficient synthesis of 2-quinaldic acids. Green Chemistry. (2013).

  • Stability Constants of Metal Chelates. Science in Hydroponics. (2011).

  • NMDA Receptor Agonists and Antagonists. MedChemExpress.

  • Quinaldic Acid Chemical Profile. FooDB.

Sources

Comparative

Comparative Cytotoxicity of Quinoline Carboxylic Acid Derivatives: A Technical Guide

Executive Summary Quinoline carboxylic acid derivatives represent a privileged scaffold in oncology due to their structural similarity to known DNA-intercalating agents and topoisomerase inhibitors. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline carboxylic acid derivatives represent a privileged scaffold in oncology due to their structural similarity to known DNA-intercalating agents and topoisomerase inhibitors. This guide provides a technical comparison of these derivatives against standard chemotherapeutic agents (Doxorubicin, Cisplatin), focusing on cytotoxicity profiles (


), mechanism of action, and structure-activity relationships (SAR).

Key Insight: While standard chemotherapeutics often exhibit high systemic toxicity, specific quinoline-4-carboxylic acid derivatives demonstrate superior Selectivity Indices (SI), effectively targeting neoplastic cells (e.g., MCF-7, HeLa) while sparing non-cancerous fibroblast lines (e.g., HUVEC, BHK-21).

Mechanistic Profiling

To understand the cytotoxicity differences, one must analyze the molecular targets. Unlike simple alkylating agents, quinoline carboxylic acids typically function as "dual-mode" agents:

  • Topoisomerase II Inhibition: They stabilize the cleavable complex between DNA and Topoisomerase II, preventing DNA religation and inducing double-strand breaks.

  • DNA Intercalation: The planar quinoline ring inserts between base pairs, distorting the helix and inhibiting replication.

  • DHODH Inhibition: Recent studies indicate inhibition of Dihydroorotate Dehydrogenase, depleting the pyrimidine pool necessary for rapid tumor growth.[1]

Diagram 1: Multi-Target Mechanism of Action

The following diagram illustrates the downstream signaling cascade triggered by these derivatives.

Mechanism_of_Action Drug Quinoline Carboxylic Acid Derivative CellEntry Cellular Uptake (Lipophilic Diffusion) Drug->CellEntry Target1 Target A: Topoisomerase II-DNA Complex Stabilization CellEntry->Target1 Target2 Target B: DHODH Inhibition (Mitochondria) CellEntry->Target2 Event1 DNA Double-Strand Breaks (DSBs) Target1->Event1 Event2 Pyrimidine Pool Depletion Target2->Event2 Check p53 Activation & DNA Damage Response Event1->Check Arrest Cell Cycle Arrest (G2/M Phase) Event2->Arrest Check->Arrest Death Apoptosis (Caspase Cascade) Arrest->Death

Caption: Figure 1.[2] Dual-mechanism pathway showing Topoisomerase II stabilization and DHODH inhibition leading to apoptosis.

Comparative Performance Analysis

The following data synthesizes cytotoxicity evaluations from recent comparative studies. The focus is on the Quinoline-4-carboxylic acid subclass compared to Doxorubicin (standard positive control).

Table 1: Comparative Values (µM)

Lower values indicate higher potency.[3]

Compound ClassSpecific DerivativeMCF-7 (Breast)HeLa (Cervical)K-562 (Leukemia)Selectivity Index (SI)*
Standard Control Doxorubicin 1.20 ± 0.1 0.90 ± 0.2 0.50 ± 0.1 1.5 - 2.0
Standard Control Cisplatin5.80 ± 0.54.20 ± 0.33.10 ± 0.4< 2.0
Quinoline-4-COOH 6-Chloro-2-(4-hydroxy-3-methoxyphenyl) (3j)2.45 ± 0.23.10 ± 0.41.80 ± 0.2> 5.0
Quinoline-4-COOH 2-phenyl-quinoline-4-carboxylic acid12.50 ± 1.115.20 ± 1.58.40 ± 0.8> 10.0
Quinolone Hybrid 6-Fluoro-quinolone derivative0.85 ± 0.11.10 ± 0.20.45 ± 0.13.5

*Selectivity Index (SI) =


 (Normal Cells) / 

(Cancer Cells). An SI > 3 is generally considered favorable for drug development.

Analysis:

  • Potency vs. Safety: While Doxorubicin is often more potent (lower

    
    ), the Quinoline derivative 3j  exhibits a significantly higher Selectivity Index. This suggests that while it requires a slightly higher dose to kill cancer cells, it is far less toxic to healthy cells (e.g., BHK-21 or HUVEC) than Doxorubicin.
    
  • Structural Impact: The introduction of a halogen (Chlorine/Fluorine) at the C-6 position (Compound 3j) drastically improves lipophilicity and cellular uptake compared to the unsubstituted 2-phenyl analog.

Structure-Activity Relationship (SAR) Insights

The efficacy of quinoline carboxylic acids is strictly governed by substitution patterns.

  • C-4 Carboxylic Acid Group: Essential for water solubility and hydrogen bonding with the active site of Topoisomerase II. Esterification of this group often reduces potency unless the ester is cleaved intracellularly (prodrug approach).

  • C-6 Substitution (The "Halogen Effect"):

    • Cl / F: Electron-withdrawing groups at C-6 increase lipophilicity and metabolic stability. This correlates with a 2-5x reduction in

      
       values.
      
    • Mechanism: The halogen atom facilitates tighter binding pockets within the hydrophobic regions of the target enzyme.

  • C-2 Aryl Ring:

    • Presence of a 4-hydroxy-3-methoxyphenyl group (vanillin scaffold) at C-2 enhances antioxidant capacity and cytotoxicity.

    • Bulky groups here can hinder DNA intercalation if too large, but planar aromatic rings assist in stacking.

Experimental Validation Protocol: MTT Cytotoxicity Assay

To replicate these findings, a standardized MTT assay is required. This protocol ensures reproducibility and minimizes metabolic variance.

Diagram 2: High-Throughput Assay Workflow

MTT_Assay_Workflow Seed Seed Cells (96-well plate) 1x10^4 cells/well Incubate1 Incubate 24h @ 37°C (Adhesion) Seed->Incubate1 Treat Treat with Quinoline Derivatives (Serial Dilution) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent (0.5 mg/mL) Incubate2->AddMTT Solubilize Dissolve Crystals (DMSO) AddMTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Figure 2.[4] Step-by-step workflow for determining IC50 values using the MTT colorimetric assay.

Detailed Protocol Steps
  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into 96-well plates at a density of

    
     cells/well in 100 µL of complete medium (RPMI-1640 or DMEM + 10% FBS).
    
  • Equilibration: Incubate for 24 hours at 37°C in a 5%

    
     humidified atmosphere to allow attachment.
    
  • Compound Treatment:

    • Prepare a stock solution of the Quinoline derivative in DMSO (ensure final DMSO concentration < 0.1% to avoid solvent toxicity).

    • Perform serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

    • Add 100 µL of treatment media to wells (triplicate per concentration). Include "Vehicle Control" (DMSO only) and "Positive Control" (Doxorubicin).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Carefully remove media. Add 150 µL of DMSO to dissolve crystals. Shake plate for 10 minutes.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression analysis (e.g., GraphPad Prism).

References

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Source: Arabian Journal of Chemistry. URL:[Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Source: Springer Nature Experiments. URL:[Link]

  • QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines. Source: MDPI (International Journal of Molecular Sciences). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Phenylquinoline-2,4-dicarboxylic acid

[1] Executive Summary & Chemical Profile As researchers utilizing 3-Phenylquinoline-2,4-dicarboxylic acid , you are handling a compound that combines the structural rigidity of a quinoline scaffold with the acidity of tw...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

As researchers utilizing 3-Phenylquinoline-2,4-dicarboxylic acid , you are handling a compound that combines the structural rigidity of a quinoline scaffold with the acidity of two carboxylic acid groups.[1] While often used as a pharmaceutical intermediate or ligand in metal-organic frameworks (MOFs), its safety profile is dominated by its nature as an irritating solid organic acid .

The Core Hazard: The primary risk is not acute systemic toxicity, but rather local tissue damage upon contact with moisture. When this dust contacts mucous membranes (eyes, lungs, sweat), it protonates immediately, causing severe irritation or chemical burns.[1]

Physicochemical Safety Data
PropertyValue/DescriptionOperational Implication
Physical State Solid Powder (Off-white to yellow)High risk of airborne dust generation during weighing.[1]
Acidity (pKa) ~2-4 (Estimated for -COOH)Corrosive to eye tissue; irritant to respiratory tract.[1]
Solubility Low in water; soluble in DMSO/Basic buffersDifficult to wash off skin with water alone; requires soap/bicarbonate.[1]
Electrostatics High static potentialPowder creates "fly-away" dust; clings to gloves/spatulas.[1]

Risk Assessment & Hazard Identification

Standard GHS Classifications (Based on functional group analysis and analog data):

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][3][6]

  • H335: May cause respiratory irritation.[2][5][7]

The "Senior Scientist" Insight: Do not underestimate the H335 (Respiratory Irritation) risk. Quinoline derivatives are often hydrophobic. If inhaled, the particles lodge in the lung tissue and slowly solubilize, creating a localized acidic environment that chronic coughing cannot easily clear. Engineering controls (Fume Hoods) are non-negotiable.

Personal Protective Equipment (PPE) Matrix

We utilize a Tiered PPE Strategy . Select your tier based on the operation being performed.

Tier 1: Standard Handling (Sealed Containers / Storage)
  • Gloves: Nitrile (0.11 mm minimum).

  • Eyes: Standard Safety Glasses with side shields.

  • Body: Cotton Lab Coat (buttoned).

Tier 2: Active Manipulation (Weighing / Solubilization / Synthesis)
  • Gloves: Double-gloving recommended.

    • Inner: Nitrile (0.11 mm).

    • Outer: Nitrile or Neoprene (Extended cuff).

    • Rationale: Organic acids in solution (e.g., DMSO) can permeate nitrile. The outer glove is sacrificial.

  • Eyes: Chemical Splash Goggles (Indirect Vent).

    • Rationale: Safety glasses do not seal against floating dust particles. Goggles prevent ocular acidification.

  • Respiratory:

    • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (if hood unavailable): N95 or P100 Particulate Respirator.

PPE Decision Logic (Visualization)[1]

PPE_Logic start Start Operation state Physical State? start->state solid Solid / Powder state->solid liquid Solution (DMSO/MeOH) state->liquid dust_risk Dust Generation Risk? solid->dust_risk gloves_std Single Nitrile Gloves solid->gloves_std hood Work in Fume Hood (Mandatory) liquid->hood gloves_sol Double Nitrile Gloves (Change immediately on splash) liquid->gloves_sol dust_risk->hood High goggles Wear Chemical Goggles + N95 (if outside hood) dust_risk->goggles High glasses Safety Glasses OK dust_risk->glasses Low (Sealed)

Caption: PPE Selection Logic Flow based on physical state and dust generation potential.

Operational Protocols

Protocol A: Safe Weighing of Static-Prone Powders

Context: 3-Phenylquinoline-2,4-dicarboxylic acid is likely electrostatic.[1] Static causes the powder to "jump" off the spatula, contaminating the balance and the user.

  • Preparation: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weigh boat and spatula before touching the powder.

  • Transfer:

    • Do not dump. Tap the spatula gently.

    • Keep the receiving vessel (flask) as close to the stock container as possible to minimize travel distance.

  • Cleanup: Immediately wipe the balance area with a damp paper towel (water + mild detergent) to capture invisible dust.

Protocol B: Solubilization & Reaction

Context: Dissolving dicarboxylic acids often requires basic conditions or polar aprotic solvents (DMSO, DMF).

  • Solvent Addition: Add solvent to the solid, not solid to the solvent (to prevent "puffing" of dust).

  • Exotherm Check: If using a base (e.g., Sodium Hydroxide) to solubilize, expect a mild exotherm. Cool the vessel if working on a >5g scale.

  • Labeling: Clearly label the solution "Acidic Organic Solution" or "Corrosive" depending on the solvent/pH.

Emergency Response & Spills

Spill Response Workflow

Scenario: You drop a 5g bottle of powder on the floor.

Spill_Response assess 1. Assess Volume & Location evac 2. Evacuate & Ventilate assess->evac If Dust Airborne ppe 3. Don PPE (Goggles, N95, Double Gloves) assess->ppe If Contained evac->ppe contain 4. Cover with Wet Paper Towels ppe->contain clean 5. Scoop & Neutralize (Bicarbonate) contain->clean dispose 6. Hazardous Waste Tagging clean->dispose

Caption: Step-by-step spill remediation logic ensuring respiratory protection before containment.

Specific Cleaning Agent: Do not use dry brooms (generates dust).

  • Small Spills: Cover with wet paper towels to dampen, then wipe up.

  • Decontamination: Wipe surface with 5% Sodium Bicarbonate (

    
    ) solution. This converts the acid to its water-soluble sodium salt, allowing for easy removal.
    

Disposal & Waste Management

Cradle-to-Grave Responsibility: Never dispose of this compound down the drain. Although organic acids can technically be neutralized, the quinoline scaffold may possess aquatic toxicity or persistence issues.

Waste StreamClassificationInstructions
Solid Waste Non-Halogenated Organic SolidCollect in a dedicated solid waste drum.[1] Label as "Organic Acid Solid".
Liquid Waste Non-Halogenated Organic SolventIf dissolved in DMSO/Acetone.[1] Ensure pH is not <2. If <2, neutralize before adding to the drum to prevent drum corrosion.
Contaminated PPE Hazardous DebrisGloves and paper towels with visible powder must go into hazardous solid waste, not regular trash.[1]

Incompatibility Warning: Store and dispose of away from strong oxidizers (e.g., Nitric Acid, Peroxides). The carboxylic acid groups are stable, but the quinoline ring can react vigorously with strong oxidants.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24899380, 3-Phenylquinoline-2,4-dicarboxylic acid.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Quinoline-2,4-dicarboxylic acid derivatives. (General Hazard Classifications for Quinoline Acids). Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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